molecular formula C7H13NO B598902 5-Oxa-2-azaspiro[3.5]nonane CAS No. 138387-19-6

5-Oxa-2-azaspiro[3.5]nonane

Katalognummer: B598902
CAS-Nummer: 138387-19-6
Molekulargewicht: 127.187
InChI-Schlüssel: SBULNORPQJCVIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxa-2-azaspiro[3.5]nonane is a high-value spirocyclic scaffold extensively utilized in medicinal chemistry and drug discovery research . This compound features a unique three-dimensional structure where an oxetane ring and a piperidine ring share a central spiro carbon atom . This architecture is highly sought-after for designing novel therapeutic agents, as the spirocyclic framework provides significant conformational rigidity. This rigidity can lead to improved target affinity and selectivity by presenting functional groups in a precise spatial orientation, and may also enhance metabolic stability and aqueous solubility—two critical parameters for drug development . The incorporation of the oxetane ring is a recognized strategy to fine-tune a molecule's properties, further underscoring the research value of this building block . As such, it serves as a versatile intermediate in the synthesis of compounds targeting a range of biological activities, including potential applications in developing sigma receptor ligands and viral protease inhibitors . Advanced synthetic routes, such as ring-closing metathesis and intramolecular cyclizations, are employed to construct this sophisticated spiro[3.5]nonane core . This product is intended for research and development purposes only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-oxa-2-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-4-9-7(3-1)5-8-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBULNORPQJCVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717324
Record name 5-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138387-19-6
Record name 5-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxa-2-azaspiro[3.5]nonane: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel, three-dimensional molecular scaffolds is a cornerstone of modern medicinal chemistry. Moving beyond traditional "flat" aromatic systems can unlock significant improvements in pharmacological properties, from metabolic stability to target-binding affinity. The 5-Oxa-2-azaspiro[3.5]nonane core has emerged as a particularly promising motif. Its unique spirocyclic structure, combining an oxetane and a piperidine ring, offers a rigid, Fsp³-rich framework that can serve as a valuable bioisosteric replacement for more common heterocycles like morpholine and piperidine. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this intriguing scaffold, offering field-proven insights for its incorporation into drug discovery pipelines.

The Rationale: Why this compound?

In the landscape of drug design, the concept of "escaping from flatland" has gained considerable traction.[1][2] Over-reliance on two-dimensional aromatic structures can lead to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Spirocyclic systems, such as this compound, address this by introducing a defined three-dimensional geometry.

The key advantages of this scaffold include:

  • Structural Rigidity: The spirocyclic fusion point locks the conformation of the two rings, reducing the entropic penalty upon binding to a biological target and allowing for precise projection of substituents into three-dimensional space.

  • Improved Physicochemical Properties: The incorporation of an oxetane ring, a polar equivalent of a gem-dimethyl group, can enhance aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogs.[3]

  • Bioisosteric Potential: The this compound moiety is a valuable structural alternative to ubiquitous groups like morpholine and piperidine.[3] This substitution can lead to improved metabolic profiles, particularly enhanced stability against oxidative enzymes, which is a known liability for piperidine-containing structures.[1][2]

  • Novel Chemical Space: As a less explored scaffold, it provides access to novel intellectual property and the potential to overcome resistance mechanisms associated with existing drug classes.

The isomeric relationship between different azaspiro[3.5]nonanes is critical. While this guide focuses on the 5-oxa-2-aza isomer, related structures like 2-oxa-5-aza and 7-oxa-2-aza have also been investigated.[4][5] Each isomer presents a unique spatial arrangement of heteroatoms, influencing its vectoral presentation of functional groups, hydrogen bonding capacity, and overall pharmacological profile.

Synthesis of the this compound Core

Direct, published multi-gram scale syntheses of the parent this compound are not abundant in readily available literature. However, by examining patented methods for related isomers and general principles of spirocycle synthesis, a robust and logical synthetic strategy can be proposed. The following protocol is a composite approach, grounded in established chemical transformations for similar scaffolds, such as the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane.[6]

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step sequence starting from commercially available materials to construct the spirocyclic framework.

Synthetic_Pathway_5_Oxa_2_azaspiro_3_5_nonane cluster_0 Step 1: N-Protection and Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Lactam Reduction cluster_3 Step 4: Deprotection start Tetrahydropyran-4-amine step1_reagents Boc₂O, Et₃N Chloroacetyl chloride start->step1_reagents intermediate1 tert-butyl (1-(2-chloroacetyl)piperidin-4-yl)carbamate step1_reagents->intermediate1 intermediate2 N-Boc-5-oxa-2-azaspiro[3.5]nonan-3-one intermediate1:e->intermediate2:w step2_reagents NaH or KOtBu THF intermediate3 N-Boc-5-oxa-2-azaspiro[3.5]nonane intermediate2:e->intermediate3:w step3_reagents BH₃·THF or LiAlH₄ THF step2_reagents->intermediate2 final_product This compound intermediate3:e->final_product:w step4_reagents TFA or HCl DCM step3_reagents->intermediate3 step4_reagents->final_product Drug_Design_Workflow start Identify Lead Compound (e.g., with piperidine/morpholine) step1 Bioisosteric Replacement with This compound Core start->step1 step2 Synthesis of Analog Library (Functionalization at N-2) step1->step2 step3 In Vitro Screening (Binding affinity, functional activity) step2->step3 step4 ADME & PK Profiling (Metabolic stability, solubility) step3->step4 decision Improved Properties? step4->decision end_success Lead Optimization decision->end_success Yes end_fail Redesign/Iterate decision->end_fail No end_fail->step1 Re-evaluate scaffold/linkage

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 5-Oxa-2-azaspiro[3.5]nonane

The landscape of modern medicinal chemistry is increasingly focused on the exploration of novel three-dimensional chemical space to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. Within this paradigm, spirocyclic scaffolds have emerged as privileged motifs. This compound, a unique heterocyclic entity, represents a valuable building block in this context. Its rigid, three-dimensional structure, incorporating both an oxetane and an azetidine ring, offers a compelling alternative to more traditional, "flat" aromatic systems. The oxetane moiety can act as a polar equivalent to a gem-dimethyl group, improving metabolic stability and aqueous solubility, while the azetidine ring provides a key vector for further functionalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial arrangement of atoms.

Methodology for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion and resolution.[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be invaluable for differentiating between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: For unambiguous assignment, especially in complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These experiments reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.[2]

Predicted ¹H NMR Spectrum of this compound

The structure of this compound suggests a relatively simple yet informative ¹H NMR spectrum. The molecule's symmetry and the influence of the electronegative oxygen and nitrogen atoms are key determinants of the chemical shifts and coupling patterns.

G M [C₇H₁₃NO]⁺˙ m/z = 127 F1 [C₆H₁₀NO]⁺ m/z = 112 M->F1 - •CH₃ F2 [C₄H₈N]⁺ m/z = 70 M->F2 Ring Opening - C₃H₅O• F3 [C₃H₅O]⁺ m/z = 57 M->F3 Ring Opening - C₄H₈N•

Caption: Plausible MS Fragmentation of this compound.

  • Pathway 1 (Loss of C₃H₅O•): A likely fragmentation involves the cleavage of the bonds alpha to the nitrogen atom, leading to the expulsion of an oxetane-derived radical and the formation of a stable iminium ion at m/z = 70 .

  • Pathway 2 (Loss of C₄H₈N•): Conversely, cleavage alpha to the oxygen atom could lead to the loss of the azetidine portion, resulting in a fragment at m/z = 57 .

Table 5: Predicted Mass Spectrometry Data for this compound

m/zPredicted Adduct/FragmentIonization Mode
127[M]⁺˙EI
128[M+H]⁺ESI, CI
150[M+Na]⁺ESI
70[C₄H₈N]⁺EI
57[C₃H₅O]⁺EI

Self-Validation: The presence of these key fragments would provide strong evidence for the spirocyclic structure, as they represent the characteristic cleavage of the two heterocyclic rings from the central spiro-carbon.

Conclusion

This compound is a scaffold of significant interest in contemporary drug discovery due to its unique three-dimensional architecture and favorable physicochemical properties. This guide provides a foundational understanding of its spectroscopic characteristics. By combining the predicted data for the parent compound with experimental insights from its derivatives, researchers can confidently approach the synthesis and characterization of novel analogs. A thorough application of NMR, IR, and MS, guided by the principles outlined herein, is essential for ensuring the structural integrity of these molecules and accelerating their development from laboratory curiosities to potential therapeutic agents.

References

  • Tverdokhlib, A. V., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. Available at: [Link]

  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C7H13NO). Université du Luxembourg. Retrieved from: [Link]

  • Google Patents. (2022). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PubChem. (n.d.). 5-Oxa-2-azaspiro[3.5]nonan-8-ylmethanol. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChemLite. (n.d.). 2-oxa-5-azaspiro[3.5]nonane (C7H13NO). Université du Luxembourg. Retrieved from: [Link]

  • Chemspace. (n.d.). This compound; oxalic acid. Retrieved from: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from: [Link]

  • Gobbo, L. A., et al. (2007). Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Journal of the Brazilian Chemical Society, 18(7), 1444-1451. Available at: [Link]

  • Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Structure of 5-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. The concept of "escaping from flatland," a move away from traditional aromatic ring systems, has propelled the exploration of spirocyclic scaffolds.[1] These unique structures, characterized by two rings sharing a single atom, offer a rigid and well-defined orientation of substituents in three-dimensional space. This rigidity can lead to improved binding affinity and selectivity for biological targets, while the increased fraction of sp3-hybridized carbons often correlates with enhanced metabolic stability and better pharmacokinetic profiles.[1]

Among the diverse array of spirocyclic systems, oxa-azaspirocycles have garnered significant attention due to their potential to serve as bioisosteres for commonly used heterocycles like piperidine and morpholine.[2] This guide provides a comprehensive technical overview of a promising, yet less explored, member of this class: 5-Oxa-2-azaspiro[3.5]nonane . We will delve into its core chemical structure, physicochemical properties, synthesis of key derivatives, and spectroscopic characterization, offering insights for its application in drug design and development.

Core Structure and Physicochemical Properties

The fundamental structure of this compound consists of a four-membered azetidine ring and a six-membered tetrahydropyran ring fused at a spirocyclic carbon atom. The nitrogen atom is at the 2-position of the azetidine ring, and the oxygen atom is at the 5-position of the tetrahydropyran ring.

Caption: Chemical structure of this compound.

While extensive experimental data for the parent this compound is limited in publicly available literature, its physicochemical properties can be predicted and inferred from its derivatives and related structures.

PropertyPredicted/Inferred ValueSource/Justification
Molecular Formula C₇H₁₃NOPubChem
Molecular Weight 127.18 g/mol PubChem
XlogP ~ -0.5 to 0.5Predicted values for similar oxa-azaspirocycles suggest a relatively low lipophilicity, which is often advantageous for drug candidates.
Topological Polar Surface Area (TPSA) ~30-40 ŲThe presence of both a secondary amine and an ether contributes to the polar surface area, influencing solubility and membrane permeability.
Hydrogen Bond Donors 1The secondary amine (N-H)
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms
pKa ~ 9-10The secondary amine is expected to be basic, similar to other cyclic amines.

The spirocyclic nature of this molecule imparts a rigid, three-dimensional conformation. This inherent structural constraint is a key feature for its potential in rational drug design, allowing for precise positioning of functional groups for optimal interaction with biological targets.

Synthesis of this compound Derivatives

While a definitive, high-yield synthesis of the unsubstituted this compound is not extensively documented, the synthesis of valuable derivatives has been reported, providing a foundation for accessing this scaffold. A notable example is the preparation of functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives, which can be considered close structural analogs.[2]

A key strategy involves the multi-step synthesis starting from commercially available materials, often incorporating protection and deprotection steps to achieve the desired functionality.

Featured Synthetic Protocol: Synthesis of tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate [2]

This protocol outlines the synthesis of a key intermediate that can be further elaborated or deprotected to yield derivatives of the core scaffold.

Caption: Generalized workflow for the synthesis of a key this compound intermediate.

Step-by-Step Methodology:

  • Reduction of the Diester Precursor: A solution of the starting diester (e.g., 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate) in an anhydrous solvent such as tetrahydrofuran (THF) is cooled to a low temperature (e.g., -40°C to 0°C) under an inert atmosphere (e.g., argon).

  • A reducing agent, typically Lithium aluminum hydride (LiAlH₄), is added portion-wise to the cooled solution, maintaining the low temperature to control the exothermic reaction.

  • The reaction mixture is stirred at a controlled temperature for a specified period to ensure complete reduction of the ester to the corresponding alcohol.

  • Reaction Quench and Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a salt (e.g., sodium sulfate or Rochelle's salt) to precipitate the aluminum salts.

  • The resulting slurry is filtered, and the filter cake is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to afford the pure tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate.[2]

This intermediate serves as a versatile platform for further chemical transformations, including oxidation of the alcohol to an aldehyde or carboxylic acid, or removal of the Boc protecting group to liberate the secondary amine for subsequent derivatization.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound derivatives provides valuable information about the electronic environment of the hydrogen atoms.

Key Expected Features for the Parent Scaffold:

  • Azetidine Ring Protons: The protons on the carbons adjacent to the nitrogen (C1 and C3) are expected to appear as multiplets in the range of δ 2.5-3.5 ppm. The N-H proton would likely be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • Tetrahydropyran Ring Protons: The protons on the carbons adjacent to the oxygen (C6 and C9) would be shifted downfield, typically in the range of δ 3.5-4.0 ppm. The remaining methylene protons on the tetrahydropyran ring (C7 and C8) would appear as more complex multiplets in the upfield region (δ 1.5-2.0 ppm).

  • Spirocyclic Environment: The rigid spirocyclic nature of the molecule can lead to diastereotopic protons, resulting in more complex splitting patterns than might be observed in more flexible acyclic systems.

¹H NMR Data for a Representative Derivative (tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate): [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.19br. s1H-OH
3.94 – 3.72m3HProtons on C6 and C9
3.70d2H-CH₂OH
3.39ddd2HProtons on C1 and C3
1.85td1HProton on C7 or C8
1.79 – 1.60m3HProtons on C7 and C8
1.48s9Htert-butyl
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Key Expected Features for the Parent Scaffold:

  • Spiro Carbon (C4): This quaternary carbon would appear as a singlet at a characteristic downfield chemical shift, likely in the range of δ 70-80 ppm, due to the influence of the adjacent oxygen and nitrogen atoms.

  • Carbons Adjacent to Nitrogen (C1, C3): These carbons would be found in the range of δ 40-50 ppm.

  • Carbons Adjacent to Oxygen (C6, C9): These carbons would be shifted further downfield, typically in the range of δ 60-70 ppm.

  • Remaining Tetrahydropyran Carbons (C7, C8): These carbons would appear in the more upfield aliphatic region, around δ 20-30 ppm.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives.

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques are well-suited for these molecules and would be expected to show a prominent protonated molecular ion [M+H]⁺.

  • Fragmentation Pattern: The fragmentation pattern would likely involve cleavage of the rings, with characteristic losses of small neutral molecules. The specific fragmentation will depend on the substitution pattern of the derivative being analyzed. For example, in Boc-protected derivatives, a characteristic loss of the tert-butyl group or the entire Boc group is often observed.[2]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold holds considerable promise as a building block in drug discovery for several key reasons:

  • Bioisosteric Replacement: This scaffold can be considered a rigid, three-dimensional bioisostere of piperidine and morpholine, which are ubiquitous in pharmaceuticals. Replacing these common heterocycles with a spirocyclic analogue can lead to improved metabolic stability, particularly against oxidative enzymes, and may alter the pharmacokinetic and pharmacodynamic properties in a beneficial way.[1][2]

  • Novel Chemical Space: The unique three-dimensional structure of this compound allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities and intellectual property.

  • Scaffold for Library Synthesis: The functional handles on the azetidine and tetrahydropyran rings, once appropriately derivatized, provide multiple points for diversification, making this scaffold suitable for the construction of compound libraries for high-throughput screening.

While specific therapeutic applications for compounds containing the this compound core are still emerging, the broader class of azaspirocycles has been investigated for a range of biological targets. The insights gained from these related scaffolds can guide the exploration of the therapeutic potential of this compound derivatives.

Conclusion and Future Perspectives

This compound represents a compelling and underexplored scaffold for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, combined with the presence of both an amine and an ether functionality, offers a unique combination of properties that can be leveraged to design novel therapeutic agents. While the synthesis and characterization of the parent compound require further investigation, the successful preparation of a variety of functionalized derivatives demonstrates the tractability of this chemical space.

Future research in this area should focus on the development of efficient and scalable synthetic routes to the parent this compound and a broader range of its derivatives. A thorough investigation of the structure-activity relationships of compounds incorporating this scaffold against various biological targets will be crucial to unlocking its full therapeutic potential. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the this compound core is poised to become a valuable tool in the armamentarium of the medicinal chemist.

References

  • PubChem Compound Summary for CID 73554465, this compound hydrochloride. National Center for Biotechnology Information. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PubChem Compound Summary for CID 21030011, 7-Oxa-2-azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]

  • 2306275-18-1 | 5-oxa-2-azaspiro[3.5]nonan-8-one. AA Blocks. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • PubChem Compound Summary for CID 53484586, 2-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

  • 2306262-15-5 | 5-oxa-2-azaspiro[3.5]nonan-8-ol. AA Blocks. [Link]

Sources

The Ascent of the Third Dimension: An In-depth Technical Guide to the Discovery and History of Azaspirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspirocyclic scaffolds, characterized by their unique three-dimensional architecture, have emerged from the periphery of chemical curiosities to become privileged motifs in modern medicinal chemistry. This guide navigates the historical landscape of their discovery, from their early identification in complex natural products to their current status as key components in clinically approved therapeutics. We will dissect the evolution of synthetic strategies, providing detailed mechanistic insights and experimental protocols for the construction of these intricate frameworks. By exploring the causal relationships behind synthetic choices and their impact on biological activity, this document serves as a comprehensive resource for researchers seeking to leverage the power of azaspirocycles in the design of next-generation therapeutics.

Introduction: Escaping Flatland in Drug Discovery

For decades, drug discovery was largely dominated by "flat," aromatic, sp²-rich molecules. While successful, this approach often led to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The recognition of these limitations spurred a paradigm shift towards molecules with greater three-dimensionality (3D), a concept elegantly termed "escaping flatland." Azaspirocycles, which feature two rings sharing a single nitrogen-containing atom, are at the forefront of this movement.

The rigid, defined spatial arrangement of substituents on an azaspirocyclic core offers several advantages:

  • Enhanced Target Affinity and Selectivity: The fixed orientation of functional groups can lead to more precise interactions with biological targets, improving potency and reducing off-target effects.

  • Improved Physicochemical Properties: Compared to their non-spirocyclic or aromatic counterparts, azaspirocycles often exhibit increased aqueous solubility, higher basicity, and decreased lipophilicity, all of which are desirable traits for drug candidates.[1]

  • Increased Metabolic Stability: The quaternary spirocenter can block sites of metabolism, leading to improved pharmacokinetic profiles.[1]

This guide will provide a deep dive into the world of azaspirocyclic compounds, from their natural origins to their synthetic accessibility and impact on medicine.

A Historical Perspective: From Nature's Blueprints to Synthetic Mastery

The story of azaspirocycles is intrinsically linked to the study of natural products. For centuries, chemists have been fascinated by the complex molecular architectures found in nature, many of which possess potent biological activities.

Early Encounters: The Alkaloids

The first encounters with azaspirocyclic compounds were through the isolation and structural elucidation of alkaloids. One of the most notable early examples is histrionicotoxin , a neurotoxin found in the skin of poison dart frogs of the family Dendrobatidae.[2][3] First reported in 1823, its complex 1-azaspiro[5.5]undecane core was not fully characterized until 1971.[4][5] The unique structure and its activity as a non-competitive antagonist of nicotinic acetylcholine receptors sparked significant interest in the synthetic community, driving the development of new synthetic methodologies.[2][6]

Other important azaspirocyclic alkaloids that have fueled synthetic innovation include:

  • Halichlorine: Isolated from a marine sponge, this 6-azaspiro[4.5]decane-containing alkaloid exhibits anti-inflammatory activity by inhibiting the expression of VCAM-1.[7][8][9][10][11]

  • Cylindricines and Lepadiformines: These marine alkaloids, possessing a 1-azaspiro[4.5]decane core, have demonstrated a range of biological activities and have been the targets of numerous total synthesis efforts.[4][12][13][14][15][16][17]

The intricate structures of these natural products presented formidable synthetic challenges, pushing the boundaries of organic chemistry and leading to the development of novel and powerful reactions for the construction of spirocyclic systems.

The Evolution of Synthetic Strategies

The journey from observing these complex natural structures to being able to construct them in the laboratory has been a long and innovative one. Early synthetic efforts were often lengthy and lacked general applicability. However, over time, a powerful toolkit of reactions has been developed specifically for the synthesis of azaspirocycles.

The following timeline highlights key conceptual advances in the synthesis of these important scaffolds:

Azaspirocycle_Synthesis_Timeline cluster_Early Early Developments & Natural Product Focus cluster_Modern Modern & Method-Driven Era 1911 1911 Pictet-Spengler Reaction 1924 1924 Schmidt Reaction 1911->1924 Name Reactions for N-Heterocycles 1970s 1970s Focus on Histrionicotoxin Synthesis 1924->1970s Application to Alkaloid Synthesis 1886 1886 Beckmann Rearrangement 1886->1911 Foundational Rearrangements 1980s 1980s Aza-Diels-Alder Reactions 1970s->1980s Development of Cycloaddition Strategies 1990s 1990s Ring-Closing Metathesis (RCM) 1980s->1990s Rise of Catalytic Methods 2000s 2000s Diversity-Oriented Synthesis 1990s->2000s High-Throughput Approaches Pictet_Spengler_Mechanism Tryptamine Tryptamine Imine Schiff Base (Imine) Tryptamine->Imine + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium H+ Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Attack THBC Tetrahydro-β-carboline Spiro->THBC Rearomatization (-H+)

Figure 2: Mechanism of the Pictet-Spengler reaction.

Causality in Experimental Choices:

  • Acid Catalyst: The reaction is typically acid-catalyzed to facilitate both imine formation and the subsequent cyclization by activating the imine as a more electrophilic iminium ion. Common catalysts include protic acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as Lewis acids. [18][19]* Solvent: The choice of solvent can influence reaction rates and yields. While traditionally carried out in protic solvents, aprotic solvents like dichloromethane (DCM) or even solvent-free conditions have been shown to be effective. [16]* Substrate Scope: The nucleophilicity of the aromatic ring is crucial. Electron-rich aromatic systems, such as indoles, react readily under mild conditions. [20]

[20][19][21][22] Materials:

  • Tryptamine

  • Aldehyde (e.g., benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve tryptamine (1.0 equiv) in DCM (10 mL per mmol of tryptamine).

  • Addition of Aldehyde: To the stirred solution, add the aldehyde (1.1 equiv) dropwise at room temperature.

  • Acid Catalysis: Add TFA (0.1-1.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing heterocycles, including those with a spirocyclic core. This [4+2] cycloaddition involves an aza-diene and a dienophile.

Mechanism:

Aza_Diels_Alder Aza_Diene Aza-diene Cycloadduct [4+2] Cycloadduct Aza_Diene->Cycloadduct Dienophile Dienophile Dienophile->Cycloadduct Product Dihydropyridine Derivative Cycloadduct->Product Rearomatization (optional)

Figure 3: General scheme for the aza-Diels-Alder reaction.

Causality in Experimental Choices:

  • Reaction Type: The reaction can be either normal-electron-demand (electron-rich diene, electron-poor dienophile) or inverse-electron-demand (electron-poor diene, electron-rich dienophile). The choice depends on the desired substitution pattern of the product. [23]* Catalysis: Lewis acids are often used to accelerate the reaction and control its stereoselectivity.

  • Microwave Irradiation: In some cases, microwave irradiation can significantly reduce reaction times and improve yields. [24]

[23][25][26] Materials:

  • α,β-Unsaturated imine (aza-diene)

  • Enol ether (dienophile)

  • Anhydrous toluene

  • Lewis acid catalyst (optional, e.g., ZnCl₂)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the α,β-unsaturated imine (1.0 equiv) and anhydrous toluene.

  • Addition of Dienophile: Add the enol ether (1.2 equiv) to the solution.

  • Catalysis (Optional): If using a catalyst, add the Lewis acid (e.g., 0.1 equiv ZnCl₂) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate.

  • Characterization: Characterize the product by NMR and mass spectrometry.

Rearrangement Reactions

Several classic rearrangement reactions have been adapted for the synthesis of azaspirocycles, particularly for the formation of lactams which are versatile intermediates.

The Schmidt reaction, discovered by Karl Friedrich Schmidt in 1924, involves the reaction of an azide with a carbonyl compound or an alkene in the presence of an acid to yield an amine, amide, or imine. [6][27][28]The intramolecular version is particularly useful for synthesizing cyclic amides (lactams). [25][26][27][29][30] Mechanism (Intramolecular, with a ketone):

Schmidt_Mechanism Azido_Ketone Azido Ketone Protonated_Ketone Protonated Ketone Azido_Ketone->Protonated_Ketone H+ Azidohydrin Azidohydrin Intermediate Protonated_Ketone->Azidohydrin Intramolecular Nucleophilic Attack Iminodiazonium Iminodiazonium Ion Azidohydrin->Iminodiazonium - H2O Nitrilium Nitrilium Ion Iminodiazonium->Nitrilium Rearrangement (- N2) Lactam Lactam Nitrilium->Lactam + H2O - H+

Figure 4: Mechanism of the intramolecular Schmidt reaction.

Causality in Experimental Choices:

  • Acid: Strong acids like sulfuric acid or Lewis acids like titanium tetrachloride are required to promote the reaction. [25][31]* Safety: Hydrazoic acid and low molecular weight alkyl azides are toxic and potentially explosive, requiring careful handling. [4]

[28][29][31] Materials:

  • Azido ketone

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the azido ketone (1.0 equiv) in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to 0 °C and add TiCl₄ (1.1-1.5 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Workup: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the resulting lactam by NMR and mass spectrometry.

The Beckmann rearrangement, discovered by Ernst Otto Beckmann in 1886, is the acid-catalyzed conversion of an oxime to an amide. [20][23][24][32][33]When applied to cyclic oximes, it provides a route to lactams, which can be precursors to azaspirocycles.

Mechanism:

Beckmann_Mechanism Oxime Cyclic Oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime H+ Nitrile_Cation Nitrile Cation Intermediate Protonated_Oxime->Nitrile_Cation Rearrangement (- H2O) Lactam_Tautomer Lactam Tautomer Nitrile_Cation->Lactam_Tautomer + H2O Lactam Lactam Lactam_Tautomer->Lactam Tautomerization

Figure 5: Mechanism of the Beckmann rearrangement.

Causality in Experimental Choices:

  • Acid: A variety of acids can be used, from strong protic acids like sulfuric acid to reagents like polyphosphoric acid (PPA) or even solid acid catalysts. [12][17][34]* Stereochemistry: The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the oxime migrating. [33]

[12][20][24][27][31][33][34][35] Materials:

  • Cyclohexanone oxime

  • Concentrated sulfuric acid

  • Ice

  • Ammonium hydroxide solution

Procedure:

  • Reaction Setup: In a beaker, carefully add concentrated sulfuric acid to an equal weight of crushed ice.

  • Addition of Oxime: Slowly add cyclohexanone oxime to the cold acid solution with stirring.

  • Reaction: Allow the mixture to stand at room temperature for about an hour, during which time the lactam may begin to crystallize.

  • Workup: Pour the reaction mixture onto crushed ice and neutralize with ammonium hydroxide.

  • Isolation: Collect the precipitated ε-caprolactam by filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like petroleum ether.

Azaspirocycles in Modern Drug Discovery: A Structural Revolution

The unique properties of azaspirocycles have made them increasingly popular in drug design. They are now found in a number of approved drugs and clinical candidates, targeting a wide range of diseases. [11][33]

Approved Drugs Featuring Azaspirocyclic Cores

The following table summarizes some of the approved drugs that incorporate azaspirocyclic motifs, highlighting the diversity of scaffolds and their therapeutic applications.

Drug Name (Brand Name)Azaspirocyclic CoreTherapeutic AreaMechanism of Action
Tofacitinib (Xeljanz)3-amino-4-methylpiperidine (part of a larger system)Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative ColitisJanus Kinase (JAK) inhibitor
Baricitinib (Olumiant)Azetidine-containing spirocycleRheumatoid ArthritisJanus Kinase (JAK) inhibitor
Peficitinib (Smyraf)Pyrrolidine-containing spirocycleRheumatoid ArthritisJanus Kinase (JAK) inhibitor
Filgotinib (Jyseleca)Adamantane-like spirocycleRheumatoid Arthritis, Ulcerative ColitisJanus Kinase (JAK) 1 inhibitor
Buspirone (Buspar)8-azaspiro[4.5]decaneAnxiety DisordersSerotonin 5-HT₁ₐ receptor agonist
Guanadrel (Hylorel)1,4-dioxa-8-azaspiro[4.5]decaneHypertensionAdrenergic neuron blocking agent
Fluspirilene (Redeptin)1-phenyl-1,3,8-triazaspiro[4.5]decan-4-oneSchizophreniaAntipsychotic
Irbesartan (Avapro)Spiro[cyclopentane-1,4'-imidazoline]HypertensionAngiotensin II receptor antagonist
Case Study: JAK Inhibitors

A significant number of recently approved drugs containing azaspirocyclic scaffolds are inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a crucial regulator of the immune response, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases. [3][21][29][36][37][38] JAK-STAT Signaling Pathway:

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Transcription Gene Transcription DNA->Transcription

Figure 6: Simplified diagram of the JAK-STAT signaling pathway.

The azaspirocyclic moieties in JAK inhibitors like Tofacitinib and Baricitinib play a crucial role in orienting the molecule within the ATP-binding pocket of the JAK enzymes, leading to potent and selective inhibition. [5][18][22][30][35][39][40][41][42][43]The 3D nature of the scaffold allows for optimal interactions with key residues, contributing to the high efficacy of these drugs.

Future Directions and Conclusion

The journey of azaspirocyclic compounds from complex natural products to rationally designed therapeutics is a testament to the power of chemical synthesis and the growing appreciation for molecular three-dimensionality in drug discovery. As our synthetic toolkit continues to expand, we can expect to see even more sophisticated and diverse azaspirocyclic scaffolds being developed.

Future research in this area will likely focus on:

  • Novel Synthetic Methodologies: The development of new, more efficient, and stereoselective methods for the construction of azaspirocycles will continue to be a major focus.

  • Diversity-Oriented Synthesis: The creation of large and diverse libraries of azaspirocyclic compounds will be crucial for exploring new biological targets. [28][44]* Bioisosteric Replacements: The use of azaspirocycles as bioisosteres for common motifs in drug discovery will likely expand, leading to the development of novel intellectual property and improved drug candidates. [39][40] In conclusion, azaspirocyclic compounds represent a rich and underexplored area of chemical space with immense potential for the development of new medicines. By understanding their history, mastering their synthesis, and appreciating their unique structural and biological properties, researchers can continue to push the boundaries of drug discovery and create innovative therapies for a wide range of diseases.

References

  • Histrionicotoxins - Wikiwand. (URL: [Link]) [5]18. Total synthesis of the marine alkaloid (+/-)-lepadiformine via a radical carboazidation.. (URL: [Link]) [45]19. Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiron[14][14]onane: Application to the Formal Synthesis of (±)-Stemonamine. (URL: [Link])

  • Total synthesis of (±)-halichlorine, (±)-pinnaic acid, and (±)-tauropinnaic acid. (URL: [Link]) [8]21. Total Synthesis of the Marine Alkaloid Halichlorine: Development and Use of a General Route to Chiral Piperidines. (URL: [Link])

  • JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co. (URL: [Link]) [38]23. A Formal Total Synthesis of (±)-Halichlorine and (±)-Pinnaic Acid. (URL: [Link])

  • Synthesis of β-carboline derivatives - Sciforum. (URL: [Link]) [21]25. Beckmann Rearrangement - Master Organic Chemistry. (URL: [Link]) [34]26. Total Synthesis of (+)-Halichlorine: An Inhibitor of VCAM-1 Expression. (URL: [Link])

  • Synthesis of Tofacitinib - 中国医药工业杂志. (URL: [Link]) [39]30. Pictet-Spengler Reaction - J&K Scientific LLC. (URL: [Link])

  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - Beilstein Journals. (URL: [Link]) [20][24]32. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC. (URL: [Link]) [35]33. METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES - LJMU Research Online. (URL: [Link])

  • Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes - NIH. (URL: [Link]) [25]41. Chemistry of Beckmann Rearrangement | PDF | Organic Reactions | Carbon Compounds - Scribd. (URL: [Link])

  • 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE - Organic Syntheses Procedure. (URL: [Link])

  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere - ResearchGate. (URL: [Link])

  • Formal synthesis of histrionicotoxin alkaloids | Download Scientific Diagram - ResearchGate. (URL: [Link]) [41]45. Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis - CHIMIA. (URL: [Link])

  • Schmidt Reaction - Chemistry LibreTexts. (URL: [Link])

  • US10815227B2 - Processes for the preparation of filgotinib - Google Patents. (URL: ) [42]48. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents. (URL: )

Sources

An In-Depth Technical Guide to 5-Oxa-2-azaspiro[3.5]nonane: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Oxa-2-azaspiro[3.5]nonane, a valuable spirocyclic scaffold for researchers, scientists, and drug development professionals. This document delves into its synthesis, reactivity, and burgeoning applications in medicinal chemistry, offering field-proven insights and detailed experimental context.

Introduction: Embracing Three-Dimensionality in Drug Design

The principle of "escaping from flatland" has become a cornerstone of modern medicinal chemistry, encouraging the exploration of three-dimensional molecular architectures to enhance pharmacological properties.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their rigid, well-defined conformations offer a powerful tool for optimizing ligand-target interactions and improving pharmacokinetic profiles.[2][3][4][5][6] this compound, a unique heterocyclic scaffold, embodies these advantages, presenting a compelling building block for the development of novel therapeutics. Its structure, combining a reactive secondary amine and a chemically stable ether linkage, provides a versatile platform for chemical modification and library synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective utilization in drug design. While experimental data for the free base form of this compound is not extensively reported in the public domain, its properties can be inferred from its salt forms and through computational predictions.

PropertyValueSource
Molecular Formula C₇H₁₃NO[7]
Molecular Weight 127.18 g/mol [7]
CAS Number 138387-19-6[7]
Physical Form The oxalate salt is a solid.[3][3]
Predicted Boiling Point ~180-200 °C (at 760 mmHg)Predicted
Predicted Solubility Soluble in water and polar organic solvents.Predicted
Predicted pKa (Conjugate Acid) ~9.5 - 10.5Predicted

Note: Predicted values are based on computational models and should be confirmed experimentally.

Synthesis of this compound

While a direct, detailed synthesis of the parent this compound is not extensively documented, a plausible and scalable synthetic route can be designed based on established methodologies for similar spirocyclic systems. The following proposed synthesis leverages readily available starting materials and robust chemical transformations. A similar strategy has been reported for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane.[8]

Synthesis_of_5_Oxa_2_azaspiro_3_5_nonane start Commercially Available Starting Materials step1 Step 1: Formation of N-protected intermediate start->step1 Reagents: - 3-((Benzylamino)methyl)oxetan-3-ol - Chloroacetyl chloride - Base (e.g., Triethylamine) step2 Step 2: Cyclization to form the spirocyclic core step1->step2 Reagents: - Strong base (e.g., NaH) step3 Step 3: Reduction of amide step2->step3 Reagents: - Reducing agent (e.g., LiAlH4) step4 Step 4: Deprotection step3->step4 Reagents: - Catalytic hydrogenation (e.g., H2, Pd/C) product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-benzyl-2-chloro-N-((3-methyloxetan-3-yl)methyl)acetamide

  • To a stirred solution of 3-((benzylamino)methyl)oxetan-3-ol (1 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane at 0 °C, add chloroacetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-benzyl-5-oxa-2-azaspiro[3.5]nonan-1-one

  • To a suspension of a strong base like sodium hydride (1.5 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, add a solution of the product from Step 1 in THF dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the completion of the intramolecular cyclization by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Step 3: Synthesis of 2-benzyl-5-oxa-2-azaspiro[3.5]nonane

  • To a suspension of a reducing agent such as lithium aluminum hydride (2-3 equivalents) in anhydrous THF at 0 °C, add a solution of the lactam from Step 2 in THF dropwise.

  • Stir the reaction at room temperature or gentle reflux until the reduction is complete (monitored by TLC).

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain the crude N-benzyl protected spirocycle, which can be used in the next step without further purification.

Step 4: Synthesis of this compound

  • Dissolve the N-benzyl protected spirocycle from Step 3 in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or crystallization of a suitable salt if necessary.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by its secondary amine functionality. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing for a wide range of chemical transformations. The ether linkage within the tetrahydropyran ring is generally stable under common reaction conditions.

Reactivity_of_5_Oxa_2_azaspiro_3_5_nonane start This compound alkylation N-Alkylation start->alkylation R-X, Base acylation N-Acylation start->acylation RCOCl or (RCO)2O, Base sulfonylation N-Sulfonylation start->sulfonylation RSO2Cl, Base reductive_amination Reductive Amination start->reductive_amination RCHO or RCOR', NaBH(OAc)3 buchwald Buchwald-Hartwig Cross-Coupling start->buchwald Ar-X, Pd catalyst, Ligand, Base

Sources

The Untapped Potential of 5-Oxa-2-azaspiro[3.5]nonane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to venture beyond the "flatland" of traditional aromatic scaffolds.[1] In this quest for chemical diversity and improved pharmacological properties, spirocyclic systems have emerged as powerful design elements. Their inherent three-dimensionality offers a rigid and well-defined orientation of substituents in space, which can lead to enhanced binding affinity, selectivity, and metabolic stability.[1][2] Among these, the 5-Oxa-2-azaspiro[3.5]nonane core represents a particularly intriguing, yet underexplored, scaffold. This guide provides a comprehensive overview of the synthesis, potential derivatives, and therapeutic applications of this promising building block. While direct literature on the this compound isomer is nascent, this guide will draw upon established principles and detailed protocols from closely related analogs to provide a robust framework for its exploration.

The this compound Core: A Bioisostere with Promise

The this compound scaffold can be considered a valuable bioisostere of piperidine, a ubiquitous fragment in numerous approved drugs.[1] Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's physicochemical and pharmacological properties while retaining its desired biological activity.[1]

Key Advantages of the this compound Scaffold:

  • Enhanced Metabolic Stability: The spirocyclic nature and the presence of an oxygen atom can improve stability against oxidative enzymes, a common metabolic liability for traditional piperidine-containing compounds.[1]

  • Improved Physicochemical Properties: The introduction of the oxa-azaspiro core can influence lipophilicity and aqueous solubility, potentially leading to more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[1]

  • Novel Chemical Space and Intellectual Property: As a less explored scaffold, derivatives of this compound offer opportunities for novel intellectual property positions.

  • Precise Vectorial Orientation: The rigid spirocyclic framework provides predictable exit vectors for substituents, allowing for fine-tuned interactions with biological targets.

Synthetic Strategies: Building the Core and Its Derivatives

While specific, multi-derivative synthetic routes for the this compound core are not extensively documented, robust and scalable methods for closely related isomers, such as the 7-oxa-2-azaspiro[3.5]nonane, have been published. These protocols provide a strong and adaptable foundation for the synthesis of the 5-oxa isomer and its derivatives.

General Synthetic Workflow

The construction of the this compound core can be envisioned through a multi-step sequence, likely commencing from commercially available starting materials to build the spirocyclic framework. Functionalization can then be achieved through standard organic transformations.

G cluster_0 Core Synthesis cluster_1 Derivatization Start Commercially Available Starting Materials Step1 Ring Formation/ Cyclization Start->Step1 Core This compound Core Step1->Core N_Func N-Functionalization (e.g., Alkylation, Acylation) Core->N_Func C_Func C-Functionalization (on Tetrahydropyran Ring) Core->C_Func Product Diverse Library of Potential Derivatives N_Func->Product C_Func->Product

Caption: General Synthetic Workflow for this compound Derivatives.

Proposed Experimental Protocol (Adapted from the Synthesis of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Derivatives)

This protocol outlines a plausible route to a functionalized this compound derivative, adapted from the multi-gram scale synthesis of its 7-oxa isomer.[2] The key is the initial construction of a suitable precursor that can undergo cyclization to form the desired spirocycle.

Step 1: Synthesis of a Protected Hydroxymethyl Derivative

This initial step would involve the synthesis of a key intermediate, such as a protected version of (5-oxa-2-azaspiro[3.5]nonan-8-yl)methanol, which is commercially available in some forms.[3] An analogous reduction of a diester precursor, as detailed for the 7-oxa isomer, provides a scalable approach.[2]

  • Reaction: Reduction of a suitable diester precursor with a reducing agent like Lithium Aluminium Hydride (LiAlH₄).

  • Reagents & Conditions:

    • Precursor: A suitably substituted diester.

    • Reducing Agent: LiAlH₄ in an anhydrous solvent like Tetrahydrofuran (THF).

    • Temperature: Cooled to -40°C to 0°C.

    • Workup: Careful quenching with an aqueous solution (e.g., NaOH or Rochelle's salt solution).

  • Rationale: The use of a powerful reducing agent like LiAlH₄ is necessary to reduce both ester functionalities to the corresponding alcohol. The low temperature is crucial to control the reactivity of the hydride reagent.

Step 2: Oxidation to the Aldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for further functionalization.

  • Reaction: Oxidation of the primary alcohol.

  • Reagents & Conditions:

    • Oxidizing Agent: Dess-Martin periodinane (DMP) in a chlorinated solvent like Dichloromethane (DCM).

    • Temperature: Room temperature.

    • Workup: Quenching with a saturated aqueous solution of sodium bicarbonate.[2]

  • Rationale: DMP is a mild and selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Step 3: N-Deprotection and Derivatization

The protecting group on the nitrogen (e.g., a Boc group) can be removed to allow for a wide range of derivatizations.

  • Reaction: Acid-catalyzed deprotection of the amine.

  • Reagents & Conditions:

    • Acid: Trifluoroacetic acid (TFA) in DCM.

    • Temperature: Room temperature.

  • Rationale: TFA is a strong acid that efficiently cleaves the Boc protecting group. The volatile nature of TFA and DCM simplifies purification.

The resulting free amine of the this compound core is then a versatile handle for introducing a wide array of substituents via reactions such as:

  • N-Alkylation: Reaction with alkyl halides.

  • N-Acylation: Reaction with acyl chlorides or anhydrides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Potential Derivatives and Their Therapeutic Applications

The true potential of the this compound scaffold lies in the diverse range of derivatives that can be synthesized and their potential to interact with various biological targets.

Data on Potential Derivatives
Derivative ClassPotential Therapeutic AreaRationale
N-Aryl/Heteroaryl DerivativesOncology, Metabolic DiseasesAs mimics of piperidine, these can be incorporated into known pharmacophores targeting kinases or GPCRs.
N-Acyl DerivativesCNS Disorders, PainAcylation can modulate polarity and cell permeability, properties crucial for CNS drug candidates.
Derivatives with Functionalized Tetrahydropyran RingVariousIntroduction of hydrogen bond donors/acceptors can fine-tune binding to specific biological targets.
Signaling Pathways and Biological Targets

While no biological data is currently published for the this compound core itself, the broader azaspiro[3.5]nonane class has shown activity against important therapeutic targets.

1. KRAS G12C Inhibition in Oncology:

The KRAS protein is a key signaling node, and the G12C mutation is a driver in many cancers. Azaspiro[3.5]nonane derivatives have been developed as covalent inhibitors of KRAS G12C, locking the protein in an inactive state.

G RTK Receptor Tyrosine Kinase (RTK) KRAS_GTP KRAS-GTP (Active) RTK->KRAS_GTP KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP->KRAS_GDP GTP Hydrolysis Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->KRAS_GTP Covalent Inhibition

Caption: Potential Inhibition of the KRAS G12C Pathway.

2. GPR119 Agonism in Metabolic Diseases:

G protein-coupled receptor 119 (GPR119) is a target for type 2 diabetes. Agonists of GPR119 stimulate glucose-dependent insulin secretion. Novel 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists.

Characterization of this compound Derivatives

Thorough characterization of novel derivatives is essential. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Predicted ¹H NMR shifts would show protons adjacent to the nitrogen and the oxygen in the tetrahydropyran ring at characteristic chemical shifts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) should be used to determine the purity of the synthesized compounds.

Due to the limited public data for the 5-oxa isomer, cross-referencing with data from its isomers and carbocyclic analogs is a valuable strategy for initial characterization.

Conclusion and Future Outlook

The this compound scaffold represents a promising yet largely untapped area of chemical space for drug discovery. Its properties as a rigid, three-dimensional bioisostere of piperidine make it an attractive starting point for the development of novel therapeutics with potentially improved pharmacological profiles. By adapting established synthetic protocols from closely related analogs, researchers can begin to explore the rich derivatization chemistry of this core. The potential for these derivatives to interact with high-value therapeutic targets, such as those in oncology and metabolic diseases, underscores the importance of further investigation into this unique molecular architecture. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. Available at: [Link][1][2]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 31-41. Available at: [Link][4]

  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 7-Oxa-2-azaspiro(3.5)nonane. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 5-Oxa-8-azaspiro[3.5]nonane. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 5-Oxa-2-azaspiro[3.5]nonan-8-ylmethanol. National Center for Biotechnology Information. Available at: [Link]

  • AA Blocks. 5-oxa-2-azaspiro[3.5]nonan-8-ol. AA Blocks. Available at: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Martins, L. J., Altei, W. F., Schwalm, C. S., Andricopulo, A. D., & Coelho, F. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Chemistry Proceedings, 1(2), 1-5. Available at: [Link]

Sources

The 5-Oxa-2-azaspiro[3.5]nonane Scaffold: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-Oxa-2-azaspiro[3.5]nonane scaffold is a unique three-dimensional (3D) molecular architecture with significant potential in medicinal chemistry. Its inherent rigidity and novel spatial arrangement of heteroatoms offer a compelling starting point for the design of new therapeutic agents. While direct biological data for this specific scaffold remains limited in publicly available literature, a comprehensive analysis of its close structural isomers and related azaspiro[3.5]nonane derivatives provides a strong predictive framework for its potential biological activities. This technical guide synthesizes the current understanding of related scaffolds to infer the likely therapeutic applications of this compound derivatives, focusing on their potential as G protein-coupled receptor 119 (GPR119) agonists, fatty acid amide hydrolase (FAAH) inhibitors, and agents with anticancer and antimicrobial properties. Detailed experimental protocols for evaluating these potential activities are also provided to facilitate further research and development.

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

The drive to "escape from flatland" in medicinal chemistry has led to a surge of interest in 3D-rich molecular scaffolds that can offer improved pharmacological properties over traditional aromatic systems.[1] Spirocycles, characterized by two rings sharing a single carbon atom, provide a rigid and conformationally constrained framework. This rigidity can enhance binding affinity and selectivity for biological targets while also improving metabolic stability.[2] The azaspiro[3.5]nonane core, in particular, has been identified as a valuable motif in the development of novel therapeutics.[3] This guide focuses on the this compound scaffold, leveraging data from its close analogs to predict its biological potential.

Predicted Biological Activities of the this compound Scaffold

Based on the biological profiles of structurally related azaspiro[3.5]nonane derivatives, the this compound scaffold is predicted to exhibit several key biological activities.

G Protein-Coupled Receptor 119 (GPR119) Agonism

Derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists of GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[4] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, making it a promising target for the treatment of type 2 diabetes and obesity.[4] Given the structural similarity, it is hypothesized that the this compound core can be functionalized to produce potent GPR119 agonists.

Hypothesized GPR119 Signaling Pathway for a this compound Agonist

GPR119_pathway Agonist This compound Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1

Caption: Hypothesized GPR119 signaling cascade initiated by a this compound-based agonist.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Derivatives of 7-azaspiro[3.5]nonane have also been explored as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[5] Inhibition of FAAH increases the levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[5] The rigid spirocyclic core of the this compound scaffold could orient functional groups for optimal interaction with the FAAH active site.

Experimental Workflow for FAAH Inhibition Screening

FAAH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Prepare Test Compound (this compound derivative) Incubation Incubate Enzyme, Inhibitor, and Substrate Sample_Prep->Incubation Enzyme_Prep Prepare FAAH Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Fluorogenic Substrate Substrate_Prep->Incubation Measurement Measure Fluorescence Incubation->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: A generalized workflow for screening this compound derivatives for FAAH inhibitory activity.

Anticancer and Antimicrobial Potential

While specific data is limited, the broader class of azaspiro compounds has shown promise in oncology and as antimicrobial agents. For instance, 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane has been noted for its potential antimicrobial and anticancer properties.[6] The antiproliferative effects of spirocyclic compounds are often evaluated against various cancer cell lines.[7] Similarly, the antimicrobial activity of novel heterocyclic compounds is a significant area of research.[3]

Physicochemical Properties and Synthetic Accessibility

Table 1: Predicted Physicochemical Properties of Related Azaspiro[3.5]nonane Scaffolds

Property7-Azaspiro[3.5]nonane2-Oxa-5-azaspiro[3.5]nonane5-Oxa-2,8-diazaspiro[3.5]nonane (N2-BOC protected)
Molecular FormulaC₈H₁₅NC₇H₁₃NOC₁₁H₂₀N₂O₃
Molecular Weight125.21 g/mol 127.18 g/mol [8]228.29 g/mol [9]
Predicted pKa (strongest basic)10.5--
Predicted XLogP31.80.2[8]-
Topological Polar Surface Area12 Ų21.3 Ų[8]50.8 Ų[9]

Data for 7-Azaspiro[3.5]nonane is computationally predicted. Data for other compounds is from PubChem.

The synthesis of the this compound core and its derivatives can be approached through various synthetic routes, often involving multi-step sequences starting from commercially available materials.[1][2]

Experimental Protocols

To facilitate the investigation of the this compound scaffold, the following are detailed, step-by-step methodologies for key biological assays.

In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol is adapted from methods used for 7-azaspiro[3.5]nonane derivatives.[5]

Materials:

  • Stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • 384-well plates

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF or fluorescence-based)

  • Test compounds (this compound derivatives)

Procedure:

  • Cell Seeding: Seed GPR119-expressing cells into 384-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Assay: a. Remove the culture medium from the cells. b. Add assay buffer containing a phosphodiesterase inhibitor. c. Add the test compounds to the wells. d. Incubate for the recommended time at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., fluorescence or HTRF ratio) against the compound concentration and determine the EC50 value.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is based on commercially available FAAH inhibitor screening kits.[10][11]

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • FAAH inhibitor (for positive control)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the FAAH enzyme, substrate, and test compounds in the assay buffer.

  • Assay: a. Add the assay buffer to the wells of a 96-well plate. b. Add the test compounds at various concentrations. c. Add the FAAH enzyme to initiate the reaction (pre-incubate if necessary). d. Add the fluorogenic substrate to all wells.

  • Measurement: Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~350 nm, Emission: ~450 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Vitro Anticancer Activity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[6]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

A common method for screening for antimicrobial activity.[12]

Materials:

  • Bacterial strains (Gram-positive and Gram-negative)

  • Nutrient agar plates

  • Sterile swabs

  • Test compounds (this compound derivatives)

  • Positive control antibiotic

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculation: Inoculate the surface of the agar plates evenly with the test bacterial strain using a sterile swab.

  • Well Preparation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution, positive control, and solvent control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

  • Data Analysis: Compare the zone of inhibition of the test compounds with that of the positive control.

Conclusion and Future Directions

The this compound scaffold represents an underexplored area of chemical space with significant potential for the development of novel therapeutics. Based on the well-documented biological activities of its close structural analogs, derivatives of this scaffold are predicted to be promising candidates for GPR119 agonists, FAAH inhibitors, and potentially as anticancer and antimicrobial agents. The experimental protocols provided in this guide offer a clear path for researchers to validate these hypotheses and unlock the full therapeutic potential of this intriguing molecular framework. Further investigation into the synthesis of a diverse library of this compound derivatives and their systematic biological evaluation is highly encouraged.

References

  • BenchChem. (2025). A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential.
  • Smolecule. (n.d.). 2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane.
  • BenchChem. (2025). Unraveling the Therapeutic Potential of 5-Azaspiro[3.
  • Patel, R., et al. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus.
  • PubChem. (n.d.). 5-Oxa-2,8-diazaspiro(3.5)nonane, N2-BOC protected.
  • BenchChem. (2025). Application Notes and Protocols for Azaspiro[3.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane.
  • BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • Bettati, M., et al. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem, 5(3), 361-366.
  • Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
  • PubChem. (n.d.). 5-Oxa-2,8-diazaspiro(3.5)nonane, N2-BOC protected.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • PubMed Central. (2019). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents.

Sources

The Ascendancy of Spirocyclic Heterocycles: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this paradigm has yielded numerous successful therapeutics, the industry is increasingly encountering challenges with target selectivity, pharmacokinetic profiles, and patentability. The "escape from flatland" is no longer a mere concept but a critical strategy in modern drug discovery.[1] In this pursuit of novel chemical space, spirocyclic heterocycles have emerged as a preeminent class of scaffolds, offering a unique blend of structural rigidity, three-dimensionality, and synthetic accessibility.[2][3]

This guide provides an in-depth exploration of spirocyclic heterocycles, intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of structures to offer a nuanced understanding of their strategic value, synthetic intricacies, and practical application in the design of next-generation therapeutics. We will delve into the causality behind synthetic choices, present validated experimental protocols, and illustrate key concepts with successful case studies.

The Strategic Advantage of the Spirocyclic Core

Spirocycles are defined by two or more rings linked by a single common atom.[2] This seemingly simple structural feature imparts a profound and advantageous impact on molecular design. The spirocyclic core introduces a rigid, three-dimensional architecture that can significantly improve a molecule's pharmacological properties.[4][5]

Conformational Restriction and Target Engagement

The inherent rigidity of the spirocyclic system locks the conformation of a molecule, which can optimize the orientation of binding elements in a controlled manner.[2][3] This pre-organization of pharmacophoric groups can lead to a significant improvement in binding affinity and selectivity for the biological target, as the entropic penalty of binding is reduced. Furthermore, this conformational constraint can decrease off-target interactions, leading to a more favorable safety profile.[2]

Modulating Physicochemical and Pharmacokinetic Properties

The introduction of spirocyclic motifs, which are rich in sp³-hybridized carbons, generally correlates with improved physicochemical properties and pharmacokinetic (PK) profiles.[2][5] Shifting from planar, aromatic structures often leads to:

  • Increased Solubility: The non-planar nature of spirocycles can disrupt crystal packing, leading to enhanced aqueous solubility.[2][6]

  • Decreased Lipophilicity: Strategic incorporation of spirocyclic cores can lower a compound's lipophilicity (LogP/LogD), which is often beneficial for oral absorption and can reduce metabolic liabilities.[2][6]

  • Improved Metabolic Stability: The quaternary spirocenter and the inherent strain of some spirocyclic systems can render adjacent positions less susceptible to metabolic attack by cytochrome P450 enzymes.[2][7]

The following diagram illustrates the conceptual shift from two-dimensional to three-dimensional molecular design facilitated by spirocyclic scaffolds.

G 2D_Scaffold Planar Aromatic Scaffold 3D_Scaffold Spirocyclic Scaffold 2D_Scaffold->3D_Scaffold 'Escape from Flatland' Properties Improved Properties: - Solubility - Selectivity - Metabolic Stability - Novelty (IP) 3D_Scaffold->Properties

Caption: Transition from 2D to 3D scaffolds.

Synthetic Strategies for Accessing Spirocyclic Heterocycles

The construction of the quaternary spirocenter has historically been a synthetic challenge.[8] However, the development of modern synthetic methodologies has made these complex architectures increasingly accessible. This section will explore several field-proven strategies, explaining the rationale behind their application.

Multi-Component Reactions (MCRs): A Convergent Approach

Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are a highly efficient strategy for generating molecular complexity.[9] MCRs are particularly well-suited for the synthesis of spirocyclic heterocycles due to their ability to construct multiple bonds and stereocenters in a single step.

One of the most powerful MCRs for spirocycle synthesis is the 1,3-dipolar cycloaddition . This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile.[10]

This protocol describes the synthesis of a spiropyrrolidine-oxindole scaffold, a privileged motif in medicinal chemistry, via a microwave-assisted 1,3-dipolar cycloaddition.[10][11] Microwave irradiation often accelerates reaction rates and improves yields.[12][13]

Objective: To synthesize a spiro[pyrrolidine-3,3'-oxindole] derivative.

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • (E)-Chalcone (1.0 mmol)

  • Acetonitrile (5 mL)

  • Microwave synthesis vial (10 mL)

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add isatin (1.0 mmol), sarcosine (1.2 mmol), and (E)-chalcone (1.0 mmol).

  • Add acetonitrile (5 mL) to the vial and seal it with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold acetonitrile.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Causality: The reaction proceeds through the in situ generation of an azomethine ylide from the decarboxylative condensation of isatin and sarcosine under thermal conditions (accelerated by microwave heating).[10] This reactive 1,3-dipole is then trapped by the chalcone (dipolarophile) in a [3+2] cycloaddition to form the spiropyrrolidine ring system stereoselectively.[10]

The following diagram illustrates the workflow for this synthesis.

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup & Purification Reactants Isatin, Sarcosine, Chalcone, Acetonitrile Microwave 120°C, 15 min Reactants->Microwave Workup Cooling & Filtration Microwave->Workup Purification Column Chromatography (if necessary) Workup->Purification Product Spiro[pyrrolidine-3,3'-oxindole] Purification->Product

Caption: Workflow for microwave-assisted spirooxindole synthesis.

Ring-Closing Metathesis (RCM): A Powerful Cyclization Tool

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic molecules, including spirocycles.[14] This reaction, catalyzed by well-defined ruthenium carbene complexes (e.g., Grubbs catalysts), forms a new carbon-carbon double bond by joining two terminal alkenes within the same molecule.[15][16] RCM is valued for its high functional group tolerance and its ability to form rings of various sizes under mild conditions.[17]

This protocol outlines the synthesis of a spiropiperidine, a common scaffold in CNS-active compounds, using a tandem RCM approach.[15]

Objective: To synthesize a functionalized spiropiperidine via a diastereoselective tandem RCM reaction.

Materials:

  • Diene-containing substrate (e.g., a suitably substituted tetraene) (1.0 mmol)

  • Grubbs' first-generation catalyst (5 mol%)

  • Dichloromethane (DCM), degassed (to a concentration of 0.01 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the tetraene substrate (1.0 mmol) in degassed DCM in a Schlenk flask under an inert atmosphere.

  • Add Grubbs' first-generation catalyst (5 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired spirocyclic product.

Causality: The Grubbs catalyst facilitates an intramolecular metathesis reaction between two appropriately positioned alkene functionalities in the acyclic precursor, leading to the formation of the spirocyclic ring system.[15][16] The choice of catalyst generation can be critical; first-generation catalysts are sometimes more selective for certain transformations than the more active second-generation catalysts.[15]

Asymmetric Catalysis: Controlling Stereochemistry

The three-dimensional nature of spirocycles means that the spiro-atom itself is often a stereocenter. The development of asymmetric catalytic methods to control the stereochemistry of this center is of paramount importance.[18][19] Organocatalysis and transition-metal catalysis have both been successfully employed to synthesize enantioenriched spirocyclic heterocycles.[20][21]

  • [3+2] Cycloadditions: Chiral catalysts can control the facial selectivity of the dipole or dipolarophile, leading to enantiomerically enriched spirocycles.[18]

  • Michael-Henry Cascade Reactions: Organocatalysts can initiate a cascade of reactions, such as a Michael addition followed by a Henry (nitro-aldol) reaction and subsequent cyclization, to build complex, poly-stereogenic spirocyclic systems.[22]

  • Chirality Transfer: Existing stereocenters in a molecule can be used to direct the formation of the spiro-stereocenter.[23]

The following table summarizes key synthetic strategies and their primary advantages.

Synthetic StrategyKey AdvantagesRepresentative Catalyst/ConditionsTarget Scaffold Examples
Multi-Component Reactions High convergence, atom economy, complexity generationMicrowave irradiation, Lewis acids, organocatalystsSpirooxindoles, Spiropyrrolidines[9][11]
Ring-Closing Metathesis Excellent functional group tolerance, mild conditionsGrubbs' catalysts, Hoveyda-Grubbs catalystsSpiropiperidines, Spiro-lactams[15][24]
Asymmetric Catalysis Control of stereochemistry, access to enantiopure compoundsChiral phosphines, cinchona alkaloids, proline derivativesChiral spirooxindoles, spiro-butyrolactones[19][20]

Characterization of Novel Spirocyclic Compounds

Once a novel spirocyclic heterocycle has been synthesized, its structure and purity must be unambiguously confirmed. A combination of spectroscopic and analytical techniques is essential for this purpose.[25][26]

Core Spectroscopic and Analytical Techniques
ParameterMethodInformation Obtained
Chemical Structure ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC)Confirms the connectivity of atoms and the overall carbon-hydrogen framework.[25][27]
Functional Groups FT-IR SpectroscopyIdentifies characteristic functional groups present in the molecule.[25][27]
Molecular Weight High-Resolution Mass Spectrometry (HRMS)Determines the exact molecular weight and confirms the elemental composition.[25]
Purity HPLC, LC-MSDetermines the percentage purity of the compound.[25]
3D Structure Single-Crystal X-ray DiffractionProvides the precise three-dimensional arrangement of atoms and absolute stereochemistry (if a suitable crystal is obtained).[25]

Spirocyclic Heterocycles in Drug Development: Case Studies

The strategic advantages of spirocyclic scaffolds are not merely theoretical; they are validated by the increasing number of spirocycle-containing compounds entering clinical trials and reaching the market.[5][28]

Olaparib: A PARP Inhibitor

Olaparib, an FDA-approved drug for the treatment of certain cancers, features a piperazine ring. A scaffold hopping approach replaced this piperazine with a spirocyclic analogue. While this led to a slight decrease in potency, it significantly improved the selectivity for PARP-1 over other PARP family members, which is crucial for reducing cytotoxicity.[2]

Fenspiride Analogues: Respiratory Therapeutics

The spirocyclic compound 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a key intermediate in the synthesis of fenspiride and its analogues, which have been investigated for their anti-inflammatory and bronchodilator effects.[3] The spirocyclic core provides a rigid scaffold that is essential for its biological activity.

Future Outlook: The Expanding Universe of Spirocycles

The exploration of spirocyclic heterocycles in drug discovery is far from complete. Several exciting frontiers are currently being pursued:

  • Novel Scaffolds: The synthesis of new, strained spirocyclic systems, such as those containing spiro[3.3]heptane or spiro[2.3]hexane cores, is providing access to novel bioisosteres for common cyclic fragments.[29][30]

  • Bioisosterism: Spirocycles are increasingly being used as bioisosteric replacements for traditionally used groups like gem-dimethyl groups, carbonyls, and even aromatic rings, offering improved properties.[31][32]

  • Natural Products: Many natural products with potent biological activities contain spirocyclic motifs.[33][34][35] These complex structures continue to inspire the development of new synthetic methods and provide validated starting points for drug discovery programs.

Conclusion

Spirocyclic heterocycles represent a powerful and versatile class of scaffolds that are enabling medicinal chemists to overcome long-standing challenges in drug design. Their unique three-dimensional structures provide a means to improve potency, selectivity, and pharmacokinetic properties while exploring novel chemical space. As synthetic methodologies continue to advance, the accessibility and diversity of spirocyclic building blocks will undoubtedly increase, further cementing their role as indispensable tools in the development of future medicines.

References

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances.
  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organoc
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Publishing.
  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. (2013).
  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. (2023).
  • Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. (n.d.). Taylor & Francis Online.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (n.d.).
  • Catalytic asymmetric synthesis of spirooxindoles: recent developments. (n.d.). RSC Publishing.
  • Investigation of Diastereoselective Tandem Ring Closing Metathesis Reactions Toward the Synthesis of Functionalised Spirocyclic. (n.d.). Synlett.
  • Hydrogen Bond Assisted Central-to-Spiro Chirality Transfer and Central-to-Axial Chirality Conversion: Asymmetric Synthesis of Spirocycles. (2021). Organic Letters.
  • Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis strategy. (2023). Journal of Heterocyclic Chemistry.
  • Recent advances in the synthesis of heterocyclic spirocycles. (n.d.).
  • Synthesis of spiro-cyclics via ring-closing met
  • Synthesis of Spiro Heterocycles through a Three-Component Reaction. (2024). Journal of Organic Chemistry.
  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. (2013).
  • Initial Characterization of Novel Spiro Compounds: A Technical Guide. (2025). BenchChem.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). DKFZ.
  • Spiro-heterocycles: Recent advances in biological applications and synthetic str
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (n.d.). Taylor & Francis Online.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). RSC Publishing.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals.
  • The Synthesis of Natural Products Containing Spirocycles. (2021). Request PDF.
  • Asymmetric Synthesis of Oxa-spirocyclic Indanones with Structural Com-plexity via an Organoc
  • Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Met
  • Bioisosteric Replacement Str
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). Request PDF.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (n.d.).
  • Spirocycles as Bioisosteres for Arom
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles: Full Paper PDF & Summary. (2024). Bohrium.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • The Synthesis of Natural Products Containing Spirocycles. (2021). Khalifa University.
  • The utilization of spirocyclic scaffolds in novel drug discovery. (2025). Request PDF.
  • Total Syntheses of Natural Products Containing Spirocarbocycles. (2025). Request PDF.
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
  • Biosynthesis and Synthetic Biology of Psychoactive N
  • How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. (2025). Apeiron Synthesis.
  • Spirocyclic Motifs in Natural Products. (n.d.). Encyclopedia MDPI.
  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online.
  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023). Molecules.
  • The Significance of Spirocyclic Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Characterization techniques for synthesized spirooxindole scaffold. (2024). Spirooxindole.
  • Spirocyclic Motifs in N
  • Spirocycles in Drug Discovery. (2017). WuXi AppTec.

Sources

An In-depth Technical Guide to 5-Oxa-2-azaspiro[3.5]nonane: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of medicinal chemistry, the strategic move away from planar, two-dimensional molecules—a concept often termed "escaping flatland"—has become a cornerstone of innovative drug design.[1][2] This paradigm shift champions the integration of three-dimensional, Fsp³-rich scaffolds to enhance pharmacological properties such as metabolic stability, target selectivity, and aqueous solubility. The 5-Oxa-2-azaspiro[3.5]nonane core has emerged as a significant new chemical entity in this domain. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and proven applications as a versatile bioisosteric replacement for common motifs like piperidine, offering researchers and drug development professionals a roadmap to leveraging its unique structural and functional advantages.

Introduction: The Strategic Value of Spirocyclic Scaffolds

The deliberate incorporation of spirocyclic systems into drug candidates is a powerful strategy to address common challenges in drug development. These rigid, three-dimensional frameworks offer predictable exit vectors for substituents, which can optimize interactions with biological targets.[3] Furthermore, spirocycles often exhibit improved metabolic stability, particularly against oxidative enzymes, a known liability for simpler cyclic amines like piperidine.[1][2]

The this compound scaffold, which fuses an azetidine ring with a tetrahydropyran ring at a single carbon center, is a particularly compelling example. It serves as an innovative bioisostere for piperidine and morpholine, moieties that are ubiquitous in pharmaceuticals. The introduction of an oxygen atom within the six-membered ring can favorably modulate polarity and hydrogen bonding potential, while the strained four-membered azetidine ring provides a unique conformational constraint.

A noteworthy application of this scaffold was demonstrated in the structural modification of the local anesthetic Bupivacaine. Replacing the traditional piperidine ring with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety (a closely related analog) resulted in a compound with comparable anesthetic activity but with a five-fold reduction in toxicity and enhanced water solubility.[1][2] This result underscores the transformative potential of this scaffold to improve the safety and developability profiles of bioactive molecules.

Physicochemical and Structural Properties

The unique spirocyclic fusion of the azetidine and tetrahydropyran rings imparts a distinct set of physicochemical properties to the this compound core. These properties are crucial for its behavior in biological systems and its utility as a building block in synthesis.

Core Structure and Isomers

The IUPAC name defines a specific connectivity: the spiro-carbon is at position 3 of the azetidine ring and position 5 of the tetrahydropyran. However, the literature contains data on several related isomers, such as 7-oxa-2-azaspiro[3.5]nonane and 2-oxa-7-azaspiro[3.5]nonane, which are also valuable in drug design.[4][5] For the purpose of this guide, we focus on the title compound and its close relatives, as synthetic accessibility often dictates practical application.

Property Data Summary

The following table summarizes key computed and available data for the parent this compound structure and some of its common forms.

PropertyValueData Source
Molecular Formula C₇H₁₃NOPubChem[6][7]
Molecular Weight 127.18 g/mol PubChem[5]
Monoisotopic Mass 127.09972 DaPubChemLite[6]
Predicted XlogP 0.2PubChemLite[6]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 2PubChem[5]
Rotatable Bond Count 0PubChem[5]
Topological Polar Surface Area 21.3 ŲPubChem[5]

Note: Data corresponds to the parent structure. Derivatives will have different properties.

Synthesis and Functionalization Strategies

The synthetic accessibility of the this compound core is critical for its widespread adoption. Several synthetic routes have been reported, primarily in patent literature and specialized chemical journals, enabling the production of the core structure and functionalized derivatives on a scale suitable for drug discovery programs.[1][8]

Key Synthetic Pathways

A common strategy involves the construction of a suitable precursor that can undergo cyclization to form the spirocyclic system. One patented method for a related isomer involves a multi-step sequence starting from commercially available materials to build the spirocyclic framework, highlighting the feasibility of industrial-scale production.[9]

A particularly insightful synthesis is reported for derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, which serves as a functionalized building block.[1] This pathway demonstrates how functional handles (like a carboxylic acid) can be incorporated from the start, allowing for subsequent elaboration using standard peptide coupling or other derivatization chemistries.

The diagram below illustrates a generalized synthetic logic for accessing functionalized oxa-azaspirocycles, starting from a diester precursor.

G cluster_0 Synthetic Pathway Overview start Diester Precursor (e.g., 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate) step1 Selective Reduction start->step1 product1 Hydroxymethyl Intermediate (e.g., tert-butyl-1-(hydroxymethyl)- 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate) step1->product1 reagent1 Reducing Agent (e.g., LiAlH₄ or Alane) reagent1->step1 Reagent step2 Further Functionalization or Deprotection product1->step2 final Versatile Building Blocks (Alcohols, Aldehydes, Acids, etc.) step2->final

Caption: Generalized workflow for producing functionalized oxa-azaspiro[3.5]nonane building blocks.

Detailed Experimental Protocol: Synthesis of a Hydroxymethyl Intermediate

The following protocol is adapted from a reported multigram-scale synthesis of a key building block, demonstrating a field-proven methodology.[1] This procedure exemplifies the selective reduction of an ester to a primary alcohol, a crucial transformation for creating a versatile synthetic handle.

Protocol: Synthesis of tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

  • Rationale: This protocol uses Lithium aluminum hydride (LiAlH₄), a powerful reducing agent, to selectively reduce the methyl ester of the starting dicarboxylate to a hydroxymethyl group while leaving the sterically hindered tert-butyl (Boc) protecting group intact. The reaction is conducted at low temperatures to control the high reactivity of LiAlH₄ and prevent over-reduction or side reactions. The careful quenching procedure is essential for safety and to facilitate the removal of aluminum salts during workup.

  • Materials & Equipment:

    • 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate (1 equiv.)

    • Lithium aluminum hydride (LiAlH₄) (1.0-1.2 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

    • 40% aqueous Sodium Hydroxide (NaOH) solution

    • Water (deionized)

    • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and argon inlet

    • Addition funnel

    • Ice bath / Cooling system

  • Procedure:

    • Reaction Setup: Suspend LiAlH₄ (1 equiv.) in anhydrous THF in the reaction flask under an argon atmosphere.

    • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

    • Substrate Addition: Dissolve the starting dicarboxylate (1 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

    • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24-36 hours, monitoring for completion by TLC or LC-MS.

    • Quenching (Critical Step): Cool the reaction mixture back down to 0-10 °C. Cautiously and slowly add water dropwise, followed by a 40% aqueous NaOH solution, and then a final portion of water. This sequential addition (Fieser workup) is designed to precipitate the aluminum salts in a granular, filterable form.

    • Workup: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Isolation: Combine the filtrates and concentrate them under reduced pressure to yield the crude product.

    • Purification: The crude material, tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product as an oil.[1]

Bioisosterism and Applications in Medicinal Chemistry

The primary value of the this compound scaffold lies in its application as a bioisosteric replacement for piperidine and other six-membered heterocycles. This substitution can profoundly and beneficially impact a drug candidate's properties.

The Bioisosteric Replacement Principle

Bioisosteric replacement is a cornerstone strategy in drug design, where a specific substructure in a lead compound is exchanged for another, structurally distinct group to improve its pharmacological profile without losing the desired biological activity.[1][2] The this compound core is an excellent bioisostere for piperidine for several reasons:

  • Three-Dimensionality: It introduces a rigid, sp³-rich 3D geometry, moving away from the more flexible chair-boat conformations of piperidine.

  • Vectorial Projection: The spirocyclic nature provides well-defined exit vectors for substituents, allowing for precise positioning within a target's binding pocket.

  • Modulated Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor and increases the polarity of the molecule, which can enhance aqueous solubility.

  • Metabolic Stability: The quaternary spiro-carbon and the overall structure can block sites of metabolic oxidation that are often problematic in simple piperidine rings.[1][2]

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Piperidine Spiro Piperidine->Spiro Improves: - Metabolic Stability - Solubility - 3D Shape label_pip Piperidine Ring (in Lead Compound) label_spiro This compound Core (Novel Analog)

Caption: Bioisosteric replacement of a piperidine moiety with the this compound core.

Characterization and Quality Control Workflow

Rigorous characterization is essential to confirm the structure and purity of any newly synthesized chemical entity. A self-validating system of analysis ensures that the material being advanced for biological testing is well-defined.

Standard Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation. The proton NMR spectrum of a this compound derivative will show characteristic signals for the azetidine and tetrahydropyran ring protons, with chemical shifts and coupling patterns confirming the connectivity. For instance, the protons adjacent to the oxygen atom in the tetrahydropyran ring typically appear in the 3.5-4.0 ppm range.[1][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.[1]

  • Chromatography (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to determine the purity of the final compound, typically with detection by UV-Vis spectroscopy or mass spectrometry (LC-MS).

A Self-Validating Characterization Workflow

The following workflow ensures the identity, structure, and purity of a synthesized this compound derivative.

G cluster_workflow Characterization Workflow cluster_preliminary Preliminary Checks cluster_confirmation Structural Confirmation cluster_final Final Quality Control start Synthesized Crude Product purification Purification (Column Chromatography / Distillation) start->purification tlc TLC / LC-MS Check (Reaction Completion & Spot Purity) purification->tlc nmr ¹H and ¹³C NMR (Confirm Connectivity) tlc->nmr If pure by TLC hrms HRMS (Confirm Elemental Formula) nmr->hrms Structure Consistent hplc HPLC / UPLC (Determine Purity >95%) hrms->hplc Formula Confirmed final Qualified Compound for Biological Screening hplc->final Purity Confirmed

Caption: A logical workflow for the complete characterization and quality control of a novel compound.

Conclusion and Future Outlook

The this compound scaffold represents a valuable and validated tool in the medicinal chemist's arsenal. Its inherent three-dimensionality, coupled with its demonstrated ability to enhance key ADME-Tox properties like metabolic stability and solubility while reducing toxicity, makes it an attractive building block for the next generation of therapeutics. The existence of scalable synthetic routes and the availability of diversely functionalized derivatives further enhance its practical utility in drug discovery programs.

Future research will likely focus on exploring the full potential of this scaffold by incorporating it into a wider range of pharmacologically active molecules, investigating other isomers and substitution patterns, and further profiling its impact on drug-target interactions. As the imperative to create safer, more effective, and more "developable" drugs continues to drive innovation, scaffolds like this compound are poised to play an increasingly important role.

References

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 31-39. [Link]

  • Shanghai SynTheAll Pharmaceutical Co Ltd. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. CN111620869A.
  • Hefei Yuanzhi Pharmaceutical R & D Co ltd. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN112321599A.
  • Nantong Yaomingkant Pharmaceutical Technology Co ltd. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290A.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71305257, 5-Oxa-2,8-diazaspiro(3.5)nonane, N2-BOC protected. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177786721, 5-Oxa-2-azaspiro[3.5]nonan-8-ylmethanol. PubChem. [Link]

  • Fallon, T., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53484586, 2-Oxa-5-azaspiro[3.5]nonane. PubChem. [Link]

  • University of Luxembourg. (n.d.). PubChemLite for this compound hydrochloride. [Link]

  • AA Blocks. (n.d.). 5-oxa-2-azaspiro[3.5]nonan-8-ol. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ResearchGate. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Array Biopharma Inc. (2010). 7-azaspiro[3.5]nonane-7-carboxamide compounds. TW201022257A.
  • University of Luxembourg. (n.d.). PubChemLite for 2-oxa-5-azaspiro[3.5]nonane. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21030011, 7-Oxa-2-azaspiro(3.5)nonane. PubChem. [Link]

  • Martins, L. J., et al. (2013). Synthesis of new biologically active azaspiro compounds. 15th Brazilian Meeting on Organic Synthesis – 15th BMOS. [Link]

Sources

Methodological & Application

The Strategic Deployment of 5-Oxa-2-azaspiro[3.5]nonane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Chemical Design

In the relentless pursuit of novel chemical entities with enhanced pharmacological profiles, the principle of "escaping from flatland" has become a central tenet in contemporary drug discovery.[1][2] This paradigm shift champions the integration of three-dimensional (3D) scaffolds to access uncharted chemical space and improve molecular properties. The 5-oxa-2-azaspiro[3.5]nonane framework, a unique spirocyclic system featuring an oxetane ring fused to a piperidine core, has emerged as a compelling structural motif. Its inherent rigidity and defined spatial arrangement of substituents offer a sophisticated tool for medicinal chemists and synthetic organic chemists to refine the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

This technical guide provides an in-depth exploration of the synthetic utility of this compound and its derivatives. We will delve into its role as a bioisosteric replacement for common heterocycles, examine key synthetic transformations, and provide detailed, field-proven protocols for its incorporation into functionalized molecules.

Core Applications in Medicinal Chemistry: A Bioisosteric Perspective

The strategic incorporation of the this compound moiety is primarily driven by the concept of bioisosterism. This involves substituting a common structural motif within a biologically active compound with another that retains similar biological activity but possesses improved physicochemical or metabolic properties.

A Superior Alternative to Morpholine and Piperidine

The 2-oxa-7-azaspiro[3.5]nonane and related azaspiro[3.5]nonane scaffolds have been proposed as valuable alternatives to the ubiquitous morpholine and piperidine rings in drug design.[3] The introduction of a spirocyclic oxetane can lead to significant improvements in metabolic stability, particularly against oxidative enzymes, which is a known liability for piperidine-containing structures.[1][2] Furthermore, the oxetane component can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[3] The rigid spirocyclic nature of this compound provides a well-defined exit vector for substituents, allowing for precise control over their spatial orientation.

Synthetic Strategies and Key Transformations

The construction of the this compound core and its subsequent functionalization often involve multi-step synthetic sequences. While direct synthetic routes for the 5-oxa isomer are not extensively documented in the provided literature, we can infer plausible strategies from the synthesis of related isomers, such as 2,5-dioxa-8-azaspiro[3.5]nonane and 7-oxa-2-azaspiro[3.5]nonane.[4][5]

A generalized workflow for the synthesis of azaspiro[3.5]nonane derivatives often commences with the construction of a functionalized piperidine or azetidine precursor, followed by the formation of the spirocyclic junction.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of functionalized this compound derivatives, adapted from general principles of spirocycle synthesis.

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Core Scaffold cluster_3 Functionalization cluster_4 Final Product Precursor_A Functionalized Azetidine Spirocyclization Spirocyclization Reaction Precursor_A->Spirocyclization Precursor_B Tetrahydropyran Derivative Precursor_B->Spirocyclization Core_Scaffold This compound Core Spirocyclization->Core_Scaffold Functionalization Functional Group Interconversion Core_Scaffold->Functionalization Final_Product Target Molecule Functionalization->Final_Product

Caption: Conceptual workflow for the synthesis of this compound derivatives.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of closely related azaspiro[3.5]nonane derivatives and serve as a practical guide for researchers.

Protocol 1: Synthesis of a Functionalized 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Derivative

This protocol is based on the multi-gram scale synthesis of 7-oxa-2-azaspiro[3.5]nonane derivatives, which are valuable building blocks in drug discovery.[6]

Step 1: Reduction of the Diester to the Corresponding Alcohol

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -40 °C in an acetone/dry ice bath.

  • Dissolve the starting diester, 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate (1 eq.), in anhydrous THF.

  • Add the solution of the diester dropwise to the LiAlH₄ suspension over 15 minutes, maintaining the internal temperature below -30 °C.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional hour.

  • Carefully quench the reaction by the dropwise addition of 20% aqueous sodium bisulfate solution.

  • Separate the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol, tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate.[1]

Step 2: Oxidation of the Alcohol to the Aldehyde

  • Dissolve the alcohol from the previous step (1 eq.) in dry dichloromethane (DCM) and cool the solution to 0 °C.

  • Add Dess-Martin periodinane (1.1 eq.) portion-wise to the solution.

  • Allow the resulting slurry to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into a vigorously stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • After 15 minutes of stirring, separate the organic phase, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to afford the desired aldehyde, tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate.[1]

Compound Starting Material Reagents Yield Reference
tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylateLiAlH₄, THF91.1%[1]
tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylatetert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateDess-Martin periodinane, DCM56.4%[1]
Protocol 2: N-Acetylation of a 2-Oxa-7-azaspiro[3.5]nonane Derivative

This protocol describes the acetylation of a spirocyclic aniline, a common transformation in the synthesis of bioactive molecules.[3]

  • Dissolve 5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)aniline (1 eq.) in methanol.

  • Add acetic anhydride (Ac₂O) (5 eq.) to the solution.

  • Heat the reaction mixture at reflux for 1 hour.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Add ice-water to the residue and stir for 3 hours.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide.

Starting Material Product Yield Reference
5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)anilineN-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide90%[3]

Mechanistic Considerations: The Rationale Behind the Reagents

The choice of reagents in the provided protocols is critical for achieving the desired transformations efficiently and selectively.

  • LiAlH₄ Reduction: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. Its use in an anhydrous aprotic solvent like THF is essential to prevent its violent reaction with protic sources. The low temperature (-40 °C) helps to control the reactivity and minimize side reactions.

  • Dess-Martin Periodinane Oxidation: The Dess-Martin periodinane is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes. It is favored over other chromium-based oxidants due to its non-toxic nature and high efficiency under mild conditions. The reaction is typically performed in chlorinated solvents like DCM.

Reaction Mechanism: Dess-Martin Oxidation

The following diagram illustrates the key steps in the Dess-Martin oxidation of a primary alcohol to an aldehyde.

G cluster_0 Ligand Exchange cluster_1 Reductive Elimination A R-CH₂OH C Intermediate Complex A->C B Dess-Martin Periodinane B->C D R-CHO (Aldehyde) C->D -HOAc E Reduced Iodine Species C->E

Caption: Simplified mechanism of Dess-Martin oxidation.

Conclusion and Future Outlook

The this compound scaffold and its isomers represent a valuable class of building blocks for modern organic synthesis and medicinal chemistry. Their unique three-dimensional architecture and favorable physicochemical properties make them attractive substitutes for traditional heterocyclic systems. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full potential of these spirocyclic frameworks in the design and synthesis of next-generation therapeutics. As the demand for novel, patentable chemical matter continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

  • A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential - Benchchem.
  • Application Notes and Protocols for Azaspiro[3.5]nonane Derivatives in Organic Synthesis - Benchchem.
  • Application Notes and Protocols for 5-Azaspiro[3.5]nonan-2-one as a Scaffold for Novel Inhibitors - Benchchem.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents.
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate.

Sources

The Ascendance of 5-Oxa-2-azaspiro[3.5]nonane: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] This paradigm shift, often termed "escaping from flatland," champions the integration of three-dimensional (3D), Fsp3-rich building blocks to better explore the complex topographies of biological targets.[2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their rigid, well-defined geometries offer a unique opportunity to orient substituents in precise vectors, enhancing binding affinity and specificity while often improving physicochemical properties such as solubility and metabolic stability.[2][3]

Among this promising class of molecules, 5-Oxa-2-azaspiro[3.5]nonane has emerged as a particularly valuable building block. Structurally, it can be viewed as a conformationally constrained analog of morpholine and a bioisostere of piperidine, two ubiquitous motifs in approved drugs.[1] This unique structural and electronic arrangement provides a compelling scaffold for modulating drug-like properties, offering a distinct advantage in navigating the complexities of drug discovery. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, key properties, and strategic applications of this compound in medicinal chemistry.

Physicochemical Properties: A Quantitative Overview

The judicious selection of building blocks is paramount in tuning the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The this compound scaffold presents a favorable profile of physicochemical properties, positioning it as an attractive alternative to more conventional heterocycles.

PropertyValueSource
Molecular Formula C₇H₁₃NO[4]
Molecular Weight 127.18 g/mol [4]
XLogP3 (Predicted)0.2[4]
Topological Polar Surface Area (TPSA) 21.3 Ų[4]
Complexity 109[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]

Table 1: Key Physicochemical Properties of this compound.

The low predicted lipophilicity (XLogP3) and moderate topological polar surface area (TPSA) suggest that incorporation of this scaffold can contribute to favorable solubility and permeability characteristics, crucial for oral bioavailability.

Synthesis of the this compound Scaffold

While the synthesis of the parent this compound is not extensively documented in peer-reviewed literature, robust multi-step synthetic routes have been established for closely related isomers, such as 2,5-dioxa-8-azaspiro[3.5]nonane.[5] These methods provide a validated strategic framework for the construction of the target scaffold, typically involving acylation, intramolecular cyclization, reduction, and deprotection. The N-Boc protected version is a common and versatile intermediate.

Below is a generalized, multi-step protocol for the synthesis of an N-protected this compound core, adapted from established procedures for related azaspirocycles.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) cluster_2 Step 3: Lactam Reduction cluster_3 Step 4: Deprotection A Starting Amine (e.g., 3-(aminomethyl)-3-(hydroxymethyl)oxetane) C Acylated Intermediate A->C Base (e.g., Et3N) DCM, 0°C to rt B Chloroacetyl Chloride B->C D Acylated Intermediate E Cyclized Lactam D->E Strong Base (e.g., NaH) THF F Cyclized Lactam G N-Protected Scaffold (e.g., N-Benzyl) F->G Reducing Agent (e.g., LiAlH4) THF H N-Protected Scaffold I This compound H->I Catalytic Hydrogenation (e.g., H2, Pd/C)

Figure 1: Generalized workflow for the synthesis of the this compound core.

Protocol 1: Synthesis of N-Benzyl-5-oxa-2-azaspiro[3.5]nonan-6-one (Cyclized Lactam Intermediate)

This protocol is adapted from a patented procedure for a related isomer and illustrates the key acylation and cyclization steps.[5]

Step 1: N-Acylation

  • To a stirred solution of a suitable starting material, such as 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in dichloromethane (DCM), cooled to 0-10 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

Step 2: Intramolecular Cyclization

  • Under an inert atmosphere (e.g., nitrogen or argon), add the crude acylated intermediate (1.0 eq) to a suspension of a strong base, such as sodium hydride (1.2 eq), in anhydrous tetrahydrofuran (THF).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-benzyl-5-oxa-2-azaspiro[3.5]nonan-6-one.

Subsequent reduction of the lactam using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would yield the N-benzyl protected scaffold, which can then be deprotected via catalytic hydrogenation (e.g., H₂, Pd/C) to give the final this compound.

Applications in Medicinal Chemistry: A Bioisosteric Replacement Strategy

The true utility of this compound lies in its application as a bioisostere for commonly used heterocyclic motifs, particularly piperidine and morpholine. Bioisosteric replacement is a powerful strategy in drug design to fine-tune the physicochemical and pharmacological properties of a lead compound.[1]

Case Study: 7-Oxa-2-azaspiro[3.5]nonane as a Piperidine Bioisostere in a Bupivacaine Analog

A compelling example of this strategy is demonstrated with the closely related 7-oxa-2-azaspiro[3.5]nonane scaffold. In a study focused on developing novel local anesthetics, the piperidine ring of Bupivacaine was replaced with a functionalized 7-oxa-2-azaspiro[3.5]nonane moiety.[1][6]

CompoundStructureIn Vivo ActivityAcute Toxicity (LD₅₀)Water Solubility
Bupivacaine (Structure with piperidine)StandardStandardStandard
Spirocyclic Analog (Structure with 7-oxa-2-azaspiro[3.5]nonane)Comparable5-times lowerIncreased

Table 2: Comparison of Bupivacaine with its 7-Oxa-2-azaspiro[3.5]nonane-containing analog.[1]

The resulting analog exhibited comparable anesthetic activity to the parent drug but with a significantly improved safety profile, demonstrating a five-fold lower toxicity.[1] Furthermore, the spirocyclic analog showed increased water solubility, a highly desirable property for drug formulation.[1] This case study powerfully illustrates the potential of the oxa-azaspiro[3.5]nonane core to enhance the ADME-Tox profile of a drug candidate.

G cluster_0 Drug Properties cluster_1 Bioisosteric Replacement Strategy cluster_2 Improved Outcomes Properties Key Drug Attributes Piperidine Piperidine Ring in Bupivacaine Spirocycle 7-Oxa-2-azaspiro[3.5]nonane Bioisosteric Replacement Piperidine->Spirocycle:f1 Replaced with Outcomes Comparable Potency + 5x Lower Toxicity + Increased Solubility Spirocycle:f0->Outcomes Leads to

Figure 2: Logical flow of the bioisosteric replacement of piperidine with an oxa-azaspiro[3.5]nonane scaffold in a Bupivacaine analog.

Protocols for Derivatization: Expanding Chemical Space

The secondary amine of the this compound scaffold serves as a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR). Standard N-alkylation and N-arylation reactions can be readily applied.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

Reductive amination is a versatile method for introducing a wide range of substituents onto the scaffold's nitrogen atom.

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent such as dichloroethane (DCE) or methanol.

  • Add a mild acid catalyst, like acetic acid (catalytic amount), to facilitate iminium ion formation.

  • Introduce a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture in portions.

  • Stir the reaction at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., DCM or EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the N-alkylated derivative.

Conclusion and Future Outlook

The this compound scaffold is a compelling and strategically valuable building block for modern medicinal chemistry. Its inherent three-dimensionality, coupled with its utility as a bioisostere for common heterocycles like morpholine and piperidine, provides a powerful tool for optimizing drug candidates. The successful application of a closely related isomer in significantly improving the safety and solubility of a Bupivacaine analog underscores the transformative potential of this scaffold.[1] As the demand for novel, Fsp3-rich chemical matter continues to grow, the this compound core and its derivatives are poised to play an increasingly important role in the discovery and development of the next generation of therapeutics.

References

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-42. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53484586, 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link].

  • Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290A.
  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a high-throughput screening-friendly synthetic route to 3-dimensional scaffolds. Journal of medicinal chemistry, 52(21), 6752–6756. [Link]

Sources

protocols for N-functionalization of 5-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the N-Functionalization of 5-Oxa-2-azaspiro[3.5]nonane for Drug Discovery

The this compound scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its three-dimensional architecture and favorable physicochemical properties make it an attractive bioisosteric replacement for commonly used groups like piperidine and morpholine.[1][2] The strategic functionalization of the secondary amine nitrogen atom is a critical step in leveraging this scaffold for drug development, as it allows for the precise modulation of a molecule's potency, selectivity, solubility, and metabolic stability.[1][2]

This guide provides a Senior Application Scientist's perspective on four robust protocols for the N-functionalization of this compound, complete with detailed experimental procedures, mechanistic insights, and data presentation. The protocols are designed to be self-validating, offering researchers a reliable foundation for synthesizing novel chemical entities.

N-Acylation: Formation of Amides

Application Note: N-Acylation

N-acylation is a fundamental and highly reliable method for introducing a carbonyl group adjacent to the spirocyclic nitrogen. The resulting amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors, which is crucial for target engagement. This protocol details the reaction with an acyl chloride, a common and efficient acylating agent. The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical. Its primary role is to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of organic substrates and reagents.

cluster_workflow N-Acylation Workflow start Dissolve this compound and Base (e.g., TEA) in DCM cool Cool to 0 °C (Ice Bath) start->cool 1 add_acyl Add Acyl Chloride (dropwise) cool->add_acyl 2 react Warm to RT Stir for 2-4 hours add_acyl->react 3 workup Aqueous Workup (e.g., wash with NaHCO3, brine) react->workup 4 purify Purification (Column Chromatography) workup->purify 5 product N-Acylated Product purify->product 6

Caption: Workflow for N-Acylation of this compound.

Detailed Protocol: N-Acylation with Acetyl Chloride

Materials and Reagents:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution. A white precipitate of triethylammonium chloride may form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography to obtain the pure N-acetyl-5-oxa-2-azaspiro[3.5]nonane.

Reagent/ConditionMolar Ratio/ValuePurpose
This compound1.0 eqStarting material
Acetyl Chloride1.1 eqAcylating agent
Triethylamine (TEA)1.5 eqHCl scavenger/base
SolventAnhydrous DCMInert reaction medium
Temperature0 °C to RTControls reaction rate
Typical Yield>90%(Expected)

N-Alkylation via Reductive Amination

Application Note: Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, offering a greener alternative to direct alkylation with alkyl halides, which can suffer from over-alkylation and the use of genotoxic reagents.[3] The reaction proceeds in two stages: the initial formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred reducing agent for this one-pot procedure. It is mild enough not to significantly reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine/iminium ion intermediate.[5] This selectivity is key to the high efficiency of the one-pot reaction. Acetic acid is often added in catalytic amounts to facilitate iminium ion formation.

cluster_workflow Reductive Amination Workflow start Combine Amine, Aldehyde/Ketone, and Acetic Acid in DCE/DCM stir1 Stir at RT (30-60 min for iminium formation) start->stir1 1 add_stab Add NaBH(OAc)₃ (portion-wise) stir1->add_stab 2 react Stir at RT (4-16 hours) add_stab->react 3 workup Quench with sat. NaHCO₃ and perform aqueous workup react->workup 4 purify Purification (Column Chromatography) workup->purify 5 product N-Alkylated Product purify->product 6

Caption: Workflow for Reductive Amination.

Detailed Protocol: N-Alkylation with Benzaldehyde

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial acetic acid (catalytic, ~0.1 eq or as solvent)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE.

  • Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Gas evolution (hydrogen) may be observed.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the pure N-benzyl-5-oxa-2-azaspiro[3.5]nonane.

Reagent/ConditionMolar Ratio/ValuePurpose
This compound1.0 eqStarting amine
Benzaldehyde1.1 eqCarbonyl electrophile
NaBH(OAc)₃ (STAB)1.5 eqSelective reducing agent
Acetic AcidCatalyticPromotes iminium formation
SolventAnhydrous DCE/DCMInert reaction medium
Typical Yield70-95%(Expected)

N-Arylation: Buchwald-Hartwig Amination

Application Note: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between sp²-hybridized carbon centers (aryl or vinyl halides/triflates) and amines.[6][7] This palladium-catalyzed cross-coupling reaction has revolutionized access to arylamines, which are ubiquitous in pharmaceuticals.[8] The reaction's success hinges on a carefully selected catalytic system comprising a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP).[8][9] These ligands are crucial for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, generating the active nucleophile for the catalytic cycle.

cluster_workflow Buchwald-Hartwig Amination Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_complex Ligand_Ex Ligand Exchange/ Amine Coordination PdII_complex->Ligand_Ex Amine Amine_complex [Ar-Pd(II)-NHR₂(L)₂]⁺X⁻ Ligand_Ex->Amine_complex Red_Elim Reductive Elimination Amine_complex->Red_Elim Base Red_Elim->Pd0 Reforms Catalyst Product Ar-NR₂ (Product) Red_Elim->Product Base_step Base (e.g., NaOtBu) Amine Deprotonation

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Protocol: N-Arylation with 4-Bromotoluene

Materials and Reagents:

  • This compound (1.2 eq)

  • 4-Bromotoluene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere supplies (glovebox or Schlenk line)

Procedure:

  • Strictly under an inert atmosphere (glovebox preferred): To an oven-dried reaction vessel, add Pd₂(dba)₃ (e.g., 0.01 eq), XPhos (e.g., 0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Add 4-bromotoluene (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by silica gel column chromatography.

ComponentLoadingPurpose
Aryl Bromide1.0 eqElectrophile
This compound1.2 eqNucleophile
Pd₂(dba)₃1-2 mol%Palladium Precursor
XPhos2-4 mol%Ligand
NaOtBu1.4 eqStrong, non-nucleophilic base
TolueneAnhydrousHigh-boiling, non-polar solvent
Typical Yield60-90%(Expected)

N-Sulfonylation: Formation of Sulfonamides

Application Note: N-Sulfonylation

The sulfonamide functional group is a key component in a multitude of marketed drugs, valued for its chemical stability and ability to participate in strong hydrogen bonding interactions. The synthesis of N-sulfonyl derivatives of this compound is straightforward, typically involving the reaction of the amine with a sulfonyl chloride in the presence of a base. Pyridine is often used as both the base and the solvent, as it effectively scavenges the HCl byproduct and can catalyze the reaction. Alternatively, a stoichiometric amount of a tertiary amine base like TEA in an inert solvent like DCM can be used, similar to the N-acylation protocol. The choice depends on the substrate's solubility and reactivity. This protocol provides a robust method for creating these important functional groups.

cluster_workflow N-Sulfonylation Workflow start Dissolve Amine in Pyridine or DCM/Base cool Cool to 0 °C start->cool 1 add_sulfonyl Add Sulfonyl Chloride (dropwise or in portions) cool->add_sulfonyl 2 react Stir at RT (2-12 hours) add_sulfonyl->react 3 workup Aqueous Workup (e.g., wash with dilute HCl, brine) react->workup 4 purify Purification (Column Chromatography or Recrystallization) workup->purify 5 product N-Sulfonylated Product purify->product 6

Caption: Workflow for N-Sulfonylation of this compound.

Detailed Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride

Materials and Reagents:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until the starting amine is consumed (monitor by TLC or LC-MS).

  • Upon completion, pour the reaction mixture into ice water and extract with DCM or ethyl acetate.

  • Transfer the organic extracts to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure sulfonamide.

Reagent/ConditionMolar Ratio/ValuePurpose
This compound1.0 eqStarting material
p-Toluenesulfonyl Chloride1.1 eqSulfonylating agent
PyridineSolvent/BaseHCl scavenger & catalyst
Temperature0 °C to RTControls reaction rate
Typical Yield>85%(Expected)

References

  • Buchwald–Hartwig amin
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Reductive Amin
  • Application Note – Reductive Amin
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.

Sources

Application Notes and Protocols for Coupling Reactions with 5-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Oxa-2-azaspiro[3.5]nonane Scaffold

In the landscape of modern medicinal chemistry, there is an increasing demand for novel molecular scaffolds that provide three-dimensional complexity to escape the "flatland" of traditional aromatic compounds. Saturated spirocyclic heterocycles, such as this compound, have emerged as valuable building blocks in drug discovery.[1] Their rigid, spirocyclic nature offers several advantages, including improved metabolic stability, enhanced aqueous solubility, and the ability to present substituents in well-defined spatial orientations, leading to improved protein-ligand interactions. The this compound scaffold, with its embedded ether and secondary amine functionalities, serves as a versatile synthon for the creation of diverse compound libraries targeting a wide range of biological targets.

This guide provides detailed application notes and representative protocols for three key coupling reactions involving the secondary amine of this compound: amide bond formation (N-acylation), Buchwald-Hartwig amination (N-arylation), and reductive amination. The protocols presented herein are adapted from established methodologies for sterically hindered secondary amines and are designed to serve as a robust starting point for optimization in your specific synthetic context.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for designing effective coupling strategies.

PropertyValueSource
Molecular FormulaC₇H₁₃NO[2][3]
Molecular Weight127.18 g/mol [3]
XlogP (predicted)0.2[2]
FormTypically available as a hydrochloride salt[2]

The secondary amine in the azetidine ring is the primary site for coupling reactions. Its spirocyclic nature introduces steric hindrance around the nitrogen atom, which can influence reaction kinetics and require carefully optimized conditions to achieve high yields.[4][5]

Amide Bond Formation: N-Acylation of this compound

The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery.[6] N-acylation of this compound with a variety of carboxylic acids allows for the introduction of diverse side chains, enabling the exploration of structure-activity relationships.

Causality Behind Experimental Choices

Due to the potential for steric hindrance from the spirocyclic scaffold, the choice of coupling reagent is critical. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for challenging couplings as they rapidly form a highly activated O-acylisourea intermediate, which is less susceptible to racemization and side reactions.[7] The use of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction without competing with the primary amine nucleophile. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are ideal for solubilizing the reactants and facilitating the reaction.[8]

Experimental Workflow: Amide Coupling

AmideCoupling cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification A Dissolve Carboxylic Acid and HATU in DMF B Add DIPEA A->B C Stir at RT for 10-15 min (Pre-activation) B->C D Add this compound (as free base) C->D E Stir at RT for 2-16 h D->E F Quench with Water E->F G Extract with EtOAc F->G H Purify by Column Chromatography G->H

Caption: Workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Free-Basing the Amine: If starting with the hydrochloride salt, dissolve this compound HCl (1.0 equiv) in a minimal amount of DCM and wash with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base. Use immediately.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (2.5 equiv).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of this compound (1.2 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table of Optimized Conditions
ParameterRecommended ConditionRationale
Coupling Reagent HATU, HBTU, T3PHigh efficiency for hindered amines.[2][7]
Base DIPEA, TriethylamineNon-nucleophilic to avoid side reactions.[8]
Solvent DMF, DCM, THFAnhydrous, polar aprotic solvents are preferred.[8]
Stoichiometry Acid:Amine:Reagent:Base (1:1.2:1.1:2.5)Excess amine and base drive the reaction to completion.
Temperature Room TemperatureGenerally sufficient; gentle heating may be required for very challenging substrates.

Buchwald-Hartwig Amination: N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives of this compound.[9][10][11] This reaction is crucial for accessing a wide range of pharmaceutically relevant structures.

Causality Behind Experimental Choices

Coupling a sterically hindered secondary amine like this compound with an aryl halide presents a significant challenge. The success of this transformation hinges on the selection of an appropriate palladium catalyst and ligand system. Bulky, electron-rich phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective as they promote both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the N-arylated product.[10][12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine and formation of the palladium-amido intermediate. Anhydrous, non-polar, aprotic solvents such as toluene or 1,4-dioxane are commonly used.[13]

Experimental Workflow: Buchwald-Hartwig Amination

BuchwaldHartwig cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd(OAc)₂, XPhos, NaOtBu, and Aryl Halide to oven-dried vial B Add this compound and Anhydrous Toluene A->B C Seal vial and heat (e.g., 80-110 °C) B->C D Monitor by LC-MS C->D E Cool to RT, dilute with EtOAc D->E F Filter through Celite E->F G Concentrate and Purify by Chromatography F->G

Caption: Workflow for Buchwald-Hartwig N-arylation.

Detailed Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • This compound (free base)

  • Aryl halide (bromide or chloride is preferred)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), NaOtBu (1.4 equiv), and the aryl halide (1.0 equiv).

  • Addition of Reactants: Add this compound (1.2 equiv) followed by anhydrous toluene (0.1-0.2 M).

  • Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the reaction mixture in an oil bath at 80-110 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filtration: Pass the mixture through a short pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Table of Optimized Conditions
ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or Pd(II) sources.[12]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands for hindered amines.[11]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base is crucial.[12]
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are required.[13]
Temperature 80-110 °CElevated temperatures are often necessary to overcome the activation barrier.

Reductive Amination

Reductive amination is a versatile and highly efficient method for the N-alkylation of amines.[14][15] This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

Causality Behind Experimental Choices

A key advantage of reductive amination is the ability to use a mild and selective reducing agent that reduces the iminium ion intermediate much faster than the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[15][16] Its steric bulk and moderate reactivity prevent the reduction of the aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[14] The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) to avoid unwanted reactions of the reducing agent. Acetic acid can be used as a catalyst, particularly for less reactive ketones, to promote the formation of the iminium ion.[15]

Experimental Workflow: Reductive Amination

ReductiveAmination cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve this compound and Carbonyl Compound in DCE B Add Acetic Acid (optional) A->B C Add NaBH(OAc)₃ in portions B->C D Stir at RT for 1-24 h C->D E Quench with sat. NaHCO₃ D->E F Extract with DCM E->F G Concentrate and Purify by Chromatography F->G

Caption: Workflow for reductive amination with STAB.

Detailed Protocol: Reductive Amination

Materials:

  • This compound (free base)

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCE or DCM (0.1-0.2 M).

  • Catalyst Addition (Optional): For less reactive ketones, add a catalytic amount of acetic acid (e.g., 0.1 equiv).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 5-10 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table of Optimized Conditions
ParameterRecommended ConditionRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for iminium ions.[14][15][16]
Solvent DCE, DCM, THFNon-protic solvents are preferred.[15]
Catalyst Acetic Acid (for ketones)Promotes iminium ion formation.[15]
Stoichiometry Amine:Carbonyl:STAB (1:1.1:1.5)Excess carbonyl and reducing agent ensure complete conversion.
Temperature Room TemperatureGenerally sufficient for most substrates.

Conclusion

The this compound scaffold is a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. The protocols detailed in this guide for amide bond formation, Buchwald-Hartwig amination, and reductive amination provide robust and adaptable methods for the derivatization of this important heterocyclic core. Careful consideration of the steric hindrance of the spirocyclic system and optimization of the reaction conditions, particularly the choice of catalysts, ligands, and reagents, are paramount to achieving high yields and purity. These application notes serve as a comprehensive starting point for researchers to successfully incorporate the this compound motif into their synthetic programs.

References

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Retrieved from [Link]

  • Dandapani, S., & G, S. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Nagy, L. I., T, T., & Borbás, A. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Katritzky, A. R., & El-Zemity, S. A. R. (2004). N-Acylation in combinatorial chemistry. Arkivoc. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263–266. Retrieved from [Link]

  • Siau, W.-Y., & Bode, J. W. (2012). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 134(44), 18167–18170. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxa-2-azaspiro[3.5]nonan-8-ylmethanol. Retrieved from [Link]

  • Bode, J. W. (2014). Synthesis of Saturated N- Heterocycles. Research Collection. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Siau, W.-Y., & Bode, J. W. (2012). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. PubMed. Retrieved from [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bode, J. W. (2014). Synthesis of Saturated N- Heterocycles. Research Collection. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C7H13NO). Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link]

  • Katritzky, A. R., & El-Zemity, S. A. R. (2004). N-Acylation in Combinatorial Chemistry. ResearchGate. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Retrieved from [Link]

  • Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. (n.d.). Polymer Chemistry. Retrieved from [Link]

  • AA Blocks. (n.d.). 2306262-15-5 | 5-oxa-2-azaspiro[3.5]nonan-8-ol. Retrieved from [Link]

Sources

The Untapped Potential of 5-Oxa-2-azaspiro[3.5]nonane in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical matter in drug discovery has driven medicinal chemists to "escape from flatland" and explore the vast, three-dimensional chemical space.[1][2] In this context, spirocyclic scaffolds have emerged as a powerful tool, offering a rigid yet conformationally diverse framework to fine-tune the physicochemical and pharmacological properties of drug candidates.[3][4][5][6] This guide delves into the promising, albeit underexplored, world of the 5-Oxa-2-azaspiro[3.5]nonane scaffold and its derivatives, providing researchers with a comprehensive overview of its potential applications and actionable protocols to accelerate its integration into drug discovery programs.

While direct literature on this compound is nascent, a wealth of information on its isomers and closely related analogs provides a strong foundation for predicting its utility and developing synthetic strategies. This document will leverage data from related azaspiro[3.5]nonane systems to build a robust case for its investigation, offering insights into its potential as a bioisostere, a modulator of key biological targets, and a cornerstone for novel intellectual property.

The Spirocyclic Advantage: Why this compound Matters

Spirocycles, characterized by two rings sharing a single atom, offer several distinct advantages in drug design:

  • Inherent Three-Dimensionality: The spirocyclic core projects functional groups into three-dimensional space, enabling more specific and potent interactions with complex biological targets compared to largely planar aromatic systems.[4]

  • Improved Physicochemical Properties: The introduction of spirocyclic scaffolds can lead to a higher fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success. This can favorably modulate properties like solubility, lipophilicity (LogD), and metabolic stability.[7]

  • Novelty and Intellectual Property: As a less explored chemical space, spirocyclic scaffolds provide fertile ground for generating novel chemical entities with strong intellectual property positions.[5][8]

  • Conformational Rigidity: The rigid nature of the spirocyclic framework reduces the number of accessible conformations, which can minimize the entropic penalty upon binding to a target and potentially enhance selectivity.[4][7]

The this compound scaffold, with its embedded oxetane and piperidine rings, presents a unique combination of these features, making it a compelling candidate for a range of therapeutic areas.

Potential Therapeutic Applications: Learning from Analogs

While specific biological data for this compound is limited, the activities of its isomers and related structures provide valuable insights into its potential applications.

G-Protein Coupled Receptor (GPCR) Modulation

Derivatives of the closely related 7-azaspiro[3.5]nonane have been successfully developed as potent agonists of G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[9] The spirocyclic core was instrumental in optimizing the orientation of key pharmacophoric elements, leading to compounds with favorable pharmacokinetic profiles and glucose-lowering effects in preclinical models.[9] This suggests that the this compound scaffold could serve as a valuable framework for designing novel GPCR modulators for various therapeutic indications.

Enzyme Inhibition

The rigid nature of the azaspiro[3.5]nonane framework makes it an attractive scaffold for designing enzyme inhibitors. For instance, derivatives of 7-azaspiro[3.5]nonane have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the endocannabinoid system with implications for pain, anxiety, and inflammation.[10] The spirocycle helps to correctly position functional groups within the enzyme's active site.

Bioisosteric Replacement of Piperidine and Other Rings

The 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been synthesized and evaluated as a bioisostere of pipecolic acid.[1][2][11][12] Bioisosteric replacement is a key strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. Replacing a piperidine fragment in the local anesthetic Bupivacaine with this spirocyclic amino acid analog resulted in a compound with enhanced activity, longer duration of action, and significantly lower toxicity.[1][2] This highlights the potential of oxa-azaspiro[3.5]nonane scaffolds to enhance metabolic stability, particularly against oxidative enzymes, a common liability for piperidine-containing drugs.[1][2]

Synthetic Strategies and Protocols

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of oxa-azaspiro[3.5]nonane scaffolds for drug discovery applications.

G cluster_0 Scaffold Synthesis cluster_1 Derivatization & Library Generation cluster_2 Screening & Optimization A Commercially Available Starting Materials B Multi-step Synthesis of This compound Core A->B [Ref: Patent Literature on analogs like CN107383038A] C N-Functionalization of the Secondary Amine B->C D Functionalization of the Oxetane or Piperidine Ring B->D F Purified Compound Library C->F D->F E Diverse Building Blocks (e.g., R-X, R-COOH) E->C E->D G High-Throughput Screening (HTS) F->G H Hit Identification G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Optimization I->J J->B Iterative Synthesis

Caption: Generalized workflow for the synthesis and application of this compound in a drug discovery campaign.

Protocol 1: Exemplar Synthesis of a Related Scaffold (2,5-dioxa-8-azaspiro[3.5]nonane)

This protocol, adapted from patent literature, provides a conceptual blueprint for the construction of a related spirocyclic system and can serve as a starting point for developing a route to this compound.[13]

Objective: To synthesize 2,5-dioxa-8-azaspiro[3.5]nonane.

Materials:

  • 3-((benzylamino)methyl)oxetan-3-ol (Compound 1)

  • Chloroacetyl chloride

  • First alkali (e.g., triethylamine, pyridine, diisopropylethylamine, or potassium carbonate)

  • Second alkali (for cyclization)

  • Reducing agent (for amide reduction)

  • Palladium on carbon (for debenzylation)

  • Appropriate solvents

Step-by-Step Procedure:

  • Acylation: React 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride in a suitable solvent in the presence of a first alkali to yield the corresponding chloroacetamide intermediate (Compound 2).[13]

  • Intramolecular Cyclization: Subject the chloroacetamide intermediate to self-cyclization in an inert atmosphere and a second reaction solvent under the action of a second alkali to form the lactam (Compound 3).[13]

  • Reduction: Reduce the lactam using a suitable reducing agent in an inert atmosphere and an appropriate solvent to obtain the N-benzylated spirocycle (Compound 4).[13]

  • Deprotection: Remove the benzyl protecting group via catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) to yield the final product, 2,5-dioxa-8-azaspiro[3.5]nonane (Compound 5).[13]

Self-Validation: Each step should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS) to ensure complete conversion before proceeding to the next step. The structure of the final product and all intermediates should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: N-Functionalization for Library Development

The secondary amine of the this compound core is a key handle for introducing diversity.

Objective: To generate a library of N-substituted this compound derivatives.

Materials:

  • This compound (as the free base or a salt)

  • A library of diverse electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides, isocyanates) or reagents for reductive amination (aldehydes/ketones and a reducing agent like sodium triacetoxyborohydride).

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • An appropriate solvent (e.g., dichloromethane, acetonitrile, dimethylformamide)

Step-by-Step Procedure for N-Acylation:

  • Dissolve this compound (1 equivalent) and a base (1.5-2 equivalents) in the chosen solvent.

  • Add the acyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation:

The following table summarizes the potential benefits of incorporating a this compound scaffold as a bioisosteric replacement for piperidine, based on data from a closely related analog.[1][2]

PropertyOriginal Compound (Bupivacaine with Piperidine)Analog with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acidRationale for Improvement
Biological Activity Potent local anestheticComparable or enhanced activityRigid scaffold orients pharmacophore for optimal target binding.
Duration of Action StandardLonger duration of actionIncreased metabolic stability towards oxidative enzymes.[1][2]
Toxicity Standard5-times lower toxicityAltered off-target activity profile due to novel 3D shape.[1][2]
Water Solubility ModerateIncreasedThe introduction of the oxetane ring can improve polarity.[1][2]

Future Outlook

The this compound scaffold represents an exciting and underexplored area of chemical space for drug discovery.[3][6] While challenges in its synthesis may exist due to the inherent complexity of spirocycles, the potential rewards in terms of improved pharmacological properties and novel intellectual property are substantial.[3][6] The development of robust and scalable synthetic routes will be critical to unlocking the full potential of this promising scaffold. As high-throughput synthesis and computational modeling techniques continue to advance, the exploration and optimization of complex spirocyclic systems like this compound will undoubtedly accelerate, paving the way for the next generation of innovative therapeutics.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • The use of spirocyclic scaffolds in drug discovery. PubMed.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • (PDF) The Use of Spirocyclic Scaffolds in Drug Discovery.
  • Applications of 5-Azaspiro[3.5]nonan-2-one in Drug Discovery. Benchchem.
  • Application Notes and Protocols for Azaspiro[3.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential. Benchchem.
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

Sources

Application Notes and Protocols for the Synthesis of 5-Oxa-2-azaspiro[3.5]nonane Analogs for Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.[1][2][3] Spirocycles, characterized by two rings sharing a single atom, have emerged as a particularly attractive structural motif.[1][2][4] Their inherent three-dimensionality provides a distinct advantage over flat, aromatic systems, often leading to enhanced physicochemical properties such as increased solubility and metabolic stability.[1][5] The rigid conformation of spirocyclic systems can also pre-organize appended functionalities into well-defined spatial orientations, which can lead to improved binding affinity and selectivity for biological targets.[1]

The 5-oxa-2-azaspiro[3.5]nonane scaffold, a specific class of spirocycles, is of significant interest as a bioisosteric replacement for commonly used saturated heterocycles like piperidine and morpholine.[5] Bioisosteric replacement is a powerful strategy in drug design that involves substituting a part of a molecule with another group having similar physical or chemical properties to enhance the desired biological or physical characteristics of a compound without making significant changes to the chemical framework.[6] This strategic substitution can address issues such as metabolic liabilities, toxicity, or poor pharmacokinetic properties.[6][7] This guide provides a detailed examination of the synthetic routes to this compound analogs and protocols for their subsequent use in screening campaigns.

Strategic Approaches to the Synthesis of this compound Analogs

The construction of the this compound core can be achieved through several synthetic strategies. A robust and adaptable approach involves a multi-step sequence starting from readily available materials, which allows for the introduction of diversity elements for the generation of analog libraries. A patented method for a related 2,5-dioxa-8-azaspiro[3.5]nonane provides a solid foundation for this approach.[8] The key steps in this synthetic strategy are outlined below.

Core Synthesis Workflow

cluster_0 Core Synthesis of this compound A Step 1: N-Alkylation and Acylation B Step 2: Intramolecular Cyclization A->B Chloroacetyl Chloride, Base C Step 3: Lactam Reduction B->C Strong Base (e.g., NaH) D Step 4: Deprotection C->D Reducing Agent (e.g., LiAlH4) E Final Scaffold D->E Catalytic Hydrogenation

Caption: General workflow for the synthesis of the this compound core.

Part 1: Synthesis of the Core this compound Scaffold

This section details a reliable, multi-step synthesis to construct the foundational this compound ring system.

Protocol 1.1: Synthesis of N-benzyl-N-(oxetan-3-ylmethyl)acetamide

The synthesis begins with the N-alkylation of a primary amine with an oxetane-containing electrophile, followed by acylation.

Materials:

  • 3-((Benzylamino)methyl)oxetan-3-ol

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexane gradient) to obtain the pure N-benzyl-N-(oxetan-3-ylmethyl)acetamide.

Protocol 1.2: Intramolecular Cyclization to form the Spirocyclic Lactam

The crucial spirocyclic ring is formed via an intramolecular cyclization reaction.

Materials:

  • N-benzyl-N-(oxetan-3-ylmethyl)acetamide

  • Sodium hydride (NaH) or other strong, non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-benzyl-N-(oxetan-3-ylmethyl)acetamide (1.0 eq) in anhydrous THF to the suspension.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the spirocyclic lactam intermediate.

Protocol 1.3: Reduction of the Lactam

The lactam is then reduced to the corresponding amine.

Materials:

  • Spirocyclic lactam intermediate

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous THF

  • Sodium sulfate decahydrate or Rochelle's salt solution

Procedure:

  • Under an inert atmosphere, carefully add the spirocyclic lactam (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Alternatively, quench with a saturated solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude N-benzyl-5-oxa-2-azaspiro[3.5]nonane.

Protocol 1.4: Deprotection to Yield the Core Scaffold

The final step is the removal of the benzyl protecting group to provide the desired secondary amine.

Materials:

  • N-benzyl-5-oxa-2-azaspiro[3.5]nonane

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-benzyl-5-oxa-2-azaspiro[3.5]nonane (1.0 eq) in methanol or ethanol.

  • Carefully add Pd/C (5-10 mol %) to the solution.

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the final this compound.

Part 2: Diversification of the this compound Scaffold for Screening Libraries

With the core scaffold in hand, a variety of analogs can be synthesized to explore the structure-activity relationship (SAR). The secondary amine of the spirocycle serves as a convenient handle for derivatization.

Protocol 2.1: Buchwald-Hartwig Amination for Aryl and Heteroaryl Analogs

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[9][10][11]

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst)[12]

  • Phosphine ligand (e.g., XPhos, SPhos)[9][11]

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), base (1.5 eq), palladium precatalyst (1-5 mol %), and phosphine ligand (2-10 mol %).

  • Add anhydrous toluene or dioxane.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-aryl/heteroaryl-5-oxa-2-azaspiro[3.5]nonane analog.

Screening Workflow for Synthesized Analogs

cluster_1 Screening Cascade F Synthesized Analog Library G Primary Screening (e.g., High-Throughput Screening) F->G H Hit Identification G->H I Secondary Screening (e.g., Dose-Response, Selectivity) H->I J Lead Optimization I->J K Candidate Selection J->K

Caption: A typical screening workflow for the evaluation of synthesized this compound analogs.

Data Presentation and Characterization

All synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Table 1: Representative Yields for Core Synthesis
StepProductTypical Yield (%)
1.1N-benzyl-N-(oxetan-3-ylmethyl)acetamide85-95%
1.2Spirocyclic Lactam60-75%
1.3N-benzyl-5-oxa-2-azaspiro[3.5]nonane70-85%
1.4This compound>90%
Table 2: Example Data for a Buchwald-Hartwig Amination Reaction
Aryl HalideProductYield (%)Purity (HPLC)
4-Bromotoluene2-(p-tolyl)-5-oxa-2-azaspiro[3.5]nonane78%>98%
2-Chloropyridine2-(pyridin-2-yl)-5-oxa-2-azaspiro[3.5]nonane65%>97%

Conclusion

The this compound scaffold represents a valuable building block for the generation of diverse chemical libraries for drug discovery screening. The synthetic protocols outlined in this guide provide a robust and adaptable framework for the synthesis of the core scaffold and its subsequent diversification. The inherent three-dimensionality and favorable physicochemical properties of these spirocyclic analogs make them promising candidates for identifying novel therapeutic agents.

References

  • Benchchem. (2025). Comparative study of synthetic routes to azaspiro[3.5]nonan-2-ones. BenchChem.
  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem.
  • Life Chemicals. (n.d.). Spiro-, Poly- and Bicyclic Screening Compound Library. Life Chemicals.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • ScienceDirect. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Chemspace. (2021). Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace.
  • ACS Publications. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1][13]oxazin-6-yl Moiety. Journal of Medicinal Chemistry. Retrieved from

  • ResearchGate. (n.d.). The Design and Application of Bioisosteres in Drug Design. ResearchGate.
  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.
  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate.
  • Benchchem. (2025). Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide. BenchChem.
  • Benchchem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N. BenchChem.
  • Benchchem. (2025). A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential. BenchChem.
  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. CatSci Ltd.
  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. ResearchGate.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Benchchem. (2025). Application Notes and Protocols for Azaspiro[3.5]nonane Derivatives in Organic Synthesis. BenchChem.
  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
  • Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies. BenchChem.
  • ACS Publications. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.
  • RSC Publishing. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science.
  • EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING.
  • PubMed. (n.d.). Recent Synthetic Approaches and Biological Evaluations of Amino Hexahydroquinolines and Their Spirocyclic Structures. PubMed.
  • Enamine. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry. Enamine.

Sources

Application Notes and Protocols for the Gram-Scale Synthesis of 5-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade protocol for the gram-scale synthesis of 5-Oxa-2-azaspiro[3.5]nonane, a valuable spirocyclic scaffold for medicinal chemistry and drug discovery. The synthesis is presented as a multi-step sequence commencing from commercially available starting materials. This guide offers a comprehensive walkthrough of the experimental procedure, including reaction setup, monitoring, work-up, purification, and characterization of the target compound and its intermediates. The causality behind critical experimental choices is explained to provide a deeper understanding of the synthetic strategy. All procedures are designed to be scalable and are accompanied by necessary safety precautions.

Introduction

Spirocyclic scaffolds have garnered significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property. The this compound core, in particular, represents an intriguing motif that combines the structural features of a tetrahydropyran ring and an azetidine ring. This unique combination offers the potential for fine-tuning pharmacological properties such as metabolic stability, aqueous solubility, and target engagement. This application note details a proposed synthetic route for the gram-scale preparation of this valuable building block.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from tetrahydropyran-4-one. The key steps involve a reductive amination to introduce the nitrogenous component, followed by an intramolecular cyclization to form the spirocyclic core, and finally, the deprotection of the amine.

Synthetic Pathway Start Tetrahydropyran-4-one Intermediate1 tert-butyl (tetrahydro-2H-pyran-4-yl)carbamate Start->Intermediate1 1. Reductive Amination (NH4OAc, NaBH3CN) Intermediate2 tert-butyl this compound-2-carboxylate Intermediate1->Intermediate2 2. Intramolecular Cyclization (Tos-Cl, NaOH) FinalProduct This compound Intermediate2->FinalProduct 3. Deprotection (TFA, DCM)

Caption: Proposed synthetic pathway for this compound.

Materials and Methods

Materials
Reagent/SolventFormulaMW ( g/mol )SupplierNotes
Tetrahydropyran-4-oneC5H8O2100.12Commercially Available
Ammonium acetateCH3COONH477.08Commercially Available
Sodium cyanoborohydrideNaBH3CN62.84Commercially AvailableToxic! Handle with care.
Methanol (MeOH)CH4O32.04Commercially AvailableAnhydrous
Di-tert-butyl dicarbonate (Boc2O)C10H18O5218.25Commercially AvailableFlammable solid, causes skin and eye irritation.[1][2]
Dichloromethane (DCM)CH2Cl284.93Commercially AvailableAnhydrous
p-Toluenesulfonyl chloride (TsCl)C7H7ClO2S190.65Commercially AvailableCorrosive
Sodium hydroxide (NaOH)NaOH40.00Commercially Available
Tetrahydrofuran (THF)C4H8O72.11Commercially AvailableAnhydrous
Trifluoroacetic acid (TFA)C2HF3O2114.02Commercially AvailableCorrosive
Ethyl acetate (EtOAc)C4H8O288.11Commercially Available
Saturated sodium bicarbonate (NaHCO3)NaHCO384.01Prepared in-house
BrineNaCl (aq)-Prepared in-house
Anhydrous sodium sulfate (Na2SO4)Na2SO4142.04Commercially Available
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocols

Step 1: Synthesis of tert-butyl (tetrahydro-2H-pyran-4-yl)carbamate

This step involves the reductive amination of tetrahydropyran-4-one followed by the protection of the resulting amine with a tert-butoxycarbonyl (Boc) group.

Procedure:

  • To a solution of tetrahydropyran-4-one (10.0 g, 100 mmol) in 200 mL of anhydrous methanol, add ammonium acetate (38.5 g, 500 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (6.28 g, 100 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC (Eluent: 10% MeOH in DCM).

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in 50 mL of DCM.

  • Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20% EtOAc in hexanes) to afford tert-butyl (tetrahydro-2H-pyran-4-yl)carbamate as a white solid.

Expected Yield: 70-80%

Step 2: Synthesis of tert-butyl this compound-2-carboxylate

This step involves the intramolecular cyclization of the Boc-protected amino alcohol to form the spirocyclic core. A plausible approach is a variation of the Williamson ether synthesis.

Procedure:

  • To a solution of tert-butyl (tetrahydro-2H-pyran-4-yl)carbamate (10.0 g, 49.7 mmol) in 150 mL of anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 2.39 g, 59.6 mmol) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (10.4 g, 54.7 mmol) in 50 mL of anhydrous THF.

  • Add the solution of p-toluenesulfonyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC (Eluent: 30% EtOAc in hexanes).

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Dilute with 150 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 10% EtOAc in hexanes) to yield tert-butyl this compound-2-carboxylate.

Expected Yield: 50-60%

Step 3: Synthesis of this compound

The final step is the deprotection of the Boc group under acidic conditions to yield the target compound.[2][3][4]

Procedure:

  • Dissolve tert-butyl this compound-2-carboxylate (5.0 g, 21.8 mmol) in 50 mL of DCM.

  • Cool the solution to 0 °C and add trifluoroacetic acid (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the deprotection by TLC (Eluent: 10% MeOH in DCM, stained with ninhydrin).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in 50 mL of water and wash with DCM (2 x 25 mL) to remove any organic impurities.

  • Basify the aqueous layer to pH > 12 with 2M NaOH solution.

  • Extract the aqueous layer with DCM (5 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford this compound as a free base.

  • For long-term storage, the product can be converted to its hydrochloride salt by dissolving the free base in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration.

Expected Yield: 85-95%

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecular structure.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Purity: Can be assessed by HPLC or GC analysis.

Safety Precautions

  • Sodium cyanoborohydride is highly toxic and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Di-tert-butyl dicarbonate is a flammable solid and can cause skin and eye irritation.[1][2] Wear appropriate personal protective equipment (PPE).

  • Sodium hydride is a highly reactive and flammable solid. It reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood.

  • Trifluoroacetic acid is highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

  • Ensure that all reactions are carried out in a well-ventilated fume hood.

Workflow Visualization

Experimental Workflow cluster_step1 Step 1: Reductive Amination & Boc Protection cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Boc Deprotection S1_Start Mix Tetrahydropyran-4-one and NH4OAc in MeOH S1_React1 Add NaBH3CN at 0°C S1_Start->S1_React1 S1_React2 Stir at RT for 16h S1_React1->S1_React2 S1_Protect Add Boc2O in DCM S1_React2->S1_Protect S1_Workup Work-up and Extraction S1_Protect->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product Intermediate 1 S1_Purify->S1_Product S2_Start React Intermediate 1 with NaH in THF S1_Product->S2_Start S2_React Add TsCl solution S2_Start->S2_React S2_Stir Stir at RT for 16h S2_React->S2_Stir S2_Workup Quench and Extract S2_Stir->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product Intermediate 2 S2_Purify->S2_Product S3_Start Dissolve Intermediate 2 in DCM S2_Product->S3_Start S3_React Add TFA at 0°C S3_Start->S3_React S3_Stir Stir at RT for 2h S3_React->S3_Stir S3_Workup Concentrate and Basify S3_Stir->S3_Workup S3_Extract Extract with DCM S3_Workup->S3_Extract S3_Product Final Product S3_Extract->S3_Product

Caption: Detailed experimental workflow for the synthesis of this compound.

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

Sources

Application Notes and Protocols for the Incorporation of 5-Oxa-2-azaspiro[3.5]nonane into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

In the pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and heteroaromatic scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor. Their inherent three-dimensionality allows for a more precise and rigid orientation of functional groups in space, which can lead to stronger and more specific interactions with biological targets.[2] Furthermore, the introduction of sp³-rich spirocyclic moieties often correlates with improved physicochemical properties such as increased solubility and metabolic stability, while offering novel intellectual property opportunities.

This guide focuses on the 5-Oxa-2-azaspiro[3.5]nonane scaffold, a unique structural motif that combines the features of an azetidine ring and a tetrahydropyran ring. This arrangement presents a compelling bioisosteric replacement for commonly used heterocycles like morpholine and piperidine. The presence of the ether oxygen can improve polarity and solubility, while the secondary amine provides a convenient handle for further functionalization and incorporation into a parent molecule. These application notes provide a comprehensive overview of the synthesis of this scaffold and detailed protocols for its strategic incorporation into bioactive molecules.

The Strategic Advantage of the this compound Scaffold

The decision to incorporate a novel scaffold like this compound is driven by several key principles in modern drug discovery:

  • Bioisosterism and Scaffold Hopping: This scaffold can serve as a non-classical bioisostere for morpholine or piperidine. This substitution can maintain or improve biological activity while altering physicochemical properties to overcome liabilities such as poor metabolic stability.

  • Increased sp³ Character: Moving away from flat, aromatic systems towards more three-dimensional, sp³-rich structures is a well-established strategy to improve the "drug-likeness" of a compound, often leading to better clinical success rates.

  • Vectorial Orientation of Substituents: The rigid spirocyclic core holds substituents in well-defined vectors, allowing for precise probing of binding pockets and optimization of ligand-receptor interactions.

  • Novel Chemical Space: Employing unique scaffolds like this allows for the exploration of new chemical space, providing a pathway to novel intellectual property and potentially overcoming resistance mechanisms.

Synthesis of the this compound Core

While a variety of synthetic routes to different oxa-azaspiro[3.5]nonane isomers have been reported, a general and adaptable approach to the key building block, tert-butyl this compound-2-carboxylate, is presented below. This protected form is ideal for subsequent deprotection and functionalization. The synthesis of the closely related 2,5-dioxa-8-azaspiro[3.5]nonane has been documented and provides a basis for a plausible synthetic strategy.[3]

Representative Synthetic Workflow

Synthesis_Workflow A Commercially Available Starting Materials B Multi-step Synthesis of Spirocyclic Precursor A->B e.g., from 3-oxetanone derivatives C Formation of Boc-protected Scaffold B->C Cyclization & Protection D Deprotection C->D Acidic Conditions (e.g., TFA, HCl) E This compound (as salt) D->E F N-Functionalization (Arylation, Alkylation, Amidation) E->F Coupling Reactions G Final Bioactive Molecule F->G Bioisostere cluster_0 Common Scaffolds in Bioactive Molecules cluster_1 Spirocyclic Bioisostere cluster_2 Potential Improvements A Morpholine Piperidine B This compound A:f0->B:f0 Replacement A:f1->B:f0 Replacement C Increased Solubility Enhanced Metabolic Stability Improved 3D Geometry for Binding Novel Intellectual Property B->C Leads to

Sources

The Ascendancy of 5-Oxa-2-azaspiro[3.5]nonane: A Modern Morpholine Bioisostere for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety and the Imperative for Bioisosteric Innovation

The morpholine ring is a ubiquitous scaffold in medicinal chemistry, present in over 20 FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties, including good aqueous solubility and a role as a hydrogen bond acceptor. However, the morpholine moiety is often susceptible to metabolic degradation, primarily through oxidation, which can lead to rapid clearance and limit the therapeutic potential of drug candidates.[1] This metabolic liability has driven the exploration of bioisosteric replacements—chemical groups that retain the desirable properties of the original moiety while improving upon its weaknesses.

This technical guide delves into the application of 5-Oxa-2-azaspiro[3.5]nonane as a superior bioisostere for morpholine. By introducing a spirocyclic, three-dimensional architecture, this scaffold offers a compelling strategy to mitigate metabolic instability and enhance other critical drug-like properties.[2] This document provides a comprehensive overview of its advantages, a detailed synthetic protocol, and methodologies for its evaluation, designed for researchers and professionals in drug development.

The Spirocyclic Advantage: Why this compound Excels

The strategic replacement of a morpholine ring with this compound introduces a quaternary carbon atom at the spirocenter. This structural feature provides a steric shield, significantly reducing the susceptibility of the adjacent C-H bonds to oxidation by cytochrome P450 enzymes—a primary pathway of morpholine metabolism.[3] This enhanced metabolic stability is a key advantage in designing drug candidates with improved pharmacokinetic profiles.

Beyond metabolic robustness, the rigid, non-planar structure of this compound offers a significant increase in three-dimensionality (Fsp³). This "escape from flatland" is a widely recognized strategy for improving the specificity of drug-target interactions, enhancing aqueous solubility, and navigating novel intellectual property landscapes.[4]

The logical progression from a standard morpholine to its spirocyclic bioisostere is illustrated below.

G Morpholine Morpholine - Metabolically Labile - Planar Bioisostere Bioisosteric Replacement (Strategic Modification) Morpholine->Bioisostere Addresses Liabilities Spirocycle This compound - Enhanced Metabolic Stability - Increased 3D Character (Fsp³) - Improved Physicochemical Properties Bioisostere->Spirocycle Yields Advantages

Caption: Rationale for Bioisosteric Replacement.

Comparative Physicochemical Properties

While direct experimental head-to-head data is emerging, we can compile predicted and known values to guide scaffold selection. The introduction of the spirocyclic core is designed to maintain or improve key physicochemical parameters relevant to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

PropertyMorpholineThis compound (Predicted)Rationale for Improvement
Molecular Weight 87.12 g/mol 127.18 g/mol [5]Modest increase, generally acceptable in lead optimization.
LogP (Lipophilicity) -0.85~0.2[6]Slight increase in lipophilicity, which can be modulated by substituents. The spirocyclic nature often leads to lower than expected lipophilicity for the added carbon count.
pKa 8.36~9.0 - 10.0 (estimated)Basicity is expected to be similar to other secondary amines in a non-aromatic ring system.
Metabolic Stability Low to ModerateHigh The quaternary spirocenter sterically hinders enzymatic oxidation, a common metabolic pathway for morpholines.[3]
Aqueous Solubility HighGood to HighThe polar oxygen atom and the nitrogen's hydrogen bonding capacity are retained, and the increased Fsp³ character often correlates with improved solubility.[4]
Fsp³ 1.01.0Both are fully saturated, but the spirocycle has a more complex and rigid 3D geometry.

Synthetic Protocol: Preparation of this compound

The following is a proposed multi-step synthesis for this compound, adapted from established literature procedures for the closely related isomer, 2-oxa-7-azaspiro[3.5]nonane.[7] This protocol provides a robust and scalable route to the target compound.

G cluster_0 Synthesis of this compound A 1. Diethyl Malonate Reaction B 2. LAH Reduction A->B N-tosylbis(2-bromoethyl)amine C 3. Mesylation & Ring Closure B->C LiAlH4 D 4. Deprotection C->D 1. MsCl, Et3N 2. Heat E Final Product: This compound D->E Mg, sonication

Caption: Synthetic Workflow Overview.

Step 1: Synthesis of N-Tosyl-piperidine-4,4-diethyl Ester

This initial step constructs the piperidine ring which will become the six-membered ring of the final spirocycle.

  • Reagents & Equipment:

    • Diethyl malonate

    • N-tosylbis(2-bromoethyl)amine

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • To a stirred solution of diethyl malonate in anhydrous ethanol, add the sodium ethoxide solution dropwise at room temperature.

    • Add N-tosylbis(2-bromoethyl)amine to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting materials are consumed.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-tosyl-piperidine-4,4-diethyl ester.

Step 2: Reduction to Diol

The ester groups are reduced to primary alcohols using a strong reducing agent.

  • Reagents & Equipment:

    • N-Tosyl-piperidine-4,4-diethyl ester

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Three-neck flask, dropping funnel, ice bath, mechanical stirrer

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF in a three-neck flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

    • Dissolve the N-tosyl-piperidine-4,4-diethyl ester from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting slurry for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude diol, which can often be used in the next step without further purification.

Step 3: One-Pot Mesylation and Ring Closure to form the Azetidine Ring

This crucial step forms the four-membered azetidine ring of the spirocycle.

  • Reagents & Equipment:

    • Diol from Step 2

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask, ice bath, magnetic stirrer

  • Procedure:

    • Dissolve the crude diol in anhydrous DCM and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours to facilitate the intramolecular cyclization.

    • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the N-tosyl protected this compound.

Step 4: N-Tosyl Deprotection

The final step is the removal of the tosyl protecting group to yield the free base.

  • Reagents & Equipment:

    • N-tosyl protected this compound

    • Magnesium turnings

    • Anhydrous methanol

    • Sonicator bath, round-bottom flask

  • Procedure:

    • To a solution of the N-tosyl protected spirocycle in anhydrous methanol, add magnesium turnings.

    • Place the flask in a sonicator bath and sonicate for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • To the residue, add diethyl ether and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

    • Filter the mixture and separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the free base of this compound.

    • For long-term storage and easier handling, the free base can be converted to a salt (e.g., hydrochloride or oxalate) by treatment with the corresponding acid.[7]

Protocols for Physicochemical and Metabolic Profiling

To validate the advantages of incorporating this compound into a lead compound, a series of standardized in vitro assays should be performed in parallel with the parent morpholine-containing molecule.

Protocol 1: Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter influencing solubility, permeability, and off-target effects. The shake-flask method is the gold standard, but HPLC-based methods are suitable for higher throughput.

  • Objective: To experimentally determine and compare the octanol-water partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD at physiological pH 7.4) of the morpholine compound and its spirocyclic bioisostere.

  • Methodology (Shake-Flask Method):

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Vigorously shake the vial for 1-2 hours to ensure thorough mixing and partitioning.

    • Centrifuge the vial to achieve complete phase separation.

    • Carefully remove an aliquot from both the n-octanol and the aqueous (PBS) layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

    • Calculate LogD₇.₄ using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol 2: In Vitro Metabolic Stability Assessment

This assay provides a direct measure of the compound's susceptibility to metabolism by liver enzymes.

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds in the presence of liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Test compounds (morpholine and spirocycle analogs)

    • Positive control compound (e.g., a rapidly metabolized drug like verapamil)

    • Acetonitrile with an internal standard for reaction termination and sample analysis.

  • Procedure:

    • Prepare a master mix of liver microsomes and buffer. Pre-warm to 37°C.

    • Add the test compound (typically at a final concentration of 1 µM) to the master mix and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile with an internal standard.

    • Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

    • Once all time points are collected, centrifuge the samples to precipitate the protein.

    • Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).

G cluster_0 Metabolic Stability Workflow A 1. Prepare Microsome Mix (HLM + Buffer) B 2. Add Test Compound (1 µM final conc.) A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate with NADPH C->D E 5. Sample at Time Points (0, 5, 15, 30, 45, 60 min) D->E F 6. Quench with ACN + IS E->F G 7. Centrifuge & Collect Supernatant F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis (t½, CLint) H->I

Caption: In Vitro Metabolic Stability Assay Workflow.

Conclusion and Future Outlook

The use of this compound as a morpholine bioisostere represents a sophisticated and effective strategy in modern medicinal chemistry. Its inherent three-dimensionality and enhanced metabolic stability address key liabilities of the traditional morpholine scaffold, offering a clear path to drug candidates with improved pharmacokinetic profiles and potentially greater efficacy and safety. The protocols outlined in this guide provide a framework for the synthesis and rigorous evaluation of this valuable building block. As the drive to create more drug-like and developable candidates continues, the adoption of such innovative, three-dimensional scaffolds will be paramount to success in drug discovery.

References

  • Fallon, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13877. Available at: [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: A Novel Class of Strained Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 47(24), 4512-4515. Available at: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as a Strategy for Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at: [Link]

  • Verbovoy, V., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. Available at: [Link]

  • Baran, P. Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Available at: [Link]

  • Kontogiorgis, C., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • ResearchGate. Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Available at: [Link]

  • PubChem. 2-Oxa-5-azaspiro[3.5]nonane. CID 53484586. Available at: [Link]

  • PubChem. This compound hydrochloride. Available at: [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN110078759A.
  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN113372228A.
  • MDPI. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Available at: [Link]

  • ACS Publications. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Available at: [Link]

  • NIH National Center for Biotechnology Information. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Available at: [Link]

  • ChemMedChem. Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. Available at: [Link]

  • Bolleddula, J. et al. (2014). Escaping Flatland. Drug Metabolism Reviews, 46, 379. Available at: [Link]

  • ResearchGate. ADME properties profile of the synthesized compounds. Available at: [Link]

  • NIH National Center for Biotechnology Information. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Protection of 5-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of 5-Oxa-2-azaspiro[3.5]nonane

The landscape of modern drug discovery is continually driven by the pursuit of novel molecular architectures that can overcome the limitations of existing therapeutics. The "Escape from Flatland" initiative has highlighted the need for three-dimensional, Fsp³-rich scaffolds to improve compound properties such as solubility, metabolic stability, and target specificity.[1] Within this context, spirocyclic systems have emerged as powerful design elements.

This compound, a unique scaffold featuring an azetidine ring fused spirocyclically to a tetrahydropyran ring, represents a valuable bioisostere of piperidine and related heterocycles.[1][2] Its incorporation into bioactive molecules has been shown to modulate physicochemical properties favorably, sometimes leading to reduced toxicity and enhanced water solubility compared to the parent compound.[2]

However, the synthetic utility of this scaffold is entirely dependent on the ability to selectively functionalize it. The secondary amine is a key handle for derivatization, but its inherent nucleophilicity and basicity necessitate a robust protecting group strategy to achieve controlled and predictable synthetic outcomes.[3][4] This guide provides a detailed analysis of protecting group strategies, complete with actionable protocols, to empower researchers in their synthetic campaigns involving this promising scaffold.

Molecular Architecture and Reactivity Considerations

The this compound framework presents two key functionalities:

  • Secondary Amine (Azetidine Ring): This is the primary site of reactivity. As a nucleophile and a base, it will react readily with electrophiles, acylating agents, and oxidizing agents.[4] Uncontrolled reaction at this site can lead to a mixture of products and prevent desired transformations elsewhere. Therefore, masking or "protecting" this amine is almost always the first step in a synthetic sequence.

  • Cyclic Ether (Tetrahydropyran Ring): The tetrahydropyran (THP) moiety is generally a robust functional group. Unlike the more labile oxetane or oxirane rings, the six-membered THP ring is not highly strained and is stable to a wide range of reaction conditions, including many basic, nucleophilic, and reductive environments.[5] Its stability is a key advantage of this scaffold. However, it is prudent to be aware that exceptionally harsh acidic conditions (e.g., strong Lewis or Brønsted acids at elevated temperatures) could potentially lead to ring-opening, a common reactivity pattern for ethers.

The primary strategic challenge, therefore, lies in the selection, implementation, and removal of a suitable protecting group for the secondary amine.

Core Strategies: Protecting the Secondary Amine

The choice of an amine protecting group is a critical decision dictated by the planned synthetic route.[3] The ideal group should be installed in high yield, be stable to subsequent reaction conditions, and be removed cleanly and selectively without affecting the rest of the molecule.[6] We will focus on the two most versatile and commonly employed carbamate protecting groups: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most widely used amine protecting groups due to its ease of installation and its convenient removal under acidic conditions, while being stable to a broad range of other reagents, including bases and nucleophiles.[7][8]

This protocol employs di-tert-butyl dicarbonate (Boc₂O) for the efficient protection of the secondary amine.

Materials:

  • This compound (or its salt, e.g., hydrochloride)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM. If starting from the hydrochloride salt, add a base such as triethylamine (1.1 eq) to liberate the free amine.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution. If the reaction is sluggish, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude N-Boc-5-Oxa-2-azaspiro[3.5]nonane is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

The Boc group is typically removed using strong acids, which cleave the tert-butyl group via a stable carbocation.[9]

Materials:

  • N-Boc-5-Oxa-2-azaspiro[3.5]nonane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Alternatively: 4M HCl in 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) for extraction

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 eq) in DCM (approx. 0.1 M solution).

  • Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC or LC-MS.

  • Alternative: Use a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Once the reaction is complete, carefully concentrate the mixture in vacuo to remove excess acid and solvent. Co-evaporation with toluene can help remove residual TFA.

  • To obtain the free amine, dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected this compound.

The Benzyloxycarbonyl (Cbz) Group: Hydrogenolysis-Labile Protection

The Cbz group offers an excellent orthogonal protection strategy to Boc. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[10] This makes it ideal for syntheses where acid-labile groups must be preserved.

This protocol uses benzyl chloroformate under Schotten-Baumann conditions.[10]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture)

  • Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) followed by the slow, dropwise addition of benzyl chloroformate (1.2 eq).

  • Stir the biphasic mixture vigorously at 0 °C, then allow it to warm to room temperature and stir for 12-20 hours.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield pure N-Cbz-5-Oxa-2-azaspiro[3.5]nonane.

This is the classic and cleanest method for Cbz removal, yielding only toluene and CO₂ as byproducts.[10]

Materials:

  • N-Cbz-5-Oxa-2-azaspiro[3.5]nonane

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the N-Cbz protected substrate (1.0 eq) in methanol.

  • Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with H₂ gas (this is typically done 3 times).

  • Stir the reaction mixture vigorously under an atmosphere of H₂ (a balloon is sufficient for small scale) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS. The reaction is complete when CO₂ evolution ceases and the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Concentrate the filtrate in vacuo to yield the deprotected amine.

For molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups), hydrogenolysis is not a viable option. In such cases, Lewis acid-mediated methods can be used.[11][12]

A recently developed mild method uses AlCl₃ in hexafluoroisopropanol (HFIP).[11][13] This system effectively removes the Cbz group at room temperature while tolerating many other sensitive functionalities.[11][12]

Comparative Analysis of Protecting Groups

The selection between Boc and Cbz is a strategic decision based on the planned downstream reactions.

FeatureN-Boc N-Cbz
Protection Reagent Boc₂OCbz-Cl
Stability Stable to base, nucleophiles, hydrogenolysisStable to acid, base, nucleophiles
Cleavage Conditions Strong Acid (TFA, HCl)[7][14]Catalytic Hydrogenolysis (H₂, Pd/C)[10]
Orthogonal Partner Cbz, Fmoc, Benzyl ethersBoc, Fmoc, silyl ethers
Key Advantage Robust and resistant to many reductive/basic conditions.Cleavage conditions are very mild and neutral.
Key Limitation Not suitable if acid-sensitive groups are present.Not suitable if reducible groups (alkenes, etc.) are present.

Orthogonal Strategy in Action: A Conceptual Workflow

The power of using Boc and Cbz lies in their orthogonality—the ability to remove one selectively without affecting the other.[15][16][17][18] Imagine a scenario where a derivative of this compound also contains an acid-sensitive alcohol protected as a silyl ether (e.g., TBDMS).

Caption: Orthogonal deprotection of N-Cbz and O-TBDMS groups.

This illustrates how the Cbz group can be removed via hydrogenolysis without affecting the acid-labile TBDMS ether, and vice-versa. This level of control is essential for the synthesis of complex molecules.[15]

Visualizing the Protection/Deprotection Workflow

The following diagram outlines the primary protection and deprotection pathways for the secondary amine of this compound.

Protection_Workflow cluster_Boc Boc Protection Strategy cluster_Cbz Cbz Protection Strategy Start This compound Protect_Boc Protect: Boc₂O, Base Start->Protect_Boc Protect_Cbz Protect: Cbz-Cl, Base Start->Protect_Cbz Boc_Protected N-Boc Protected Intermediate (Stable to Base, H₂) Protect_Boc->Boc_Protected Deprotect_Boc Deprotect: TFA or HCl/Dioxane Boc_Protected->Deprotect_Boc Other_Reactions Further Functionalization Boc_Protected->Other_Reactions Synthetic Steps Deprotect_Boc->Start Regenerate Cbz_Protected N-Cbz Protected Intermediate (Stable to Acid, Base) Protect_Cbz->Cbz_Protected Deprotect_Cbz Deprotect: H₂, Pd/C Cbz_Protected->Deprotect_Cbz Cbz_Protected->Other_Reactions Synthetic Steps Deprotect_Cbz->Start Regenerate

Caption: Key protection and deprotection pathways for the target scaffold.

Summary and Recommendations

The successful incorporation of this compound into complex molecular targets is critically dependent on a well-designed protecting group strategy.

  • For general synthesis, where subsequent steps involve basic or nucleophilic reagents, the Boc group is an excellent first choice due to its robustness and the simplicity of its removal.

  • When the synthetic route involves acid-sensitive functional groups or requires acidic reaction conditions, the Cbz group is the superior choice. Its removal via neutral hydrogenolysis conditions provides a high degree of functional group tolerance.

  • For complex, multi-step syntheses, employing these groups orthogonally provides maximum flexibility, allowing for the selective modification of different parts of the molecule in a controlled, stepwise manner.

By carefully considering the stability and cleavage conditions of these protecting groups, researchers can confidently unlock the full synthetic potential of the this compound scaffold.

References

  • Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89(8), 5665-5674. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • University of Wisconsin. (n.d.). Protecting Groups. University of Wisconsin. [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • RSC Publishing. (n.d.). Boiling water-catalyzed neutral and selective N-Boc deprotection. Chemical Communications. [Link]

  • Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford University Press. [Link]

  • Mphahlele, M. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25191-25201. [Link]

  • Aouf, C., et al. (2012). A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated catalyst-free conditions. International Journal of Chemistry, 4(3). [Link]

  • Chemistry LibreTexts. (2021). 15.12: Cyclic Ethers. Chemistry LibreTexts. [Link]

  • Theil, F. (1995). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 72(8), 681. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Zhang, H., et al. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]

  • Vasylenko, T., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. [Link]

  • PubChem. (n.d.). This compound hydrochloride. PubChem. [Link]

  • Vasylenko, T., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Oxa-2-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of synthesizing this valuable spirocyclic scaffold.

The synthesis of spirocycles like this compound, while leading to structurally novel and medicinally relevant molecules, is often fraught with challenges. These can range from low yields and difficult purifications to unexpected side reactions. This guide is structured to provide not just solutions, but also the underlying chemical principles to empower you in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, with a focus on a common synthetic route involving intramolecular cyclization.

Issue 1: Low or No Yield of the Desired this compound

Question: I am attempting an intramolecular cyclization to form the this compound ring system, but I am observing very low or no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in spirocyclization reactions is a common hurdle and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Insufficient Reactivity of the Nucleophile or Electrophile: The formation of the spirocenter is highly dependent on the reactivity of the participating functional groups.

    • Troubleshooting:

      • Activate the Nucleophile: If your synthesis involves the formation of an ether linkage via an intramolecular Williamson ether synthesis, ensure the alkoxide is fully formed. Switching to a stronger, non-nucleophilic base like sodium hydride (NaH) from weaker bases like potassium carbonate (K₂CO₃) can be beneficial. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide.

      • Activate the Electrophile: Ensure the leaving group on your electrophilic carbon is sufficiently reactive. For instance, a tosylate or mesylate is a better leaving group than a halide. If using a halide, iodide is more reactive than bromide or chloride. The use of an iodide salt (e.g., NaI, KI) as an additive can facilitate an in situ Finkelstein reaction to generate a more reactive alkyl iodide.

  • Unfavorable Ring Conformation for Cyclization: The pre-cyclization intermediate must adopt a conformation that brings the nucleophilic and electrophilic centers into proximity for the reaction to occur.

    • Troubleshooting:

      • Solvent and Temperature Effects: The reaction solvent can influence the conformational equilibrium of the substrate. Experiment with a range of solvents with varying polarities. Temperature also plays a crucial role; while higher temperatures can overcome activation barriers, they can also favor side reactions. A systematic temperature screen is advisable.

  • Steric Hindrance: The presence of bulky substituents near the reaction centers can sterically hinder the intramolecular cyclization.

    • Troubleshooting:

      • Protecting Group Strategy: If steric hindrance is suspected from a protecting group on the nitrogen atom, consider switching to a smaller protecting group. For example, a Boc group is bulkier than a Cbz or a simple benzyl group.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired this compound, but I am also observing significant quantities of byproducts, making purification difficult. What are these byproducts likely to be and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge in spirocycle synthesis. Identifying the structure of these byproducts is the first step towards mitigating their formation.

Common Byproducts and Minimization Strategies:

  • Intermolecular Reaction Products: Instead of cyclizing, two molecules of the precursor can react with each other, leading to dimers or polymers.

    • Minimization: Employing high-dilution conditions is the most effective strategy to favor intramolecular reactions over intermolecular ones. This can be achieved by adding the substrate solution slowly over a prolonged period to a large volume of solvent.

  • Elimination Products: If the reaction conditions are too harsh (e.g., strongly basic, high temperature), an elimination reaction can compete with the desired substitution, leading to the formation of an alkene.

    • Minimization: Use a non-nucleophilic, sterically hindered base if possible. Running the reaction at the lowest effective temperature can also disfavor elimination.

  • Regioisomeric Spirocycles: Depending on the structure of the precursor, cyclization at a different position can lead to the formation of a regioisomeric spirocycle. For instance, in the synthesis of a related compound, 5-Azaspiro[3.5]nonan-2-one, the formation of the regioisomeric 6-Azaspiro[4.5]decan-2-one has been observed[1].

    • Minimization: The regioselectivity of the cyclization is often dictated by the relative stability of the transition states leading to the different products (Baldwin's rules). Modifying the substrate or reaction conditions to favor the desired cyclization pathway may be necessary.

Issue 3: Difficulty in Purifying the Final Product

Question: I have successfully synthesized this compound, but I am struggling to purify it from the reaction mixture. What are the recommended purification techniques?

Answer: The purification of spirocyclic amines can be challenging due to their physical properties. A combination of techniques may be necessary.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Stationary Phase: Silica gel is typically used. If the compound is basic and shows significant tailing on silica, consider using neutral alumina or treating the silica gel with a small amount of triethylamine in the eluent.

    • Eluent System: A gradient elution is often more effective than an isocratic one. A common starting point for small, polar molecules like this is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of ammonia or triethylamine to the eluent can improve the peak shape for basic compounds.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a highly effective purification method, especially for removing non-volatile impurities. For a related compound, tert-butyl-1-formyl-7-oxa-2-azaspiro-[3.5]nonane-2-carboxylate, vacuum distillation was used for purification[2].

  • Crystallization: If the product is a solid, recrystallization can yield highly pure material. If the free base is an oil, it may be possible to form a crystalline salt (e.g., hydrochloride or oxalate salt) which can then be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound scaffold?

A1: The synthesis of the this compound core typically involves the construction of the spirocyclic system through an intramolecular cyclization reaction. A plausible and common approach is a multi-step synthesis starting from a commercially available piperidine derivative. This often involves the introduction of a functionalized side chain that can undergo an intramolecular Williamson ether synthesis to form the oxetane ring. For related azaspirocycles, multi-step syntheses involving intramolecular cyclizations are well-documented[3][4].

Q2: What are the critical reaction parameters to control during the spirocyclization step?

A2: The success of the spirocyclization is highly dependent on several parameters:

  • Concentration: As mentioned in the troubleshooting guide, high-dilution conditions are crucial to favor the intramolecular reaction.

  • Temperature: The reaction temperature should be carefully optimized to be high enough to overcome the activation energy but low enough to prevent side reactions like elimination or decomposition.

  • Base and Solvent: The choice of base and solvent is critical for promoting the desired reaction pathway and ensuring the solubility of the reactants.

Q3: How do I choose an appropriate protecting group for the nitrogen atom?

A3: The choice of the nitrogen protecting group is a critical aspect of the synthetic strategy. The ideal protecting group should be:

  • Stable to the reaction conditions used in the synthetic sequence.

  • Easy to introduce and remove in high yield.

  • Not sterically hindering to the key cyclization step.

Commonly used protecting groups for secondary amines include:

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but can be removed under acidic conditions. Its bulkiness might be a disadvantage in some cases.

  • Cbz (carboxybenzyl): Stable to acidic and basic conditions and can be removed by catalytic hydrogenation.

  • Bn (benzyl): Can be introduced by alkylation and removed by catalytic hydrogenation.

Q4: What are the safety considerations when working with the reagents commonly used in this synthesis?

A4: Many of the reagents used in the synthesis of this compound are hazardous and should be handled with appropriate safety precautions. For example:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Strong Acids and Bases: Corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Organic Solvents: Many organic solvents are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocol: A Plausible Synthetic Route

Scheme 1: Plausible Synthesis of this compound

G start N-Boc-4-hydroxymethylpiperidine step1 Protection of alcohol start->step1 TBDMSCl, Imidazole, DMF step2 Deprotection of Boc group step1->step2 TFA, DCM step3 Alkylation with epichlorohydrin step2->step3 Epichlorohydrin, K2CO3, MeCN step4 Intramolecular cyclization step3->step4 NaH, THF end_product This compound step4->end_product

Caption: A plausible synthetic workflow for this compound.

Step 1: Protection of the Hydroxyl Group

To a solution of N-Boc-4-hydroxymethylpiperidine in anhydrous DMF, add imidazole followed by TBDMSCl. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated to give the TBDMS-protected intermediate.

Step 2: Deprotection of the Boc Group

Dissolve the TBDMS-protected intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the reaction at room temperature for a few hours. After completion, the solvent is removed under reduced pressure to yield the deprotected amine as a TFA salt.

Step 3: Alkylation with Epichlorohydrin

The crude TFA salt is dissolved in a suitable solvent like acetonitrile, and a base such as potassium carbonate is added. Epichlorohydrin is then added, and the reaction is heated to reflux until the starting material is consumed. The reaction is then cooled, filtered, and the solvent is evaporated.

Step 4: Intramolecular Cyclization

The crude product from the previous step is dissolved in an anhydrous polar aprotic solvent like THF under an inert atmosphere. The solution is then added dropwise to a suspension of a strong base like sodium hydride in THF at 0 °C. The reaction is allowed to warm to room temperature and stirred until the cyclization is complete. The reaction is then carefully quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or vacuum distillation to afford this compound.

Data Summary

The following table summarizes typical yields and purification methods for key transformations in the synthesis of related azaspirocyclic compounds, which can serve as a benchmark for the synthesis of this compound.

Reaction StepTypical Yield (%)Purification MethodReference
Reduction of a diester to a diol91.1None (used directly)[2]
Oxidation of an alcohol to an aldehyde56.4Vacuum Distillation[2]
Intramolecular Cyclization60.0 (for a related dioxa-azaspirocycle)Salt formation and filtration[3]

Troubleshooting Workflow

G start Low or No Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproducts (NMR, MS) check_conditions->analyze_byproducts optimize_base Optimize Base and Solvent success Successful Synthesis optimize_base->success optimize_temp Optimize Temperature optimize_temp->success optimize_conc Use High Dilution optimize_conc->success intermolecular Intermolecular Reaction? analyze_byproducts->intermolecular elimination Elimination Product? analyze_byproducts->elimination no_reaction No Reaction? analyze_byproducts->no_reaction intermolecular->optimize_conc Yes elimination->optimize_base Yes elimination->optimize_temp Yes increase_reactivity Increase Reactivity (e.g., better leaving group) no_reaction->increase_reactivity Yes increase_reactivity->success

Caption: A troubleshooting workflow for low-yield spirocyclization reactions.

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Technical Support Center: Synthesis of 5-Azaspiro[3.5]nonan-2-one. Benchchem.
  • Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide. Benchchem.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • This compound hydrochloride. PubChem. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

Sources

Technical Support Center: Purification of 5-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Oxa-2-azaspiro[3.5]nonane derivatives. This scaffold is a key building block in modern drug discovery, often serving as a three-dimensional bioisostere for piperidine, which can lead to improved metabolic stability and physicochemical properties.[1][2] However, the unique structure, containing both a basic secondary or tertiary amine and a polar ether linkage, presents specific challenges during purification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move from general strategic questions to specific troubleshooting scenarios for various purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the principal purification methods for this compound derivatives?

The primary methods employed are driven by the physicochemical properties of the specific derivative (e.g., polarity, boiling point, presence of protecting groups). The most common techniques are:

  • Silica Gel Flash Chromatography: The workhorse for most derivatives, but requires special consideration for the basic amine.

  • Acid-Base Extraction: An effective method for separating the basic product from neutral or acidic impurities, often used as a preliminary cleanup step.[3][4]

  • Vacuum Distillation: Suitable for thermally stable, lower molecular weight derivatives that exist as liquids or low-melting solids.[1][2]

  • Crystallization/Salt Formation: Ideal for obtaining high-purity solid material. If the freebase is an oil, conversion to a salt (e.g., hydrochloride or oxalate) can often induce crystallization.[5][6]

Q2: I'm synthesizing a this compound derivative. What are the most common impurities I should anticipate?

Understanding your potential impurities is critical for designing an effective purification strategy. Common impurities include:

  • Unreacted Starting Materials: Such as the precursor ketone or amine.

  • Reagent Byproducts: For example, byproducts from Dess-Martin periodinane oxidation or residual reducing agents like LiAlH₄.[1][7]

  • Side-Reaction Products: These can include over-reduced species (e.g., reduction of an ester to an alcohol) or products from the ring-opening of the azetidine or tetrahydropyran rings under harsh acidic or basic conditions.[7]

  • Solvents: Residual reaction or workup solvents.

Q3: How does the basic nitrogen atom affect purification by silica gel chromatography?

The secondary or tertiary amine in the azaspirocycle is a Lewis base. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. This leads to a strong acid-base interaction, causing several issues:

  • Severe Peak Tailing: The compound "sticks" to the silica, eluting slowly and over many fractions, resulting in poor separation and dilute product.[6][8]

  • Irreversible Adsorption: A portion of the product may bind so strongly that it cannot be eluted from the column, leading to low recovery.

  • On-Column Decomposition: The acidic environment can degrade sensitive functional groups or even the spirocyclic core itself.

To counteract this, the silica gel's acidic sites must be neutralized or "passivated" by adding a basic modifier to the mobile phase.

Q4: When is acid-base extraction a better choice than chromatography?

Acid-base extraction is an excellent first-pass purification technique when your crude mixture contains significant amounts of non-basic impurities.[3][9] It leverages the basicity of the azaspirocycle's nitrogen to selectively move it from an organic solvent into an aqueous acidic layer, leaving neutral or acidic impurities behind.[4]

Choose acid-base extraction when:

  • You need to remove neutral byproducts or unreacted starting materials.

  • You are working on a large scale where chromatography would be impractical for initial cleanup.

  • Your product is highly polar and challenging to elute from silica gel even with modifiers.

It is less effective for separating your target compound from other basic impurities.

Troubleshooting Guide by Technique

Silica Gel Flash Chromatography
Problem: My compound is streaking badly on the TLC plate and I'm getting poor recovery from my column.

Causality: This is the classic sign of the amine's interaction with acidic silica gel. The basic nitrogen is being protonated by the silanol groups, causing strong adsorption.

Solution: Add a basic modifier to your eluent system. The most common choices are triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). These bases are stronger than your product and will preferentially interact with the silica's acidic sites, allowing your compound to travel through the column unimpeded.

Step-by-Step Protocol: Column with Basic Modifier

  • Solvent System Selection: Develop a solvent system using a TLC plate. A typical starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane).

  • Add Modifier: To your chosen eluent mixture, add 0.5-2% of triethylamine or a 10:1 mix of methanol:ammonium hydroxide. For example, for a 70:30 Hexanes:EtOAc system, you would use 70 mL Hexanes, 30 mL EtOAc, and 1 mL Et₃N.

  • Run TLC: Confirm that the addition of the modifier resolves the streaking and gives a well-defined spot with a reasonable Rf value (typically 0.2-0.4 for column chromatography).

  • Column Equilibration: Before loading your sample, flush the packed silica gel column with at least 3-5 column volumes of the eluent containing the basic modifier. This is a critical step to ensure the entire stationary phase is "basified."

  • Load and Elute: Load your crude sample (pre-adsorbed onto a small amount of silica for best results) and run the column as usual with the modified eluent.

Data Presentation: Common Solvent Systems for Amines

Polarity of CompoundBase Solvent SystemBasic ModifierTypical Ratio
Low to Medium PolarityHexanes / Ethyl AcetateTriethylamine50:50:1 to 90:10:1
Medium to High PolarityDichloromethane / MethanolAmmonium Hydroxide95:5 to 80:20 (with ~2% NH₄OH in MeOH)
High PolarityEthyl Acetate / MethanolTriethylamine90:10:1 to 70:30:1

Visualization: Workflow for Solvent System Selection

G TLC Run TLC in DCM/MeOH (9:1) Streak Streaking Observed? TLC->Streak Add_Mod Add 1% Et3N or NH4OH to eluent Streak->Add_Mod Yes Rf_Check Rf between 0.2-0.4? Add_Mod->Rf_Check Run_Col Equilibrate & Run Column Rf_Check->Run_Col Yes Adjust_Pol Adjust Polarity (More MeOH for lower Rf, less for higher Rf) Rf_Check->Adjust_Pol No Adjust_Pol->Rf_Check

Caption: Decision workflow for optimizing a basic-modified mobile phase.
Problem: I suspect my compound is decomposing on the silica gel column.

Causality: Some spirocyclic systems can be sensitive to prolonged exposure to acidic environments, potentially leading to ring-opening or degradation of other functional groups. Even with a basic modifier, the bulk environment of the silica can be harsh.

Solution: Switch to a less acidic or neutral stationary phase.

  • Neutral Alumina: A good alternative for many basic compounds. It has a different selectivity profile than silica, so you will need to re-screen your solvent systems with TLC on alumina plates.

  • Basic Alumina: Use with caution, as it is strongly basic and may degrade base-sensitive functional groups (like esters).

  • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with water or using commercially available grades with lower acidity.

Acid-Base Extraction
Problem: My recovery is very low after performing an acid-base extraction.

Causality: The most likely causes are incomplete protonation of the amine, incomplete regeneration of the free base, or the formation of a stable emulsion that traps your product.

Solutions & Protocol:

  • Ensure Complete Protonation: The amine must be converted to its ammonium salt to become water-soluble.

    • Action: Use a sufficiently strong acid (e.g., 1M HCl). After adding the acid and shaking, check the pH of the aqueous layer with pH paper. It should be pH ≤ 2 .[9][10] If not, add more acid.

  • Ensure Complete "Back-Extraction": To recover your product, you must convert the ammonium salt back to the neutral, organic-soluble free base.

    • Action: After separating the acidic aqueous layer, cool it in an ice bath (the neutralization is exothermic). Add a strong base (e.g., 1M or 6M NaOH) dropwise while stirring until the aqueous layer is strongly basic (pH ≥ 11 ).[4] You may see the free base precipitate or form an oil.

  • Perform Multiple Extractions: A single extraction is rarely sufficient.

    • Action: Extract the now-basic aqueous layer with a fresh portion of organic solvent (e.g., DCM or EtOAc) at least 3 times to ensure complete recovery of the free base.

  • Break Emulsions: Emulsions are common with amines.

    • Action: If a thick layer forms between the organic and aqueous phases that doesn't separate, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps force the separation.

Visualization: Acid-Base Extraction Workflow

G cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basify & Back-Extract Crude Crude Mixture (Product + Neutral Impurity) in Organic Solvent (e.g., DCM) Add_Acid Add 1M HCl (aq) Shake & Vent Crude->Add_Acid Sep_Funnel1 Separatory Funnel Add_Acid->Sep_Funnel1 Organic_Layer1 Organic Layer: Neutral Impurity Sep_Funnel1->Organic_Layer1 Separate Aqueous_Layer1 Aqueous Layer (pH ≤ 2): Protonated Product (R₂NH₂⁺Cl⁻) Sep_Funnel1->Aqueous_Layer1 Separate Add_Base Add 1M NaOH (aq) to Aqueous Layer until pH ≥ 11 Aqueous_Layer1->Add_Base Sep_Funnel2 Separatory Funnel Add_Base->Sep_Funnel2 Organic_Layer2 Organic Layer: Purified Product (R₂NH) Sep_Funnel2->Organic_Layer2 Extract 3x with DCM Aqueous_Layer2 Aqueous Layer: Salts (NaCl) Sep_Funnel2->Aqueous_Layer2

Caption: Separation of a basic this compound from a neutral impurity.
Distillation & Crystallization
Problem: My product is a thick oil that won't crystallize, and it's not pure enough by NMR.

Causality: The product may have a naturally low melting point, or residual solvents and minor impurities are inhibiting crystal lattice formation.

Solutions:

  • Vacuum Distillation: If your compound is thermally stable and has a molecular weight under ~300 g/mol , high-vacuum distillation can be very effective. It removes non-volatile impurities and can separate products with different boiling points.[1]

    • Expert Tip: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure the vacuum is below 1 Torr for best results.

  • Induce Crystallization via Salt Formation: This is an excellent method for purifying amines and obtaining a stable, solid final product. The ionic nature of the salt provides a strong crystal lattice. Oxalates and hydrochlorides are common choices.[5][6]

Step-by-Step Protocol: Oxalate Salt Formation

  • Dissolve Free Base: Dissolve your purified (but oily) free base product in a minimal amount of a suitable solvent, such as diethyl ether, ethyl acetate, or isopropanol.

  • Prepare Oxalic Acid Solution: In a separate flask, dissolve 1.0 equivalent of oxalic acid in the same solvent. It may require gentle warming.

  • Combine Solutions: Slowly add the oxalic acid solution to the stirred solution of your amine.

  • Precipitate: The oxalate salt should precipitate out of the solution, often immediately. If it doesn't, you can try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to initiate crystallization.

  • Isolate: Collect the solid salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Verify: Check the purity of the salt by NMR and melting point.

References
  • V. S. Veizades, et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • MDPI. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • Reddit. (2022). Chromotography with free amines?[Link]

  • Reddit. (2024). Amine workup. [Link]

  • ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Google Patents. (n.d.).
  • UMass Lowell. (n.d.). Liquid/liquid Extraction. [Link]

Sources

Technical Support Center: Synthesis of 5-Oxa-2-azaspiro[3.5]nonane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Oxa-2-azaspiro[3.5]nonane analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable spirocyclic scaffold. The inherent three-dimensionality and favorable physicochemical properties of these analogs make them attractive motifs in modern drug discovery.[1][2] However, their synthesis can present unique challenges.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to enhance the reproducibility and success of your synthetic efforts.

Core Synthetic Strategy: An Overview

The construction of the this compound core typically involves an intramolecular cyclization reaction. A common and effective strategy is the iodocyclization of a suitably substituted N-protected piperidine derivative bearing an accessible alcohol moiety. This method provides a functionalized iodide intermediate that can be readily converted into a variety of other useful functional groups.[3]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydroboration-Oxidation cluster_2 Step 3: Key Cyclization cluster_3 Step 4: Functionalization / Deprotection A Substituted Piperidine C N-Allyl Piperidine Derivative A->C Alkylation B Allyl Halide B->C D Piperidine-Methanol Precursor C->D 1. BH3-THF 2. H2O2, NaOH E This compound (Iodomethyl derivative) D->E Iodocyclization (e.g., I2, NaHCO3, MeCN) F Target Analogs (Amines, Alcohols, etc.) E->F Nucleophilic Substitution (e.g., NaN3 then H2/Pd) Deprotection

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: Optimizing Reaction Yield

This section addresses the most common issues encountered during the synthesis of this compound analogs.

Question 1: My overall yield is consistently low. Where should I start troubleshooting?

Low yields in multi-step heterocyclic syntheses are a common problem.[4] A systematic approach, starting with the key cyclization step, is often the most effective strategy.

G cluster_SM Problem: Incomplete Conversion cluster_Side Problem: Side Products cluster_Decomp Problem: Product Decomposition Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC/LC-MS. Multiple spots or starting material? Start->Check_TLC SM_Purity Verify purity of starting material and dryness of solvent. Check_TLC->SM_Purity Mainly Starting Material Side_Protect Is the protecting group (PG) stable? Consider a more robust PG. Check_TLC->Side_Protect Multiple New Spots Decomp_Workup Is the product degrading during workup? -> Use milder acid/base washes. Check_TLC->Decomp_Workup Desired product forms, then disappears SM_Conditions Optimize reaction conditions: - Temperature - Concentration (Dilution) - Reaction Time SM_Purity->SM_Conditions Side_Inter Is intermolecular reaction competing? -> Use high dilution. Side_Protect->Side_Inter Side_Elim Elimination product observed? -> Use a non-basic cyclization condition. Side_Inter->Side_Elim Decomp_Chroma Is the product unstable on silica? -> Use neutral alumina or treat silica with Et3N. Decomp_Workup->Decomp_Chroma

Caption: Troubleshooting decision tree for low reaction yield.

Answer: Low yields can stem from three primary sources: incomplete conversion, formation of side products, or product decomposition.[4]

  • Incomplete Conversion:

    • Causality: The activation energy for the desired intramolecular cyclization may not be overcome, or impurities in the starting materials or solvents could be inhibiting the reaction.

    • Solution:

      • Reagent Purity: Ensure all reagents are of high purity and that solvents are rigorously dried, especially for reactions involving sensitive intermediates.[4]

      • Reaction Conditions: Systematically vary the temperature and reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance where starting material is consumed without significant side product formation.[4]

  • Formation of Side Products:

    • Causality: The most common side reaction in intramolecular cyclizations is the competing intermolecular reaction (polymerization). The rate of intramolecular reactions is highly dependent on concentration.[5]

    • Solution:

      • High Dilution: To favor the intramolecular pathway, the reaction should be run at very low concentrations (e.g., <0.01 M).[5] This minimizes the probability of two reactant molecules encountering each other. The precursor solution can be added slowly via syringe pump to the reaction vessel to maintain high dilution throughout the addition.

      • Protecting Group Stability: Ensure the nitrogen protecting group (e.g., Boc, Cbz) is stable under the reaction conditions.[6][7] If cleavage is observed, switch to a more robust protecting group.

  • Product Decomposition:

    • Causality: The spirocyclic amine product may be unstable under the reaction or workup conditions, particularly if acidic or basic conditions are too harsh.[4]

    • Solution:

      • Milder Workup: Use buffered aqueous solutions (e.g., saturated NH4Cl, saturated NaHCO3) instead of strong acids or bases during the workup phase.

      • Purification: Spirocyclic amines can sometimes degrade on standard silica gel. If streaking or low recovery is observed during column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, use a different stationary phase like neutral alumina.

Question 2: The key iodocyclization step is not working. What factors are most critical?

Answer: The success of the iodocyclization is highly dependent on solvent choice and the base used.

  • Causality: The solvent plays a crucial role in stabilizing the transition state of the cyclization. A polar aprotic solvent is often ideal. The base is required to neutralize the HI generated during the reaction, preventing side reactions.

  • Expert Insight: While various solvents might be reported, acetonitrile has been shown to provide nearly quantitative yields in similar iodocyclization reactions, minimizing side product formation that can occur in solvents like ether or dichloromethane.[3]

  • Optimization Strategy:

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)MeCN often promotes cleaner reactions and higher yields for iodocyclization.[3]
Base Triethylamine (Et3N)Sodium Bicarbonate (NaHCO3)An inorganic base like NaHCO3 is often sufficient and avoids potential side reactions associated with amine bases.[3]
Iodine Source Iodine (I2)N-Iodosuccinimide (NIS)NIS can sometimes be a milder and more effective iodine source, although I2 is generally effective and more economical.[3]
Temperature Room Temperature0 °C to Room TemperatureStarting the reaction at a lower temperature can help control the initial exotherm and improve selectivity.
Question 3: I am having difficulty purifying my final amine product after deprotection. What is the best approach?

Answer: Purifying polar amines can be challenging due to their solubility in both aqueous and organic phases and their tendency to interact strongly with silica gel.

  • Causality: The basic nitrogen atom can lead to strong interactions with the acidic silanol groups on silica gel, causing streaking and poor separation during chromatography. During aqueous workups, protonated amines can be lost to the aqueous layer, while free amines might form emulsions.

  • Solutions:

    • Acid-Base Extraction: A classic and effective method is to use pH switching. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2 M NaOH) and extract the free amine back into an organic solvent. This process can be laborious but is very effective.[8]

    • Salt Precipitation: An innovative approach involves using trichloroacetic acid (TCA). Adding TCA to a solution of the crude product can selectively precipitate the amine as its trichloroacetate salt. After filtration, the salt is gently heated, causing the TCA to decompose into volatile chloroform and CO2, leaving the pure free amine.[8] This method significantly reduces waste and operational steps.

    • Chromatography Modifications: As mentioned previously, if chromatography is necessary, use silica gel treated with triethylamine or switch to a less acidic stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q: What are the best N-protecting groups for this synthesis? A: The choice of protecting group is critical and depends on the downstream reaction conditions.[6][9]

  • Boc (tert-Butoxycarbonyl): Excellent choice. It is stable to the basic and nucleophilic conditions often used in the precursor synthesis and iodocyclization. It is easily removed under acidic conditions (e.g., TFA in DCM).[7]

  • Cbz (Carboxybenzyl): Also a very robust choice. It is stable to a wide range of conditions and is typically removed by hydrogenolysis (H2, Pd/C), which is often a clean and high-yielding reaction.[10]

Q: How do I monitor the progress of the intramolecular cyclization? A: Thin-Layer Chromatography (TLC) is the most common method. The spirocyclic product is generally more compact and often has a different Rf value than the more linear starting alcohol. Staining with potassium permanganate (KMnO4) is effective, as the starting material (an alcohol) will react readily, while the ether product will be less reactive. LC-MS is also highly effective for definitive monitoring.[4]

Q: Can this synthesis be scaled up? A: Yes, but the key consideration for scale-up is the high-dilution condition required for the cyclization step.[5] On a larger scale, this means using very large solvent volumes, which may be impractical. The use of a syringe pump for the slow addition of the precursor to a smaller volume of refluxing solvent and reagents is the preferred method for scaling this type of reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-5-Oxa-2-azaspiro[3.5]nonane

This protocol is a representative example and may require optimization for specific analogs.

Step A: Synthesis of tert-butyl 4-((allyloxy)methyl)piperidine-1-carboxylate

  • To a solution of (1-(tert-butoxycarbonyl)piperidin-4-yl)methanol (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the product.

Step B: Synthesis of 1-(tert-butyl) 4-((3-hydroxypropyl)methyl)piperidine-1-carboxylate

  • To a solution of the allyl ether from Step A (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under argon, add 9-BBN (0.5 M in THF, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and slowly add ethanol, followed by aqueous NaOH solution (3 M), and then 30% hydrogen peroxide (H2O2) solution dropwise, maintaining the internal temperature below 20 °C.

  • Stir the mixture at room temperature for 16 hours.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify by column chromatography.

Step C: Iodocyclization to form tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate

  • Dissolve the alcohol from Step B (1.0 eq) in acetonitrile (MeCN) to a concentration of 0.01 M.[3]

  • Add sodium bicarbonate (NaHCO3, 3.0 eq) to the solution.

  • Cool the mixture to 0 °C and add iodine (I2, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. The crude iodide is often used directly in the next step.

Step D: Reductive Deiodination and Deprotection (Example)

  • The crude iodide can be subjected to various nucleophilic substitutions or reductions. For simple deiodination, radical conditions (e.g., AIBN, Bu3SnH) can be used, followed by standard deprotection protocols (e.g., TFA in DCM for Boc removal) to yield the final this compound.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Ojima, I., & Yamamoto, K. (2014). Intramolecular Etherification and Polyene Cyclization of π-Activated Alcohols Promoted by Hot Water. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide.
  • Jiang, H., et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition. [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of cyclic ethers. [Link]

  • Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Azaspiro[3.
  • BenchChem. (2025). A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential.
  • Zaikin, V. G., & Zotova, M. A. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Rosenberg, S., & Leino, R. (2009). Synthesis of Spirocyclic Ethers. Synthesis. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Trost, B. M., & Shen, H. C. (2005). Stereoselective Synthesis of Cyclic Ethers via the Palladium-Catalyzed Intramolecular Addition of Alcohols to Phosphono Allylic Carbonates. Organic Letters. [Link]

  • PubMed. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

  • Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. The Journal of Organic Chemistry. [Link]

  • Climent, M. J., et al. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

  • Semantic Scholar. (2009). Synthesis of Spirocyclic Ethers. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • BenchChem. (2025).
  • Science topic. HETEROCYCLIC COMPOUNDS SYNTHESIS. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. [Link]

  • Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. [Link]

  • MDPI. (2010). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. [Link]

  • Deslongchamps, P., & Gauthier, C. (2012). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Organic & Biomolecular Chemistry. [Link]

  • Google Patents.
  • MDPI. (2019). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Elsevier. Heterocyclic Compounds. [Link]

  • PubMed Central. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

Sources

Technical Support Center: Synthesis of 5-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Oxa-2-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable spirocyclic scaffold. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on identifying and mitigating byproduct formation.

Introduction to this compound Synthesis

This compound is a key building block in medicinal chemistry, valued for its unique three-dimensional structure that can impart desirable physicochemical and pharmacological properties to drug candidates.[1] Its synthesis, however, can be accompanied by the formation of various byproducts that complicate purification and reduce yields. Understanding the potential side reactions and having robust analytical methods are crucial for a successful synthesis.

This guide will focus on a common synthetic strategy involving the intramolecular cyclization of a piperidine precursor. We will explore the causative factors behind common experimental issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective strategy involves the construction of the spirocyclic core via intramolecular cyclization. A plausible route, adapted from methodologies for similar azaspirocycles, begins with readily available starting materials and proceeds through key intermediates.[2]

Q2: What are the most likely byproducts in this synthesis?

Based on the proposed reaction mechanism and literature on related spirocycle syntheses, the primary byproducts to anticipate are:

  • Ring-Opened Product: Incomplete cyclization or acid/base-catalyzed cleavage of the oxetane ring can lead to the formation of a linear piperidine derivative.[3]

  • Dehydrated Byproduct (Olefin): Elimination of water from the piperidine ring or the oxetane precursor can result in the formation of unsaturated impurities.[4]

  • Polymeric Materials: Under certain conditions, starting materials or reactive intermediates can undergo polymerization, leading to insoluble or high molecular weight impurities.

  • Ring-Chain Tautomer: Depending on the reaction conditions and the specific intermediates, a ring-chain tautomerism might be observed, where an equilibrium exists between the cyclic spiro-oxetane and an open-chain isomer.[5]

Q3: How can I monitor the reaction for byproduct formation?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for real-time reaction monitoring.[6] By co-spotting with your starting material and periodically analyzing aliquots, you can track the consumption of reactants and the emergence of new spots, which may correspond to byproducts. LC-MS provides molecular weight information, aiding in the preliminary identification of these species.

Q4: What are the best methods for purifying the final product?

Purification of this compound typically involves:

  • Flash Column Chromatography: This is the most common method for separating the desired product from byproducts with different polarities. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is often effective.[7]

  • Vacuum Distillation: For liquid products, vacuum distillation can be an efficient purification method, especially for removing less volatile impurities.[7]

  • Crystallization: If the final product or a salt form (e.g., hydrochloride) is a solid, crystallization can be a highly effective purification technique to obtain high-purity material.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their probable causes, and recommended solutions.

Observed Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low yield of the desired this compound 1. Incomplete reaction. 2. Formation of a stable ring-chain tautomer. 3. Degradation of product during workup or purification.1. Extend reaction time or increase temperature: Monitor by TLC/LC-MS until starting material is consumed. 2. Adjust pH: The equilibrium of the ring-chain tautomerism can be pH-dependent. A slight adjustment of the pH during workup might favor the desired cyclic form. 3. Use milder workup conditions: Avoid strong acids or bases and excessive heat. Consider extraction with a less polar solvent to minimize extraction of highly polar byproducts.
Presence of a major byproduct with a similar molecular weight 1. Formation of a structural isomer. 2. Incomplete removal of a protecting group from a similar intermediate.1. Optimize reaction conditions: Temperature, reaction time, and stoichiometry of reagents can influence the selectivity of the cyclization. 2. Thoroughly characterize the byproduct: Use 1H NMR, 13C NMR, and 2D NMR techniques (COSY, HSQC) to elucidate the structure of the isomer.[8] This will provide insight into the competing reaction pathway.
Significant amount of a higher molecular weight, non-polar byproduct Formation of an olefinic byproduct through dehydration.[4]1. Control reaction temperature: Overheating can promote elimination reactions. 2. Use a milder dehydrating agent if applicable in the synthetic step. 3. Purification: This byproduct can often be separated by flash chromatography due to its lower polarity compared to the desired product.
Insoluble material observed in the reaction mixture Polymerization of starting materials or intermediates.1. Lower the reaction concentration. 2. Add reagents slowly, especially if the reaction is exothermic. 3. Ensure efficient stirring to avoid localized high concentrations of reagents.
Product appears pure by 1H NMR but has a broad melting point or is an oil when expected to be a solid Presence of residual solvents or minor, structurally similar impurities not easily detected by 1H NMR alone.1. Dry the sample under high vacuum for an extended period. 2. Perform 13C NMR and DEPT analysis: These can reveal the presence of impurities with overlapping proton signals. 3. Utilize a higher field NMR spectrometer for better resolution. [8]

Experimental Protocols & Methodologies

Hypothetical Synthesis of this compound

This protocol is a representative example based on known transformations for similar spirocycles.[2]

Step 1: Synthesis of a Protected Piperidine Precursor

A suitable N-protected piperidin-4-one derivative is reacted with a reagent to introduce the necessary functional groups for the subsequent intramolecular cyclization to form the oxetane ring.

Step 2: Intramolecular Cyclization

The precursor from Step 1 is subjected to conditions that promote intramolecular ring closure to form the spiro-oxetane ring. This is a critical step where byproduct formation is most likely.

Protocol: Analytical Characterization of Byproducts

Objective: To identify and characterize potential impurities in a crude sample of this compound.

Materials:

  • Crude reaction mixture

  • Deuterated solvents (e.g., CDCl3, DMSO-d6)

  • NMR tubes

  • LC-MS vials

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • LC-MS Analysis:

    • Dissolve a small aliquot of the crude mixture in a suitable solvent (e.g., methanol, acetonitrile).

    • Inject the sample into the LC-MS system.

    • Analyze the chromatogram for the major product peak and any significant impurity peaks.

    • Examine the mass spectrum of each peak to determine the molecular weight of the components. Compare these with the expected molecular weights of the product and potential byproducts.

  • NMR Spectroscopy:

    • Dissolve the crude sample in a deuterated solvent.

    • Acquire a 1H NMR spectrum. Identify the characteristic peaks of the desired product. Signals that do not correspond to the product or known starting materials are from impurities.

    • Acquire a 13C NMR and DEPT spectra to determine the number and types of carbon atoms in the impurities.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) on the crude mixture or isolated impurities to establish connectivity and confirm structures.[8]

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic pathway and a potential side reaction leading to a common byproduct.

G cluster_main Main Synthetic Pathway A Piperidine Precursor B Intramolecular Cyclization A->B Reaction Conditions C This compound B->C Successful Ring Closure

Caption: Intended synthetic workflow.

G cluster_byproduct Byproduct Formation Pathway D Piperidine Precursor E Side Reaction (e.g., Dehydration) D->E Harsh Conditions F Olefinic Byproduct E->F Elimination

Caption: Potential byproduct formation.

References

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Pihlaja, K., & Fülöp, F. (2001).
  • Duncton, M. A. J. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863–13877.
  • Tverdokhlebov, A. V., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39.
  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • University of California, Irvine. (2021). Using Nuclear Magnetic Resonance (NMR)
  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2022). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link]

  • Grosu, I., et al. (2009). Ring-chain tautomerism in spiro-1,3-oxathianes.
  • Tverdokhlebov, A. V., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Antonov, D., et al. (2021).
  • Sarpong, R., & Tantillo, D. J. (2012). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link]

  • Sarkar, T., et al. (2020). Spirorocyclic compound NMR challenge.
  • Burkhard, J. A., et al. (2017). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 13, 2148–2185.
  • Bull, J. A., & Croft, R. A. (2016). Synthesis of Oxetanes. Asian Journal of Organic Chemistry, 5(5), 564-575.
  • Atobe, M., & Fuchigami, T. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 375-381.
  • Milbeo, P., et al. (2020). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 11(36), 9809–9818.
  • Wang, Y., et al. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, 22(9), 3539-3543.
  • Gallagher, R. T. (2019).
  • Sands, Z. A., & Clardy, J. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology, 15(1), 42–48.
  • Cenmed Enterprises. (n.d.). 8-oxa-5-azaspiro[3.5]nonane hemioxalate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Scalability of 5-Oxa-2-azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Oxa-2-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to move beyond laboratory-scale synthesis to produce this valuable spirocyclic scaffold on a larger, more efficient scale. We will explore common challenges, provide in-depth troubleshooting advice, and present a scalable synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound scaffold valuable in drug discovery?

A1: The this compound scaffold is part of a class of spirocyclic systems that are of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a distinct advantage over "flat" aromatic systems by allowing for more precise interactions with biological targets, which can lead to improved potency and selectivity. Spirocyclic motifs, particularly those containing oxetane rings, are often used as bioisosteric replacements for other groups, like morpholine or gem-dimethyl groups, to enhance physicochemical properties such as solubility and metabolic stability.

Q2: What are the primary challenges in scaling up the synthesis of this compound?

A2: Scaling the synthesis of spirocyclic systems like this one presents several common challenges. These can include:

  • Multi-step synthesis: Many reported routes for similar azaspirocycles involve lengthy sequences, which can lead to lower overall yields and increased production costs.

  • Hazardous reagents: Some synthetic routes for related compounds employ hazardous reagents like lithium aluminum hydride, which require special handling and equipment on a large scale.[1]

  • Purification difficulties: Separating the desired product from structurally similar byproducts or unreacted starting materials can be challenging and may require high-performance chromatography, which is often not ideal for large-scale production.

  • Reaction conditions: Extreme temperatures or pressures can be difficult and costly to maintain in large reactors.

  • Cost of starting materials: The availability and cost of the initial starting materials can significantly impact the economic viability of a large-scale synthesis.

Q3: Are there commercially available starting points for this synthesis?

A3: Yes, the oxalate salt of this compound is commercially available from some suppliers.[2] This can be a convenient starting point for further functionalization, especially for discovery chemistry. However, for large-scale production of the core scaffold, a de novo synthesis is often more cost-effective.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclization Step - Incomplete reaction. - Formation of side products (e.g., polymers, regioisomers). - Inefficient base or solvent system.- Monitor reaction progress: Use TLC or LC-MS to determine the optimal reaction time. - Adjust temperature: Some cyclizations require higher temperatures to proceed to completion. - Choice of base: A stronger, non-nucleophilic base may be required. For related azetidine formations, potassium carbonate has been used effectively.[3] - High dilution: Running the cyclization at high dilution can favor intramolecular reaction over intermolecular polymerization.
Formation of Impurities - Over-reduction: If using reducing agents like LiAlH4, over-reduction to undesired products can occur.[1] - Ring-opening of oxetane: The oxetane ring can be susceptible to opening under strongly acidic or nucleophilic conditions.- Choice of reducing agent: Consider using a milder reducing agent or carefully controlling the stoichiometry and temperature of the reduction. - Protecting groups: Utilize protecting groups for the secondary amine (e.g., Boc, Cbz) to prevent side reactions and improve the stability of intermediates. - pH control: Maintain careful control of pH during workup and purification to avoid ring-opening.
Difficult Purification - Product is highly polar/water-soluble: This can make extraction from aqueous layers difficult. - Co-elution of impurities: Structurally similar byproducts may have similar retention factors in column chromatography.- Salt formation: Convert the final product to a hydrochloride or oxalate salt to facilitate precipitation and isolation. - Alternative purification: Consider vacuum distillation or crystallization as alternatives to chromatography for the final product or key intermediates.[4] - Optimize chromatography: Screen different solvent systems and stationary phases (e.g., alumina instead of silica gel) to improve separation.[1]
Scalability Issues - Exothermic reaction: Some steps, like reductions with hydrides, can be highly exothermic and difficult to control on a large scale. - Heterogeneous mixture: Reactions involving slurries or multiple phases can have mixing issues in large reactors.- Controlled addition: Add reagents slowly and monitor the internal temperature of the reactor. Ensure adequate cooling capacity. - Mechanical stirring: Use efficient overhead mechanical stirring to ensure proper mixing of heterogeneous reactions. - Solvent choice: Select a solvent with a higher boiling point to allow for a wider operating temperature range.
Troubleshooting Workflow

G cluster_analysis Crude Analysis Insights cluster_solutions Potential Solutions start Low Yield or Purity Issue check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (LC-MS, NMR) start->analyze_crude change_reagents Change Reagents (Base, Solvent, etc.) check_conditions->change_reagents incomplete Incomplete Reaction? analyze_crude->incomplete side_products Major Side Products? analyze_crude->side_products no_product No Desired Product? analyze_crude->no_product increase_time Increase Reaction Time/Temp incomplete->increase_time Yes side_products->change_reagents Yes purification Optimize Purification Strategy side_products->purification revisit_route Re-evaluate Synthetic Route no_product->revisit_route Yes increase_time->analyze_crude change_reagents->analyze_crude end Achieved Target Yield & Purity purification->end

Caption: A decision tree for troubleshooting common synthesis issues.

Proposed Scalable Synthesis Protocol

While multiple synthetic routes to azaspirocycles exist, many are not amenable to large-scale production. Below is a proposed two-step scalable synthesis adapted from methodologies reported for structurally related compounds, aiming for operational simplicity and cost-effectiveness.[1] This route avoids costly reagents and difficult purifications where possible.

Reaction Scheme

G cluster_reactants r1 Bis(2-chloroethyl) ether intermediate Intermediate 3 (Not isolated in pure form) r1->intermediate Step 1: K2CO3, NaI, DMF Heat r2 Cyanoacetaldehyde diethyl acetal r2->intermediate Step 1: K2CO3, NaI, DMF Heat product This compound intermediate->product Step 2: Reduction (e.g., NaBH4/I2 or H2/Catalyst) THF

Caption: Proposed two-step scalable synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of the Dicyano Intermediate

This first step involves a double alkylation to form the tetrahydropyran ring and set the stage for the subsequent reductive cyclization.

  • Reactor Setup: To a dry, inerted reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add anhydrous potassium carbonate and a catalytic amount of sodium iodide. Begin stirring to create a slurry.

  • Add Starting Materials: Add cyanoacetaldehyde diethyl acetal followed by the slow, controlled addition of bis(2-chloroethyl) ether. The addition should be exothermic, and the rate should be adjusted to maintain the desired temperature.

  • Reaction: Heat the mixture to 80-100 °C and maintain for 12-24 hours, monitoring by LC-MS for the disappearance of starting materials.

  • Workup: Cool the reaction mixture and quench with water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate is often carried forward without further purification.

Step 2: Reductive Cyclization to this compound

This step accomplishes both the reduction of the nitrile groups and the intramolecular cyclization to form the azetidine ring.

  • Reactor Setup: In a separate inerted reactor, dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

  • Reducing Agent: Cool the solution to 0-10 °C. Prepare a solution or slurry of a suitable reducing agent. While lithium aluminum hydride is effective, for scalability, consider alternatives like sodium borohydride in the presence of iodine, or catalytic hydrogenation (e.g., H2, Raney Nickel or Rh/C) under pressure. The choice will depend on available equipment and safety protocols.

  • Reaction: Add the reducing agent to the solution of the intermediate at a controlled rate to manage the exotherm. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

  • Workup: Carefully quench the reaction with a standard procedure (e.g., sequential addition of water, 15% NaOH solution, and more water for hydride reductions). Filter off the inorganic salts.

  • Purification: Concentrate the filtrate to obtain the crude product. The final product can be purified by vacuum distillation or by forming a salt (e.g., hydrochloride or oxalate) and recrystallizing to achieve high purity.

Key Process Parameters for Scalability
ParameterStep 1 (Cyclization)Step 2 (Reduction/Cyclization)Rationale
Solvent DMFTHFGood solubility for reagents; appropriate boiling points for reaction temperatures.
Base K2CO3N/AInexpensive, effective, and easily removed by filtration.
Catalyst NaI (catalytic)H2/Catalyst or NaBH4/I2Finkelstein reaction in situ to improve reactivity of the chloride.
Temperature 80-100 °C0 °C to RTBalances reaction rate with minimizing side product formation.
Purification Direct use of crudeVacuum Distillation / Salt FormationAvoids chromatography on a large scale, reducing solvent waste and cost.

References

  • Molecules. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]

  • Chemical Communications. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Royal Society of Chemistry. Available at: [Link]

  • Chinese Journal of Organic Chemistry. (2018). Synthesis of Oxetanes. SIOC-CAS. Available at: [Link]

  • Chemical Reviews. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Chemical Communications. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Royal Society of Chemistry. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FUJC. Available at: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available at: [Link]

  • ACS Omega. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]

Sources

stability and storage conditions for 5-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Oxa-2-azaspiro[3.5]nonane. It addresses common questions and troubleshooting scenarios related to the compound's stability and storage to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the immediate storage requirements for this compound upon receipt?

A1: Upon receipt, the compound should be immediately stored in a tightly sealed container in a cool, dry, and dark place. Several related oxa-azaspiro compounds are known to be hygroscopic and sensitive to air and light.[1] Therefore, it is best practice to handle this compound under an inert atmosphere (e.g., argon or nitrogen) from the moment it is opened. Store the compound refrigerated, as recommended for similar spirocyclic amines.[2]

Q2: I'm preparing to work with this compound for the first time. What personal protective equipment (PPE) is necessary?

A2: Standard laboratory PPE is required. This includes a lab coat, safety glasses or goggles, and chemical-resistant gloves. While some derivatives are not classified as hazardous, others in the oxa-azaspiro family are known to cause skin, eye, and respiratory irritation.[3][4] It is crucial to handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[4][5] Always consult the specific Safety Data Sheet (SDS) that accompanies your product for the most accurate and detailed handling information.

Q3: What are the key factors affecting the long-term stability of solid this compound?

A3: The long-term stability of this compound is primarily influenced by its two key structural features: the oxetane ring and the secondary amine.

  • Oxetane Ring Stability: The four-membered oxetane ring possesses inherent ring strain. This makes it susceptible to ring-opening reactions, particularly under acidic conditions or at elevated temperatures.[6] While anecdotally considered unstable, the stability of oxetanes is highly dependent on their substitution pattern and local structural features.[6][7] The spirocyclic nature of this compound likely imparts greater metabolic stability compared to simpler structures.[8][9]

  • Secondary Amine Reactivity: The secondary amine is a nucleophilic and basic center.[10] It is susceptible to oxidation over time, which can be accelerated by exposure to air and light.[11] This could potentially lead to the formation of N-oxides or other degradation products.

To mitigate these risks, long-term storage should be under an inert gas, protected from light, and at a reduced temperature (see Table 1).

Q4: How should I prepare and store solutions of this compound? What solvents are recommended?

A4: For solution-based experiments, it is advisable to prepare fresh solutions whenever possible. If stock solutions must be stored, they should be kept in tightly sealed vials with minimal headspace, protected from light, and stored at -20°C or below.

  • Solvent Selection: Choose high-purity, anhydrous aprotic solvents such as DMSO, DMF, or Dioxane for creating stock solutions. Avoid acidic solvents or those containing reactive impurities. While some oxetane-containing compounds show good stability across a wide pH range in aqueous media, it is best to first assess the stability of this compound in your specific experimental buffer.[12]

  • Degassing: To minimize oxidation of the secondary amine, consider using solvents that have been degassed via sparging with nitrogen or argon before use.

Q5: What are the most likely degradation pathways for this molecule under stress conditions?

A5: Based on its structure, the two most probable degradation pathways involve the hydrolysis of the oxetane ring and the oxidation of the secondary amine. These pathways are common for related azaspirocyclic compounds.[13]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxetane oxygen can be protonated, activating the ring for nucleophilic attack by water or other nucleophiles present, leading to a ring-opened diol product.[6][7]

  • Oxidation: The lone pair of electrons on the secondary amine is susceptible to attack by oxidizing agents, including atmospheric oxygen over long periods, potentially forming an N-oxide or other oxidative degradation products.[11]

G cluster_0 Degradation Pathways cluster_1 Stress Condition: Acid (H+) / Heat cluster_2 Stress Condition: Oxygen / Light parent This compound hydrolysis_product Ring-Opened Diol (Hydrolysis Product) parent->hydrolysis_product  Acid-Catalyzed  Ring Opening oxidation_product N-Oxide (Oxidation Product) parent->oxidation_product  Oxidation of  Secondary Amine G cluster_workflow Stock Solution Workflow start Equilibrate compound vial to room temperature in a desiccator step1 Work in a glovebox or under a stream of inert gas (e.g., Argon) start->step1 step2 Weigh the desired amount of compound into a new vial step1->step2 step3 Add anhydrous, degassed solvent (e.g., DMSO) to desired concentration step2->step3 step4 Vortex until fully dissolved step3->step4 step5 Aliquot into single-use volumes in tightly sealed microvials step4->step5 step6 Backfill vials with inert gas before sealing step5->step6 end Store aliquots at ≤ -20°C, protected from light step6->end

Caption: Workflow for preparing stable stock solutions.

Table 1: Summary of Recommended Storage Conditions
ConditionSolid CompoundStock Solution (in aprotic solvent)
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas in Headspace
Light Protected from light (Amber vial)Protected from light (Amber vial or foil-wrapped)
Moisture Store in a desiccatorUse anhydrous solvents

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Angewandte Chemie International Edition, 49(26), 4516-4520. Available at: [Link]

  • Taylor, R. D., et al. (2024). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Howells, M. E., et al. (2023). A Brønsted acid-catalysed synthesis of oxetane and azetidine ethers and their stability. Organic & Biomolecular Chemistry. Available at: [Link]

  • Morgan, K. F., et al. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(18), 5265-5272. Available at: [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for a related product. Sigma-Aldrich. (Note: A specific SDS for 5-Oxa-2-azaspiro[3.
  • Glaze 'N Seal Products Inc. (2021). Safety Data Sheet.
  • Malkov, A. V., et al. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 25(17), 3930. Available at: [Link]

  • Hassan, G. S., et al. (2016). Application of Secondary Amines in the Synthesis of Some New Spiro Heterocyclic Compounds. Journal of Heterocyclic Chemistry. Available at: [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 1-Propan-2-yl-7-oxa-2-azaspiro[3.5]nonan-3-one. AK Scientific, Inc.
  • ChemScene LLC. (2023). Safety Data Sheet for Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Oxa-7-azaspiro[3.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 6-Oxa-2-Azaspiro[3.5]Nonane Hydrochloride. AK Scientific, Inc.
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • LibreTexts. (2023). Reactivity of Amines. Chemistry LibreTexts. Available at: [Link]

  • Forrest, K. M., et al. (2015). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 137(1), 480-485. Available at: [Link]

  • Sigma-Aldrich. (2024).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 5-Oxa-2-azaspiro[3.5]nonan-8-ylmethanol. PubChem. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 5-Oxa-2,8-diazaspiro(3.5)nonane, N2-BOC protected. PubChem. Available at: [Link]

  • Dombrowski, N., et al. (2021). Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean. The ISME Journal, 15(7), 2094-2108.
  • Grygorenko, O. O., et al. (2023). 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • Fluorochem. (2024). Safety Data Sheet for TERT-BUTYL 7-AMINO-2-AZASPIRO[3.
  • PubChemLite. (n.d.). This compound hydrochloride. PubChemLite.
  • BLDpharm. (n.d.). Product Page for 5-Oxa-2-azaspiro[3.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Oxa-5-azaspiro[3.5]nonane. PubChem. Available at: [Link]

  • Martinez, A. R., et al. (2023). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 14(10), 1405-1411.
  • Lemos, L. N., et al. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria.
  • Lan, M., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.

Sources

Technical Support Center: A Troubleshooting Guide for Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing spirocyclic frameworks—a motif of growing importance in drug discovery.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My spirocyclization reaction is resulting in low or no yield. What are the potential causes and how can I fix it?

Low yields are one of the most common frustrations in synthesis. The cause is often multifactorial, stemming from reaction kinetics, substrate or product stability, or reagent quality. A systematic approach is the key to diagnosis and optimization.[4][5]

First, let's visualize a systematic workflow for tackling a low-yield reaction. This process ensures that you check the most common and easily solvable issues before investing time in complex re-optimization.

low_yield_workflow start Low Yield Observed check_completion 1. Assess Reaction Completion (TLC, LC-MS, NMR) start->check_completion is_complete Reaction Complete? check_completion->is_complete incomplete Incomplete Reaction is_complete->incomplete No complete Complete Reaction is_complete->complete Yes troubleshoot_incomplete Troubleshoot Kinetics: - Increase Time/Temperature - Check Reagent Stoichiometry - Evaluate Catalyst Activity incomplete->troubleshoot_incomplete end_solution Optimized Yield troubleshoot_incomplete->end_solution check_mass_balance 2. Check Mass Balance (Crude NMR, Workup Analysis) complete->check_mass_balance mass_balance_ok Mass Balance Poor? check_mass_balance->mass_balance_ok decomposition Decomposition Likely mass_balance_ok->decomposition Yes workup_issue Workup/Purification Loss mass_balance_ok->workup_issue No troubleshoot_decomposition Troubleshoot Stability: - Lower Temperature - Use Milder Reagents/Conditions - Check for Air/Moisture Sensitivity decomposition->troubleshoot_decomposition troubleshoot_decomposition->end_solution troubleshoot_workup Optimize Workup: - Check Aqueous Layer for Product - Use Different Extraction Solvent - Modify Purification (e.g., different silica) workup_issue->troubleshoot_workup troubleshoot_workup->end_solution

Caption: A systematic workflow for diagnosing low-yield reactions.

  • Incomplete Reaction : The reaction may simply be too slow under the current conditions.

    • Causality : The activation energy barrier is not being sufficiently overcome, or the concentration of active species is too low.

    • Solution : Monitor the reaction over a longer time course using TLC or LC-MS. If starting material persists, consider incrementally increasing the temperature. You can also increase the concentration (within solubility limits) or add fresh reagents/catalyst if deactivation is suspected.[4]

  • Decomposition of Starting Material or Product : Spirocyclic systems, or their precursors, can be unstable under the reaction conditions (e.g., strong acid/base, high heat).[5][6]

    • Causality : The desired product or starting material is undergoing a lower-energy degradation pathway (e.g., rearrangement, hydrolysis, or fragmentation) faster than or concurrent with the desired spirocyclization. For example, some spirocyclic cyclohexadienones are prone to rearrangement to a more stable phenolic form.[7]

    • Solution : Run the reaction at a lower temperature. Screen milder catalysts, bases, or acids. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if oxidative degradation is possible.

  • Catalyst Poisoning or Deactivation : This is especially common in metal-catalyzed reactions.

    • Causality : Impurities in substrates or solvents (e.g., sulfur, halides, nitriles) can irreversibly bind to the catalyst's active sites, rendering it inactive.[8][9] The catalyst may also degrade thermally or form inactive aggregates.[10]

    • Solution : Use highly purified, degassed solvents and reagents. If a specific functional group in your substrate is a known catalyst poison (e.g., a thiol for a palladium catalyst), it may require protection or a different catalytic system altogether. Sometimes, a higher catalyst loading can overcome minor poisoning effects.

  • Losses During Workup and Purification : The product might be more water-soluble than expected, volatile, or unstable on silica gel.[6]

    • Causality : The physicochemical properties of the spirocycle can be non-obvious. The rigid, 3D structure can alter polarity and solubility compared to its linear precursors.

    • Solution : Before discarding the aqueous layer of an extraction, spot it on a TLC plate or analyze a sample by LC-MS. If the product is acid- or base-sensitive, use a neutral quench. For purification, consider alternative stationary phases like alumina or C18 reversed-phase silica, or explore non-chromatographic methods like crystallization or distillation.[4]

This protocol outlines a systematic approach to optimize reaction conditions when faced with low yield.

  • Setup : Arrange a parallel array of reaction vials (e.g., in a heating block). Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Stock Solutions : Prepare stock solutions of your substrate, reagents, and catalyst/ligand in a purified, degassed solvent to ensure accurate dispensing.

  • Parameter Variation : Set up reactions according to the table below, changing only one parameter at a time relative to your initial "control" condition.

  • Execution : Add the substrate, followed by the solvent and other reagents. Add the catalyst/ligand solution last. Seal the vials, and place them in the pre-heated block to stir for the designated time.

  • Analysis : After the reaction time, quench all reactions identically. Take a small, precise aliquot from each vial, dilute it, and add an internal standard. Analyze by LC-MS or GC-MS to determine the relative yield of the product.

Parameter Condition A (Control) Condition B Condition C Condition D
Temperature 80 °C60 °C 100 °C 80 °C
Solvent TolueneTolueneTolueneDioxane
Catalyst Loading 2 mol%1 mol% 5 mol% 2 mol%
Ligand P(t-Bu)₃P(t-Bu)₃P(t-Bu)₃SPhos
Base K₂CO₃K₂CO₃Cs₂CO₃ K₂CO₃

Table 1: Example of a parameter screen for optimizing a spirocyclization reaction.

Q2: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

Controlling stereochemistry is fundamental to creating spirocycles for pharmaceutical applications, where a single stereoisomer is often responsible for the desired biological activity.[11] Poor diastereoselectivity usually points to a reaction hovering between thermodynamic and kinetic control or insufficient facial bias during the key bond-forming step.[4]

The stereochemical outcome of a reaction is often dictated by the relative energy levels of the transition states (kinetic control) versus the final products (thermodynamic control).

thermo_kinetic cluster_0 Reaction Coordinate Reactants Reactants TS_Kinetic TS_kinetic Reactants->TS_Kinetic ΔG‡ (small) TS_Thermo TS_thermo Reactants->TS_Thermo ΔG‡ (large) P_Kinetic Kinetic Product (formed faster) TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product (more stable) TS_Thermo->P_Thermo L1 L2 L3 EnergyLabel Potential Energy

Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.

  • Temperature Adjustment : This is the primary tool for distinguishing between kinetic and thermodynamic control.

    • Causality : Lowering the temperature reduces the available thermal energy, making it more difficult to overcome the higher activation barrier to the thermodynamic product. The reaction is thus funneled through the lowest-energy transition state to the kinetic product. Conversely, higher temperatures can allow an initially formed kinetic product to revert and equilibrate to the more stable thermodynamic product.[4]

    • Action : Run the reaction at a significantly lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to favor the kinetic product. To favor the thermodynamic product, run the reaction at a higher temperature or for a longer time to allow for equilibration.

  • Reagent and Catalyst Control : The steric and electronic properties of your reagents and catalyst are paramount.

    • Causality : Bulky reagents or chiral catalysts create a highly organized transition state that favors one direction of approach over another. For instance, chiral ligands on a metal catalyst can create a chiral pocket that differentiates between two diastereomeric transition states.[4][12]

    • Action : If using a catalyst, screen a library of ligands with different steric (e.g., bulkier phosphines) or electronic properties. If the reaction is substrate-controlled, consider adding a bulky protecting group or a directing group to bias the facial selectivity of the cyclization.

  • Solvent Effects : The polarity and coordinating ability of the solvent can influence the geometry of the transition state.

    • Causality : Polar solvents can stabilize charged intermediates or transition states, potentially favoring one pathway over another. Coordinating solvents can interact with metal catalysts, altering their reactivity and selectivity.

    • Action : Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile). A non-coordinating solvent might increase the influence of the catalyst's chiral ligand, while a polar aprotic solvent might favor a more organized, charge-separated transition state.[4]

Q3: My reaction is plagued by side products. How can I identify and suppress them?

Side product formation indicates the presence of competing reaction pathways. Identifying the structure of the main byproduct is the most critical step toward suppressing its formation.

  • 1,2-Migration/Rearrangement : In the synthesis of spiroindolines, a common side reaction is a 1,2-migration that restores the aromaticity of the indole ring, leading to a non-spirocyclic product.[13]

    • Identification : Characterize the byproduct by NMR and MS. A loss of the spiro-quaternary center and the appearance of a new aromatic signal are key indicators.

    • Suppression : This is often a thermodynamically driven process. Running the reaction under milder, kinetically controlled conditions (lower temperature, shorter reaction times) can favor the desired spirocyclization over the rearrangement.

  • Dimerization or Polymerization : The starting material may react with itself instead of undergoing intramolecular cyclization.

    • Identification : Look for masses corresponding to two or more units of the starting material in the crude MS.

    • Suppression : This is a concentration-dependent issue. Run the reaction at high dilution to favor the intramolecular spirocyclization over the intermolecular side reaction. Using a syringe pump to add the substrate slowly to the reaction mixture can maintain a low effective concentration.

  • Protodehalogenation or Other Catalyst Side Reactions : In metal-catalyzed cross-coupling type spirocyclizations, the catalyst can sometimes mediate undesired reactions. For example, in a nickel-catalyzed reaction, protodechlorination byproducts might be observed.[12]

    • Identification : The byproduct will lack the halide but will not be the desired spirocycle.

    • Suppression : The source of the proton can be trace water or the solvent itself. Ensure rigorously anhydrous conditions. Changing the ligand or solvent can sometimes disfavor the side reaction pathway.

Q4: I'm having issues scaling up my spirocyclization from 100 mg to 10 g. The yield has dropped and new impurities have appeared. What's going on?

Scaling up a reaction is not always a linear process. Physical phenomena that are negligible on a small scale, such as heat and mass transfer, become dominant in larger reactors.[14][15][16]

  • Heat Transfer (Exotherms) : The surface-area-to-volume ratio decreases dramatically as you scale up. This means a reaction that was easily cooled in a 50 mL flask can become a dangerous runaway in a 5 L reactor.[16]

    • Problem : An uncontrolled exotherm can lead to decomposition of the product and the formation of temperature-dependent impurities.

    • Solution : Measure the reaction exotherm using reaction calorimetry on a small scale first. On a larger scale, ensure you have adequate cooling capacity. Add reagents that initiate the exotherm slowly and monitor the internal temperature continuously.

  • Mixing and Mass Transfer : Stirring efficiency changes with scale. What was instantaneous mixing in a small flask can be slow and heterogeneous in a large vessel, leading to localized "hot spots" of high reagent concentration.[15][16]

    • Problem : Poor mixing can lead to side reactions that depend on a higher order of concentration.

    • Solution : Use mechanical overhead stirring instead of a magnetic stir bar. For very large reactors, baffles may be needed to ensure turbulent, efficient mixing. If adding a reagent, consider subsurface addition to ensure it disperses quickly.

  • Reaction Time and Stoichiometry : A reaction that was complete in 2 hours on a small scale might take longer on a large scale due to slower heating or addition rates.

    • Problem : Assuming the same reaction time can lead to incomplete conversion.

    • Solution : Monitor the reaction progress using in-process controls (e.g., sampling for TLC or LC-MS analysis) rather than relying on a fixed time. Do not assume the optimal stoichiometry will be identical; sometimes slight adjustments are needed on scale.

References
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
  • Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing).
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
  • Scale-Up And Demo B
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Entry to Spirocyclic Diketopiperazines.
  • Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews (RSC Publishing).
  • What are issues/things to consider when scaling up reactions
  • SOME SCALE-UP CONSIDERATIONS.
  • C
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Catalyst deactiv

Sources

Technical Support Center: Synthesis of Azaspirocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Azaspirocycle Synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and pitfalls encountered in the synthesis of these vital scaffolds in drug discovery. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance the success of your synthetic endeavors. Azaspirocycles, with their unique three-dimensional structures, offer significant advantages in medicinal chemistry, including improved physicochemical properties and novel intellectual property space. However, their synthesis can be challenging. This guide is structured to provide practical, experience-based solutions to common problems.

Frequently Asked Questions (FAQs)

General Considerations

Q1: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in spirocyclization are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[2] Small-scale trial reactions are recommended to identify optimal conditions without committing large amounts of starting material.

  • Purity of Reagents and Solvents: Impurities can significantly interfere with the reaction, leading to side products or incomplete conversion. Always use high-purity reagents and ensure solvents are anhydrous when necessary.[2]

  • Steric Hindrance: The formation of a quaternary spirocenter is often sterically demanding.[3] Consider using less bulky protecting groups or modifying the substrate to reduce steric clash.

  • Incorrect Catalyst or Stoichiometry: The choice and amount of catalyst are critical. For transition-metal-catalyzed reactions, screen different ligands and catalyst precursors. Ensure the catalyst loading is optimized.

  • Product Decomposition: The desired azaspirocycle may be unstable under the reaction or workup conditions.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation.

Q2: I am struggling with controlling the stereochemistry at the spirocyclic center. What strategies can I employ?

A2: Achieving stereocontrol is a significant challenge in azaspirocycle synthesis.[4][5] Several strategies can be employed:

  • Chiral Catalysts: Enantioselective synthesis can be achieved using chiral catalysts, such as those based on transition metals with chiral ligands.[4]

  • Substrate Control: Incorporating a chiral auxiliary into the substrate can direct the stereochemical outcome of the cyclization. The auxiliary can be removed in a subsequent step.

  • Diastereoselective Reactions: If the substrate already contains stereocenters, they can influence the stereochemistry of the newly formed spirocenter. The NBS-promoted semipinacol reaction is a powerful method for achieving high diastereoselectivity in the formation of complex azaspirocycles.[6][7]

  • Enzymatic Resolutions: Biocatalysis offers a powerful tool for stereodivergent synthesis, allowing access to different stereoisomers of azaspirocycles with high enantioselectivity.[8]

Q3: What are the best general strategies for constructing the azaspirocyclic core?

A3: Several robust methods exist for the synthesis of azaspirocycles. The choice depends on the target structure and available starting materials.

  • Intramolecular Cyclization: This is a common and effective strategy. Methods like the Prins cyclization,[9] Pictet-Spengler reaction, or N-acyliminium ion cyclizations are frequently used.[10]

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of a wide variety of ring sizes and is tolerant of many functional groups.[11][12][13][14][15][16][17]

  • Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions offer a direct route to constructing the heterocyclic ring of the azaspirocycle.[3][4][18][19][20][21][22]

  • Rearrangement Reactions: Semipinacol-type rearrangements can be highly effective for constructing complex azaspirocyclic frameworks with excellent stereocontrol.[6][7]

Troubleshooting Specific Synthetic Routes

Ring-Closing Metathesis (RCM)

Problem: My RCM reaction to form an azaspirocycle is not proceeding or gives low yields.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inhibition The nitrogen atom in the substrate can coordinate to the ruthenium catalyst, inhibiting its activity.[14]1. Protect the Nitrogen: Use an electron-withdrawing protecting group (e.g., Ts, Ns, Boc) to reduce the Lewis basicity of the nitrogen.[14] 2. Use a Lewis Acid Additive: Additives like Ti(OiPr)₄ can scavenge inhibitory species. 3. Choose a More Robust Catalyst: Second or third-generation Grubbs or Hoveyda-Grubbs catalysts are often more tolerant of functional groups.[12]
Substrate Aggregation In macrocyclizations, intermolecular reactions can compete with the desired intramolecular RCM at high concentrations.[16]1. High Dilution: Perform the reaction at very low concentrations (e.g., 0.001-0.01 M) to favor intramolecular cyclization. 2. Syringe Pump Addition: Slowly add the substrate to the reaction mixture containing the catalyst to maintain a low instantaneous concentration.
Steric Hindrance Bulky substituents near the reacting double bonds can disfavor the cyclization.1. Modify the Substrate: Redesign the synthetic route to introduce bulky groups after the RCM step. 2. Use a smaller catalyst: In some cases, a less sterically demanding catalyst might be more effective.
E/Z Isomerization The geometry of the double bonds in the starting material can influence the reaction rate.Ensure the starting diene has the optimal geometry for cyclization. Isomerization may be necessary prior to the RCM step.

Experimental Protocol: General Procedure for RCM-based Azaspirocycle Synthesis

This protocol provides a starting point for optimizing your RCM reaction.

  • Degassing: Vigorously degas the chosen solvent (e.g., dichloromethane or toluene) for at least 30 minutes using a stream of argon or nitrogen.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the RCM catalyst (e.g., Grubbs II catalyst, 1-5 mol%).

  • Substrate Addition: Dissolve the diene substrate in the degassed solvent to the desired concentration (typically 0.001 M to 0.1 M). Transfer the substrate solution to the flask containing the catalyst via cannula or syringe. For high dilution conditions, add the substrate solution slowly over several hours using a syringe pump.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Self-Validation:

  • TLC: The disappearance of the starting material and the appearance of a new, typically less polar, spot.

  • ¹H NMR: The disappearance of the olefinic protons of the starting material and the appearance of a new set of olefinic protons corresponding to the cyclic product.

  • Mass Spectrometry: Confirmation of the desired molecular weight for the azaspirocycle.

Intramolecular Cycloadditions

Problem: My intramolecular [3+2] or [4+2] cycloaddition is failing to produce the desired azaspirocycle.

Potential Causes & Solutions:

  • Incorrect Precursor Geometry: The tether connecting the dipole/diene and the dipolarophile/dienophile must allow the reactive partners to adopt the correct orientation for cyclization.

    • Solution: Molecular modeling can help assess the feasibility of the desired cycloaddition. Consider redesigning the tether length or rigidity.

  • Low Reactivity of Components: The electronic nature of the reacting partners is crucial.

    • Solution: For a Diels-Alder reaction, consider using a more electron-rich diene or a more electron-deficient dienophile (or vice-versa for an inverse-electron-demand Diels-Alder). For 1,3-dipolar cycloadditions, ensure the dipole is generated efficiently under the reaction conditions.

  • Thermal Instability: The high temperatures required for some cycloadditions can lead to decomposition of the starting material or product.

    • Solution: Explore Lewis acid catalysis to promote the reaction at lower temperatures. High-pressure conditions can also facilitate sterically hindered cycloadditions.

  • Regioselectivity Issues: The cycloaddition may be occurring with an undesired regiochemistry.

    • Solution: The regioselectivity is governed by the electronic and steric properties of the substituents on the reacting partners. Modifying these substituents can favor the desired regioisomer.

Diagram: Troubleshooting Logic for Azaspirocycle Synthesis

troubleshooting_flowchart cluster_conditions Condition Optimization cluster_reagents Reagent & Solvent Issues cluster_strategy Synthetic Strategy Review start Low Yield or No Reaction check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_reagents Assess Reagent & Solvent Purity check_conditions->check_reagents Optimal optimize_conditions Systematically Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal check_atmosphere Ensure Inert Atmosphere (if required) check_reagents->check_atmosphere Pure purify_reagents Purify Reagents & Use Dry Solvents check_reagents->purify_reagents check_strategy Evaluate Synthetic Strategy review_pg Re-evaluate Protecting Group Strategy check_strategy->review_pg optimize_conditions->check_reagents check_atmosphere->check_strategy Inert purify_reagents->check_atmosphere review_cyclization Consider Alternative Cyclization Precursor review_pg->review_cyclization review_catalyst Screen Different Catalysts/Ligands review_cyclization->review_catalyst success Successful Synthesis review_catalyst->success

Caption: A decision-making flowchart for troubleshooting common issues in azaspirocycle synthesis.

Protecting Group Strategies

Problem: My protecting group is cleaved under the reaction conditions, or I am unable to remove it without decomposing my product.

A Critical Choice: The selection of protecting groups is paramount in any multi-step synthesis.[23][24][25][26] An ideal protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to the reaction conditions used in subsequent steps.

  • Not interfere with the desired reactions.

Orthogonal Protection: In complex syntheses, employing an orthogonal protecting group strategy is highly recommended.[25] This involves using protecting groups that can be removed under different, non-interfering conditions (e.g., one acid-labile, one base-labile, and one removed by hydrogenolysis).

Common Protecting Groups for Amines in Azaspirocycle Synthesis:

Protecting Group Abbreviation Cleavage Conditions Stability
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)Stable to base, hydrogenolysis
CarboxybenzylCbz (or Z)Hydrogenolysis (e.g., H₂, Pd/C)Stable to mild acid and base
9-FluorenylmethoxycarbonylFmocBasic (e.g., piperidine)Stable to acid, hydrogenolysis
TosylTsStrong reducing agents (e.g., Na/NH₃) or strong acidStable to a wide range of conditions

Diagram: Orthogonal Protecting Group Strategy

orthogonal_protection cluster_deprotection1 Deprotection of PG1 cluster_deprotection2 Deprotection of PG2 molecule PG1-Substrate-PG2 PG1 PG2 deprotect1 Condition A molecule:p1->deprotect1 deprotect2 Condition B molecule:p2->deprotect2 product1 H-Substrate-PG2 H PG2 deprotect1->product1 Selective Removal product2 PG1-Substrate-H PG1 H deprotect2->product2 Selective Removal

Sources

Technical Support Center: Spectroscopic Analysis of Impurities in 5-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Oxa-2-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the spectroscopic analysis of impurities in this compound. Ensuring the purity of pharmaceutical compounds is critical for safety, efficacy, and regulatory compliance.[1][2] This resource offers practical, field-proven insights to help you navigate the challenges of impurity profiling.

Introduction to this compound and Impurity Profiling

This compound is a spirocyclic compound of interest in medicinal chemistry due to its unique three-dimensional structure, which can offer improved pharmacological properties.[3] The detection, identification, and quantification of impurities in such compounds are crucial aspects of drug development and manufacturing.[1][2] Impurity profiling utilizes a combination of chromatographic and spectroscopic techniques to achieve this.[1][2][4]

General Troubleshooting Workflow

A systematic approach is essential when encountering issues in your analytical workflow. The following diagram outlines a general troubleshooting strategy.

Troubleshooting_Workflow cluster_checks Initial Checks start Problem Observed (e.g., Unexpected Peaks, Poor Resolution) check_system System Suitability Check - Standard analysis - System pressure - Baseline noise start->check_system check_method Method Parameters Review - Mobile phase/carrier gas - Gradient/temperature program - Injection volume check_system->check_method System OK check_sample Sample Preparation Review - Dilution accuracy - Solvent compatibility - Filtration check_method->check_sample Method OK isolate_issue Isolate the Variable (Change one parameter at a time) check_sample->isolate_issue Sample Prep OK consult_lit Consult Literature & Technical Guides isolate_issue->consult_lit Issue Persists resolve Problem Resolved isolate_issue->resolve Issue Identified contact_support Contact Technical Support consult_lit->contact_support

Caption: General troubleshooting workflow for analytical issues.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a cornerstone technique for impurity analysis.[1] Given that this compound is a polar compound, specific challenges may arise.

Frequently Asked Questions (FAQs) - HPLC

Q1: I'm observing peak tailing for the main compound and its impurities. What could be the cause?

A1: Peak tailing in HPLC is a common issue, often indicating secondary interactions between the analyte and the stationary phase.[5] For a polar, amine-containing compound like this compound, this is frequently due to interactions with acidic silanol groups on the silica-based stationary phase.

  • Causality: The basic nitrogen in your compound can interact with residual acidic silanols on the column packing material, leading to a secondary, undesirable retention mechanism that causes the peak to tail.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (TEA) or use a buffer to control the pH. A change of as little as 0.1 pH units can significantly impact retention.[6]

    • Column Choice: Consider using a column with a highly inert stationary phase or an end-capped column to minimize silanol interactions.

    • Sample Overload: Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume or sample concentration.[7]

Q2: My retention times are drifting with each injection. Why is this happening?

A2: Drifting retention times suggest that the column is not properly equilibrated or that the mobile phase composition is changing over time.[5][6]

  • Causality: Insufficient column equilibration between injections, especially in gradient elution, can lead to a non-reproducible stationary phase surface. Changes in mobile phase composition, such as evaporation of a volatile component or improper mixing, will also affect retention.

  • Troubleshooting Steps:

    • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[7] If using an online mixer, verify its performance by premixing the mobile phase and observing if the problem resolves.[7]

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.

Q3: I'm seeing "ghost peaks" in my chromatogram, especially during gradient runs. What are they and how do I get rid of them?

A3: Ghost peaks are unexpected peaks that appear in a chromatogram and are not part of the injected sample.[5] They are often broader than the analyte peaks.

  • Causality: These peaks are typically due to contaminants in the mobile phase, the HPLC system, or from a previous injection that are eluting under the current gradient conditions.

  • Troubleshooting Steps:

    • Blank Injections: Run a blank injection (injecting only the mobile phase) to see if the ghost peaks are still present. This helps to isolate the source of contamination.

    • Mobile Phase Purity: Use high-purity solvents and additives. Contaminants in the weaker solvent of a gradient can accumulate on the column and elute as the stronger solvent percentage increases.

    • System Cleaning: Flush the injector and the entire system with a strong solvent to remove any adsorbed contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.[1][8] For compounds like this compound, which contains a secondary amine, specific considerations are necessary.

Frequently Asked Questions (FAQs) - GC-MS

Q1: I'm observing poor peak shape (tailing) for my amine-containing compound. What is the likely cause?

A1: Similar to HPLC, peak tailing in GC for amines is often due to interactions with active sites in the system.

  • Causality: The basic amine group can interact with acidic sites on the injector liner, the column's stationary phase, or even the glass wool packing in the liner. This leads to adsorption and subsequent slow release, causing peak tailing.

  • Troubleshooting Steps:

    • Derivatization: Convert the amine to a less polar derivative (e.g., using benzenesulfonyl chloride) to reduce its interaction with active sites.[9][10]

    • Injector Liner: Use a deactivated injector liner. Regularly replace the liner and septum to prevent the buildup of non-volatile residues.

    • Column Choice: Use a column specifically designed for the analysis of amines, which has a more inert stationary phase.

Q2: My mass spectra are showing inconsistent fragmentation patterns. Why would this happen?

A2: Inconsistent fragmentation can be due to issues with the ion source or fluctuating ionization conditions.

  • Causality: A dirty ion source can lead to inconsistent ionization and fragmentation. Fluctuations in the source temperature or electron energy can also alter the fragmentation pattern.

  • Troubleshooting Steps:

    • Ion Source Cleaning: The ion source should be cleaned regularly according to the manufacturer's instructions.

    • Tuning: Perform a system tune to ensure the mass spectrometer is calibrated and operating under optimal conditions.

    • Consistent GC Conditions: Ensure that the GC temperature program and carrier gas flow rate are consistent, as these can affect the temperature and residence time of the analyte in the ion source.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is an indispensable tool for the structural elucidation of impurities.[4][11][12]

Frequently Asked Questions (FAQs) - NMR

Q1: The peaks in my ¹H NMR spectrum are broad and poorly resolved. What are the potential causes?

A1: Broad peaks in an NMR spectrum can arise from several factors, including sample preparation, instrument settings, and the chemical nature of the sample itself.

  • Causality:

    • Poor Shimming: An inhomogeneous magnetic field across the sample will cause significant peak broadening.

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause severe line broadening.

    • Chemical Exchange: If your compound or an impurity is undergoing chemical exchange on the NMR timescale (e.g., proton exchange of the N-H group), the corresponding peaks can be broadened.

  • Troubleshooting Steps:

    • Shimming: Carefully shim the instrument for each sample to optimize the magnetic field homogeneity.

    • Sample Filtration: Filter your sample through a small plug of celite or silica to remove any particulate or paramagnetic impurities.

    • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen peaks that are broadened due to chemical exchange.

Q2: I'm having trouble assigning the signals in the ¹³C NMR spectrum of my spirocyclic compound.

A2: The complex three-dimensional structure of spiro compounds can lead to complex NMR spectra.[13][14]

  • Causality: The rigid, non-planar structure of this compound can result in magnetically non-equivalent carbons that might appear similar in a simpler acyclic molecule.

  • Troubleshooting Steps:

    • 2D NMR Experiments: Utilize two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[4][15] This will help in unambiguously assigning the carbon signals based on their connectivity to protons.

    • DEPT: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can help differentiate between CH, CH₂, and CH₃ groups, simplifying the assignment process.

Fourier-Transform Infrared (FTIR) Spectroscopy Troubleshooting

FTIR is useful for identifying functional groups present in the main compound and any impurities.[1]

Frequently Asked Questions (FAQs) - FTIR

Q1: How can I differentiate between the C-O-C stretch of the ether in this compound and a potential alcohol impurity?

A1: While both ethers and alcohols have C-O stretching vibrations in the fingerprint region (around 1300-1000 cm⁻¹), they can be distinguished by looking at other regions of the spectrum.[16]

  • Causality: Alcohols have a characteristic broad O-H stretching band, which is absent in ethers. Esters, another potential impurity, will show a strong carbonyl (C=O) stretch.[16][17]

  • Troubleshooting Steps:

    • Check for O-H Stretch: Look for a broad absorption band in the region of 3600-3300 cm⁻¹. Its presence is a strong indicator of an alcohol functionality.[16]

    • Check for C=O Stretch: A strong, sharp peak around 1750-1735 cm⁻¹ would indicate an ester or other carbonyl-containing impurity.[17]

    • Ether C-O-C Stretch: The asymmetric C-O-C stretching vibration for a cyclic ether like the one in your compound will typically appear as a strong band around 1120 cm⁻¹.[16]

Method Validation

All analytical methods used for impurity profiling must be validated to ensure they are reliable, accurate, and precise.[18][19][20]

Key Validation Parameters
ParameterDescription
Specificity The ability to unequivocally assess the analyte in the presence of other components.[18][21]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.
Accuracy The closeness of test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[19]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Key parameters for analytical method validation.

References
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. (n.d.). PubMed.
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Impurity Profiling in Drug Development. (2020). Veeprho.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Erudition.
  • Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques. (n.d.). Benchchem.
  • Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.). LinkedIn.
  • IMPURITY PROFILING OF DRUGS: A REVIEW. (2023). IJNRD.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.).
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
  • HPLC Troubleshooting Guide. (n.d.). Chrom Tech.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • Liquid chromatography-tandem mass spectrometry analysis for azaspiracids and their metabolites. (n.d.).
  • SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. (n.d.). ProQuest.
  • Analytical method validation: A brief review. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). ScienceDirect.
  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. (n.d.). PubMed.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Spirorocyclic compound NMR challenge. (n.d.).
  • Gas chromatography of amines as various derivatives. (n.d.).
  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs.
  • IR spectrum of Ethers || FTIR spectroscopy || Difference

Sources

reaction monitoring techniques for 5-Oxa-2-azaspiro[3.5]nonane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 5-Oxa-2-azaspiro[3.5]nonane and its derivatives. This resource, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthetic procedure. The unique three-dimensional structure of azaspirocycles makes them valuable scaffolds in medicinal chemistry, but their synthesis requires careful monitoring and control.[1][2][3]

Troubleshooting Guide: Real-Time Reaction Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction appears to be incomplete or has stalled. How can I diagnose and resolve this?

Answer:

An incomplete reaction is a common issue. The cause can often be traced back to reagent quality, reaction conditions, or catalyst activity.

  • Initial Diagnosis (TLC/LC-MS): Your first step is to confirm the stall. Take a small aliquot from the reaction mixture and analyze it by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The persistence of starting material spots/peaks with little to no formation of the product spot/peak confirms a stalled reaction.

  • Potential Causes & Solutions:

    • Reagent Purity: The synthesis of spirocycles can be sensitive to impurities.[4] For cyclization steps, ensure all reagents and solvents are anhydrous, as trace amounts of water can quench reactive intermediates. For example, in reactions involving strong bases or hydrides like Lithium Aluminum Hydride (LiAlH4), moisture can be particularly detrimental.[5][6]

    • Catalyst Inactivity: If your synthesis involves a catalyst (e.g., a palladium catalyst for a hydrogenation step), it may have degraded.[6] Consider adding a fresh batch of the catalyst. For hydrogenations, ensure the system is properly purged with inert gas before introducing hydrogen.

    • Insufficient Temperature or Time: Some cyclization reactions require significant activation energy. If you are confident in your reagent quality, consider incrementally increasing the reaction temperature while carefully monitoring for byproduct formation. Alternatively, the reaction may simply be slow; allow it to run for a longer duration, monitoring every few hours.[5]

    • Poor Mixing: In heterogeneous reactions (e.g., those involving a solid-supported catalyst or base), ensure vigorous stirring to maximize interfacial contact between reactants.

Question 2: My TLC plate shows multiple new spots, and I'm unsure which is my product. How can I identify the correct spot and potential byproducts?

Answer:

The formation of multiple products is a frequent challenge in spirocycle synthesis due to the potential for regioisomeric products or side reactions.[7]

  • Identification Strategy:

    • Use of Stains: Use a combination of visualization techniques for your TLC plate. An iodine chamber will visualize most organic compounds. A potassium permanganate (KMnO₄) stain is excellent for identifying oxidizable functional groups, which can help differentiate products if, for example, an alcohol intermediate is being consumed.

    • LC-MS Analysis: The most definitive method is to analyze an aliquot of the crude reaction mixture using LC-MS.[8] The mass spectrometer will provide the molecular weight of the compounds corresponding to each peak. The peak with a mass corresponding to this compound (127.18 g/mol ) is your target product.[9] Other masses may correspond to starting materials, intermediates, or common byproducts.

    • Common Byproducts: Be aware of potential byproducts. Depending on the specific synthetic route, these could include products from incomplete cyclization, ring-opening of the oxetane or piperidine ring, or over-reduction of functional groups.[5][7]

Question 3: I'm struggling with the purification of the final compound. What are the most effective methods?

Answer:

Purification can be challenging due to the polarity of the amine and the potential for similar polarities among byproducts.

  • Recommended Purification Techniques:

    • Column Chromatography: This is the most common method.[7] Due to the basic nature of the amine, it may streak on standard silica gel. To mitigate this, you can pre-treat the silica with triethylamine (Et₃N) by adding ~1% Et₃N to your eluent system (e.g., ethyl acetate/hexanes). Alternatively, using neutral alumina as the stationary phase can be very effective for purifying amines.[5]

    • Vacuum Distillation: If the product and byproducts have sufficiently different boiling points, vacuum distillation can be an effective, scalable purification method. This has been successfully used for purifying derivatives of 7-oxa-2-azaspiro[3.5]nonane.[10]

    • Acid-Base Extraction: Before chromatography, an acid-base workup can remove many impurities. Dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the amine product, pulling it into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your purified amine back into an organic solvent.

Question 4: The NMR spectrum of my final product is complex. How do I confirm the successful formation of the this compound scaffold?

Answer:

Confirming the spirocyclic structure via Nuclear Magnetic Resonance (NMR) spectroscopy is crucial. The key is to look for characteristic signals and couplings.

  • Key Spectroscopic Features:

    • ¹H NMR: The spectrum for this compound will not be simple. You should expect to see complex multiplets for the protons on the two rings.[5] Key regions to inspect are the signals for the protons adjacent to the oxygen (downfield, ~3.5-4.5 ppm) and the protons adjacent to the nitrogen. The NH proton is often a broad singlet and its chemical shift can vary depending on solvent and concentration.[11][12]

    • ¹³C NMR: A key diagnostic signal is the spiro-carbon (the quaternary carbon shared by both rings). This carbon will appear as a singlet in a proton-decoupled ¹³C NMR spectrum, typically in the range of 30-60 ppm. The number of unique carbon signals should match the symmetry of the molecule.

    • 2D NMR (COSY & HSQC/HMQC): If the 1D spectra are ambiguous, 2D NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping to trace the connectivity within each ring. An HSQC or HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) experiment correlates protons with the carbons they are directly attached to, which can definitively assign the signals and confirm the overall structure.

Frequently Asked Questions (FAQs)

This section provides answers to common foundational questions regarding the synthesis and analysis of this compound.

Q1: What are the primary analytical techniques for monitoring the synthesis of this compound?

A1: A multi-technique approach is recommended for robust reaction monitoring.[13]

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress. It allows you to visualize the consumption of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile and thermally stable compounds. It provides information on the retention time (for purity assessment) and the mass of the components, aiding in identification.[14][15]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique. HPLC can separate complex mixtures and, when coupled with a mass spectrometer (LC-MS), provides definitive identification of products and impurities.[4][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural confirmation of the final product and key intermediates.[8][18] It can also be used to determine the purity of a sample if an internal standard is used.

Q2: How can I choose the best monitoring technique for my specific reaction step?

A2: The choice depends on the properties of the molecules involved and the information you need. The following table provides a general guide.

TechniqueBest ForTypical ParametersAdvantagesLimitations
TLC Rapid qualitative progress checksEluent: Ethyl Acetate/Hexanes with 1% Et₃NFast, inexpensive, simple setupNot quantitative, lower resolution
GC-MS Monitoring volatile intermediates and final productColumn: 5% phenyl polymethylsiloxane; Temp Program: 50°C to 300°C ramp[14][15]High resolution, provides MW dataNot suitable for non-volatile or thermally labile compounds
HPLC Quantitative analysis of crude and pure samplesColumn: C18 reverse phase; Mobile Phase: Acetonitrile/Water gradient[16][17]Highly quantitative, high resolution, suitable for a wide range of compoundsMore complex setup, longer run times than TLC
NMR Structural confirmationSolvent: CDCl₃, DMSO-d₆Provides detailed structural informationLow throughput, requires higher sample concentration

Q3: What is a general experimental protocol for monitoring the reaction via TLC?

A3:

  • Prepare the TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel plate.

  • Spot the Plate:

    • On the left, spot a dilute solution of your starting material (SM).

    • In the middle, carefully spot a small aliquot of your reaction mixture (RM).

    • On the right, if available, spot a reference standard of the product (P).

  • Develop the Plate: Place the plate in a sealed chamber containing the chosen eluent system (e.g., 70:30 Hexanes:Ethyl Acetate + 1% Triethylamine). Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (if compounds are UV-active) and then by staining (e.g., in an iodine chamber or by dipping in a KMnO₄ solution).

  • Analyze: A successful reaction will show the SM spot in the RM lane diminishing or disappearing over time, while a new spot, corresponding to the product, appears and intensifies.

Synthesis and Monitoring Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, emphasizing the critical monitoring points.

G cluster_0 Synthesis Stage cluster_1 Monitoring & Workup cluster_2 Purification & Analysis Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction Reagents, Solvent, Catalyst In-Process Control In-Process Control Cyclization Reaction->In-Process Control Aliquot Reaction Complete? Reaction Complete? In-Process Control->Reaction Complete? TLC / LC-MS Analysis Reaction Complete?->Cyclization Reaction No (Continue Reaction) Workup & Extraction Workup & Extraction Reaction Complete?->Workup & Extraction Yes Crude Product Crude Product Workup & Extraction->Crude Product Purification Purification Crude Product->Purification Column Chromatography or Distillation Pure Product Pure Product Purification->Pure Product Final Analysis Final Analysis Pure Product->Final Analysis NMR, MS, HPLC

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 5-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-oxa-2-azaspiro[3.5]nonane scaffold represents a class of conformationally rigid structures of significant interest in medicinal chemistry. Its unique three-dimensional topology makes it a valuable building block for novel therapeutics. However, this same structural complexity, particularly the quaternary spirocyclic carbon and the fixed spatial relationship between the azetidine and tetrahydropyran rings, presents considerable challenges for unambiguous structural confirmation. This guide provides a comparative analysis of the essential spectroscopic and analytical techniques required to definitively elucidate the structure and stereochemistry of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of a Multi-Technique Approach

No single analytical method is sufficient to assign the constitution and configuration of this compound derivatives with absolute certainty. The spirocyclic nature necessitates a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle. Relying on 1D NMR alone, for instance, can easily lead to misinterpretation due to signal overlap and the inability to probe through-space correlations.

This guide will dissect the roles of these key techniques, explaining the causality behind experimental choices and presenting a logical workflow for achieving a self-validating, confirmed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular framework of spirocyclic compounds in solution.[1][2] A full suite of 1D and 2D NMR experiments is not just recommended; it is essential.

One-Dimensional (1D) NMR: The Initial Sketch
  • ¹H NMR: Provides the initial overview of proton environments. Key regions for this compound derivatives include the aliphatic protons on both the azetidine and tetrahydropyran rings. Due to restricted rotation, protons on the same carbon (geminal protons) are often diastereotopic and appear as distinct signals with complex splitting patterns (AB quartets).

  • ¹³C NMR & DEPT: Reveals the number of non-equivalent carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, -90, and -135) are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[2] The spirocyclic carbon, being quaternary, will be visible in the broadband ¹³C spectrum but absent in all DEPT spectra, a key diagnostic feature.

Causality Behind Experimental Choice: Running DEPT experiments alongside the standard ¹³C NMR is a self-validating step. If the number of carbons in the molecular formula (determined by HRMS) does not match the sum of carbons identified in the DEPT spectra, it strongly implies the presence of one or more quaternary carbons, such as the spirocenter.

Two-Dimensional (2D) NMR: Building the Framework

2D NMR experiments are indispensable for establishing atomic connectivity and relative stereochemistry.[3][4] They resolve the ambiguities and signal overlap often present in 1D spectra of complex molecules.[3]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] It is the primary tool for mapping out the individual spin systems within the azetidine and tetrahydropyran rings.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom it is directly attached to (¹JCH).[3][5] This is the definitive method for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the spirocyclic core. HMBC reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[5] Crucially, protons on carbons adjacent to the spirocenter will show a correlation to the quaternary spiro carbon, unequivocally connecting the two ring systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For determining stereochemistry, NOESY is paramount. It identifies protons that are close to each other in space, regardless of their bonding connectivity.[4] This is essential for establishing the relative configuration of substituents on the azetidine and tetrahydropyran rings.

Integrated NMR Workflow

A systematic approach ensures all data is cross-validated, leading to a robust structural hypothesis.

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d_connect 2D Connectivity cluster_2d_framework Framework Assembly cluster_3d 3D Stereochemistry n1 Acquire ¹H, ¹³C, DEPT n2 Identify Proton Environments & Carbon Types (CH, CH₂, CH₃, Cq) n1->n2 n3 Acquire COSY & HSQC n2->n3 Initial Data n4 Assign Spin Systems & Direct C-H Attachments n3->n4 n5 Acquire HMBC n4->n5 Assigned Fragments n6 Connect Fragments via Quaternary Carbons (Spirocenter) n5->n6 n7 Acquire NOESY/ROESY n6->n7 Planar Structure Proposed n8 Determine Relative Configuration n7->n8 n9 n9 n8->n9 Final Structure Confirmed

Caption: Logical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Composition and Connectivity

Mass spectrometry provides two critical pieces of information: the elemental composition and clues about the molecular structure through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): This is a non-negotiable first step. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. This is the foundation upon which all other spectroscopic interpretations are built.

  • Tandem MS (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can reveal characteristic cleavage patterns.[6][7][8] For this compound derivatives, characteristic fragmentation would likely involve cleavage of the rings. The fragmentation of the azetidine and tetrahydropyran rings can produce nitrogen-containing ions that help to confirm the presence and connectivity of the heterocyclic systems.[6][7] While not as definitive as NMR for detailed structure, these patterns provide excellent corroborating evidence.[9]

TechniqueInformation ProvidedKey Advantage for SpirocyclesLimitations
HRMS (e.g., ESI-TOF) Elemental FormulaConfirms exact mass and molecular formula with high confidence (< 5 ppm error).Provides no information on isomerism or stereochemistry.
Tandem MS (MS/MS) Structural FragmentsFragmentation patterns can confirm the presence of the two distinct ring systems.[6][8]Fragmentation can be complex and may not always provide unambiguous connectivity information.

Table 1: Comparison of Mass Spectrometry Techniques.

X-ray Crystallography: The Gold Standard

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure, including absolute stereochemistry.[10][11] It is the final arbiter that can confirm or refute a structure proposed by spectroscopic methods.

Causality Behind Experimental Choice: The rigid, three-dimensional nature of spirocycles makes them good candidates for crystallization.[11] If the stereochemistry is complex or if NMR data is ambiguous, pursuing a crystal structure is often the most efficient path to a definitive answer.

Experimental Protocol: Vapour Diffusion for Crystal Growth
  • Purification: Ensure the compound is of the highest possible purity (>99%) via chromatography or recrystallization.

  • Solvent Selection: Dissolve 5-10 mg of the compound in a minimal amount of a relatively low-boiling-point "good" solvent (e.g., dichloromethane, ethyl acetate).

  • System Setup: Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a few milliliters of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexanes, pentane).

  • Incubation: Allow the system to stand undisturbed. The anti-solvent will slowly diffuse into the primary solvent, gradually decreasing the solubility of the compound and promoting the slow growth of high-quality crystals.

  • Harvesting: Once crystals of sufficient size and quality have formed, carefully remove them for analysis.

Computational Chemistry: A Powerful Predictive Tool

Modern computational methods, particularly Density Functional Theory (DFT), have become invaluable for structural confirmation.[12][13] Quantum chemical methods can predict NMR chemical shifts (¹H and ¹³C) and coupling constants for a proposed structure.[14][15]

Workflow for Computational Validation:

  • Propose Candidate Structures: Based on spectroscopic data, propose one or more potential diastereomers.

  • Geometry Optimization: Perform a computational geometry optimization for each candidate structure (e.g., using DFT with a suitable basis set like B3LYP/6-31G(d)).

  • NMR Prediction: Calculate the NMR chemical shifts for the optimized structures.[16]

  • Compare and Correlate: Compare the calculated NMR data with the experimental data. The structure with the best correlation (lowest mean absolute error) is the most likely correct one.

This approach is particularly powerful for assigning the correct stereoisomer when NOESY data is ambiguous or when multiple low-energy conformations exist in solution.[17]

Validation_Workflow cluster_exp Experimental Analysis cluster_comp Computational / Final Confirmation start Synthesized Compound exp_hrms HRMS → Molecular Formula start->exp_hrms exp_nmr 1D/2D NMR → Propose Planar Structure & Relative Stereochemistry start->exp_nmr comp_dft DFT Calculation of Candidate Stereoisomers exp_nmr->comp_dft Candidate Structures xray X-Ray Crystallography (if possible) exp_nmr->xray For Ambiguous Cases comp_predict Predict ¹³C/¹H NMR Shifts comp_dft->comp_predict final Confirmed Structure comp_predict->final Compare Experimental vs. Predicted Data xray->final Gold Standard Confirmation

Caption: Integrated workflow for structural confirmation.

References

  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. SciSpace. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • (PDF) The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. ResearchGate. Available at: [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available at: [Link]

  • 2D NMR Spectroscopy. Slideshare. Available at: [Link]

  • Computational Chemistry in Nuclear Magnetic Resonance. MDPI. Available at: [Link]

  • NMR Prediction with Computational Chemistry. ResearchGate. Available at: [Link]

  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. Available at: [Link]

  • Machine learning in computational NMR-aided structural elucidation. Frontiers. Available at: [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Available at: [Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Available at: [Link]

  • (PDF) Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods. ResearchGate. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • This compound hydrochloride (C7H13NO). PubChemLite. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • 2-oxa-5-azaspiro[3.5]nonane (C7H13NO). PubChemLite. Available at: [Link]

  • 2-Oxa-5-azaspiro[3.5]nonane. PubChem. Available at: [Link]

  • 7-Oxa-2-azaspiro(3.5)nonane. PubChem. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

Sources

The Ascendancy of Azaspiro Scaffolds: A Comparative Guide to the Biological Activity of 5-Oxa-2-azaspiro[3.5]nonane and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is relentless. Azaspiro compounds, with their inherent three-dimensionality, have emerged as a compelling class of structures that depart from the "flatland" of traditional aromatic systems. This departure often translates into improved physicochemical characteristics, metabolic stability, and novel intellectual property. This guide provides a comparative analysis of the biological activities of 5-Oxa-2-azaspiro[3.5]nonane and other notable azaspiro compounds, offering insights into their therapeutic potential and the experimental methodologies used to elucidate their function.

The Azaspiro[3.5]nonane Core: A Scaffold of Untapped Potential

The azaspiro[3.5]nonane framework, characterized by a shared carbon atom between an azetidine and a cyclohexane ring, presents a unique spatial arrangement of atoms. This rigid, yet conformationally defined, structure is an attractive starting point for the design of novel therapeutic agents. While extensive research has been conducted on various isomers and derivatives, a comprehensive biological profile for the parent this compound remains largely uncharted in publicly available literature. However, by examining the biological activities of its structural isomers and related azaspiro compounds, we can infer its potential and identify promising avenues for future investigation.

Comparative Biological Activities of Azaspiro Compounds

The versatility of the azaspiro scaffold is evident in the diverse range of biological activities exhibited by its derivatives. This section compares the performance of different azaspiro compounds across various therapeutic areas.

Anticancer Activity: A Promising Frontier

Several studies have highlighted the potential of oxa-azaspiro compounds as anticancer agents. Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have demonstrated potent cytotoxic activity against a panel of human cancer cell lines.[1]

CompoundTarget Cell LineIC50 (µM)[1]
11b A549 (Lung Cancer)0.18
11h A549 (Lung Cancer)0.19
11d MDA-MB-231 (Breast Cancer)0.08
11h MDA-MB-231 (Breast Cancer)0.08
11k MDA-MB-231 (Breast Cancer)0.09
11h HeLa (Cervical Cancer)0.15
11k HeLa (Cervical Cancer)0.14
12c HeLa (Cervical Cancer)0.14

The data indicates that subtle structural modifications to the 1-oxa-4-azaspiro[4.5]decane core can significantly impact anticancer potency and selectivity. Compound 11h emerged as a particularly promising candidate with broad-spectrum activity.[1]

Similarly, derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer properties, with some compounds showing moderate to high inhibition of liver, prostate, and colorectal cancer cell lines.[2][3]

While direct anticancer data for this compound is unavailable, the potent activity of these related oxa- and thia-azaspiro compounds suggests that the this compound scaffold could serve as a valuable template for the design of novel cytotoxic agents.

Metabolic Disorders: Targeting GPR119

The G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders. A novel class of 7-azaspiro[3.5]nonane derivatives has been identified as potent GPR119 agonists.[4][5] Through systematic optimization of substituents on the piperidine and aryl moieties, compound 54g was identified as a highly potent agonist with a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rats.[4][5]

This discovery underscores the potential of the azaspiro[3.5]nonane scaffold in modulating the activity of G protein-coupled receptors, a large and therapeutically important class of drug targets. The specific stereochemistry and rigidity of the spirocyclic core likely contribute to the high affinity and selectivity of these compounds for GPR119.

GPR119_Signaling_Pathway Agonist 7-Azaspiro[3.5]nonane Agonist (e.g., 54g) GPR119 GPR119 Receptor Agonist->GPR119 Binds to G_protein Gs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cells) PKA->GLP1

Caption: GPR119 signaling pathway activated by 7-azaspiro[3.5]nonane agonists.

Bioisosteric Replacement and Pharmacokinetic Improvement

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity, is a cornerstone of medicinal chemistry. The 7-oxa-2-azaspiro[3.5]nonane core has been successfully employed as a bioisostere for pipecolic acid.[6][7]

In a notable example, the incorporation of a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety into the local anesthetic Bupivacaine, replacing the original piperidine fragment, resulted in an analog with comparable activity but significantly lower toxicity and increased water solubility.[6] This highlights the potential of the oxa-azaspiro[3.5]nonane scaffold to modulate the pharmacokinetic and toxicological profiles of existing drugs.

Experimental Protocols: A Guide to Elucidating Biological Activity

The following section details standardized experimental protocols that can be adapted to evaluate the biological activity of novel azaspiro compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test azaspiro compounds and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

GPR119 Agonist Activity Assay (cAMP Assay)

This protocol measures the intracellular accumulation of cyclic AMP (cAMP) in response to GPR119 activation.

Methodology:

  • Cell Culture: Use a stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells).

  • Compound Incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Agonist Stimulation: Add varying concentrations of the test azaspiro compounds and a known GPR119 agonist as a positive control. Incubate for 30-60 minutes at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value (the concentration of compound that elicits 50% of the maximal response).

Conclusion and Future Directions

The azaspiro scaffold represents a rich and underexplored area of chemical space with significant therapeutic potential. While direct biological data for this compound is currently lacking, the diverse and potent activities of its structural isomers and related azaspiro compounds in oncology and metabolic diseases provide a strong rationale for its further investigation.

Future research should focus on:

  • The synthesis and systematic biological evaluation of a library of this compound derivatives.

  • Direct, head-to-head comparative studies of different azaspiro isomers to elucidate structure-activity relationships.

  • Exploration of the antimicrobial and other potential therapeutic applications of this scaffold.

By leveraging the experimental protocols outlined in this guide, researchers can effectively characterize the biological activity of novel azaspiro compounds and unlock their full therapeutic potential.

References

  • Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. [Link]

  • Al-Sanea, M. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Al-Sanea, M. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

Sources

The Ascending Spirocycle: A Comparative Guide to 5-Oxa-2-azaspiro[3.5]nonane as a Superior Alternative to Piperidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine ring stands as a titan, ranking as the third most frequently utilized heterocyclic scaffold in pharmaceuticals.[1] Its prevalence is a testament to its synthetic tractability and its ability to confer favorable pharmacokinetic properties.[2][3] However, the very ubiquity of the piperidine motif is also a source of its limitations, often presenting challenges in metabolic stability and the quest for novel intellectual property. As the industry pushes beyond the frontiers of "flatland" in molecular design, three-dimensional scaffolds that offer nuanced control over physicochemical properties are paramount. This guide provides an in-depth, data-driven comparison of the traditional piperidine ring with a promising next-generation alternative: 5-oxa-2-azaspiro[3.5]nonane.

We will explore the fundamental physicochemical disparities, delve into the critical aspect of metabolic stability, and provide actionable experimental protocols for researchers to validate these findings within their own discovery programs. Our analysis will be grounded in a side-by-side comparison, culminating in a case study that vividly illustrates the tangible benefits of this spirocyclic bioisostere.

Deconstructing the Incumbent: The Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, has been a cornerstone in the development of a vast array of therapeutics, from central nervous system agents to anticancer drugs.[2][4] Its chair conformation allows for the precise positioning of substituents in axial and equatorial positions, influencing target engagement. However, this seemingly advantageous feature can also be a metabolic liability. The C-H bonds adjacent to the nitrogen atom are susceptible to oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism that can lead to rapid clearance and the formation of undesired metabolites.[3][5]

The Challenger: this compound - A Leap into the Third Dimension

Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its desired biological activity.[6] this compound emerges as a compelling bioisostere of piperidine, offering a more rigid and three-dimensional structure. This spirocyclic framework, where two rings share a single carbon atom, introduces a higher fraction of sp³-hybridized carbons, a characteristic often associated with improved solubility and metabolic stability.[6][7] The introduction of an oxygen atom within the tetrahydropyran ring further modulates the scaffold's polarity and potential for hydrogen bonding.

A Head-to-Head Comparison: Physicochemical Properties

The decision to incorporate a specific scaffold into a drug candidate is heavily influenced by its fundamental physicochemical properties. Below is a comparative analysis of piperidine and this compound.

PropertyPiperidineThis compoundRationale for Significance
Molecular Weight ( g/mol ) 85.15[1]127.18[8]A key determinant of ligand efficiency.
pKa 11.12 (experimental)[3]~9.5-10.5 (predicted)Influences the ionization state at physiological pH, impacting solubility, permeability, and target binding.
logP (Octanol/Water) 0.84 (experimental)[1]0.2 (predicted)[9]A measure of lipophilicity, which affects membrane permeability and off-target interactions.
Aqueous Solubility Miscible[1]High (predicted)Crucial for bioavailability and formulation.
Topological Polar Surface Area (TPSA) 12.0 Ų21.3 Ų[8]An indicator of a molecule's ability to cross cell membranes.

Key Insights: The introduction of the spirocyclic core and the oxygen atom in this compound leads to a predicted decrease in lipophilicity (lower logP) and an increase in the topological polar surface area compared to piperidine. These changes are often associated with improved aqueous solubility and a reduced propensity for non-specific binding, which can mitigate off-target toxicity. While the basicity (pKa) is predicted to be slightly lower than piperidine, it remains within a range suitable for forming favorable interactions with biological targets.

The Decisive Battleground: Metabolic Stability

A significant drawback of the piperidine scaffold is its susceptibility to metabolic degradation, particularly oxidation at the carbons alpha to the nitrogen.[3] Spirocyclic structures, such as this compound, are designed to address this vulnerability. The quaternary spirocyclic carbon is inherently more resistant to enzymatic attack, and the overall rigid conformation can sterically hinder the approach of metabolizing enzymes.

While direct comparative metabolic stability data for the parent this compound is not extensively published, studies on related spirocyclic bioisosteres of piperidine have demonstrated significant improvements in metabolic stability in human liver microsomes (HLM).[6]

Experimental Protocol for Comparative Metabolic Stability in Human Liver Microsomes

To provide a framework for direct comparison, the following protocol outlines a standard in vitro metabolic stability assay.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a piperidine-containing compound and its this compound analog.

Materials:

  • Test compounds (piperidine and this compound analogs)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • 100 mM Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and positive controls (e.g., testosterone, verapamil) in DMSO.

  • Incubation Mixture Preparation: In a 96-well plate, add the phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Compound Stock Solutions B Prepare Incubation Mixture (Buffer, HLM, Compound) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate and Sample at Time Points D->E F Quench with Acetonitrile + IS E->F G Centrifuge to Precipitate Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis (t½ and CLint Calculation) H->I

Metabolic Stability Assay Workflow

Synthetic Accessibility: A Practical Consideration

The widespread use of piperidine is partly due to its straightforward and versatile synthesis.[10] While the synthesis of spirocycles can appear more complex, scalable routes to this compound and its derivatives have been developed, making it an accessible building block for drug discovery programs. A common strategy involves the construction of a spirocyclic intermediate followed by functionalization.

Illustrative Synthetic Pathway to a Key this compound Intermediate

The following diagram outlines a plausible synthetic route to a functionalized this compound, based on reported methods for analogous structures.[6]

G Start Commercially Available Starting Materials Step1 Multi-step sequence to form a tetrahydropyran precursor Start->Step1 Step2 [2+2] Cycloaddition to form spirocyclic β-lactam Step1->Step2 Key spirocyclization Step3 Reduction of β-lactam to yield azetidine ring Step2->Step3 Step4 Functional Group Interconversion and Deprotection Step3->Step4 Final This compound Core Scaffold Step4->Final

Synthetic Strategy for this compound

Case Study: Enhancing the Profile of Bupivacaine

A compelling example of the advantages of replacing piperidine with a spirocyclic analog comes from the study of the local anesthetic, Bupivacaine.[6][7] When the piperidine moiety of Bupivacaine was replaced with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivative, the resulting analog exhibited not only comparable anesthetic activity but also a significantly improved safety profile.[6][7]

Key Findings from the Bupivacaine Analog Study:

  • Reduced Toxicity: The spirocyclic analog was found to be five times less toxic than the original Bupivacaine.[6][7]

  • Increased Water Solubility: The incorporation of the oxa-azaspiro[3.5]nonane scaffold led to an increase in aqueous solubility, a desirable property for drug formulation.[6][7]

  • Enhanced Duration of Action: The spirocyclic analog demonstrated a longer duration of anesthetic action.[7]

This case study provides strong evidence for the potential of this compound and its derivatives to yield drug candidates with superior properties compared to their piperidine-containing counterparts.

Conclusion: A Strategic Pivot in Scaffold Selection

The era of incremental improvements in drug design is giving way to a more strategic and forward-thinking approach to scaffold selection. While piperidine will undoubtedly remain a valuable tool in the medicinal chemist's arsenal, the evidence presented in this guide strongly supports the consideration of this compound as a superior alternative in many contexts. Its inherent three-dimensionality, potential for improved metabolic stability, and favorable physicochemical properties offer a clear path to developing safer, more effective, and novel therapeutics. By embracing such next-generation scaffolds, the drug discovery community can more effectively navigate the complexities of modern pharmacology and deliver innovative medicines to patients in need.

References

  • Kirichok, A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, J., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., Kolodiazhna, O., & Mykhailiuk, P. (n.d.). Novel Class of Piperidine Bioisosteres. Enamine.
  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem.
  • Enamine. (n.d.). Spirocyclic Piperidine Bioisostere. Enamine.
  • Mykhailiuk, P., et al. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). ResearchGate.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting.
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (n.d.). PubMed Central.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.
  • Chen, et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • BenchChem. (2025). A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential. BenchChem.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Publications.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (n.d.). MDPI.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.). Google Patents.
  • This compound hydrochloride (C7H13NO). (n.d.). PubChem.
  • 5-oxa-2-azaspiro[3.5]nonan-8-ol. (n.d.). AA Blocks.
  • 5-oxa-2-azaspiro[3.5]nonan-8-one. (n.d.). AA Blocks.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. BenchChem.
  • 2-Oxa-5-azaspiro[3.5]nonane. (n.d.). PubChem.
  • This compound hydrochloride (C7H13NO). (n.d.). PubChem.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.
  • 5-Oxa-2-azaspiro[3.5]nonan-8-ylmethanol. (2025). PubChem.
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. (n.d.). BenchChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. (n.d.). BenchChem.
  • Piperidine. (n.d.). PubChem.
  • 5-oxa-8-azaspiro[3.5]nonane (C7H13NO). (n.d.). PubChem.

Sources

A Senior Application Scientist's Guide to the Comparative Physicochemical Properties of Azaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the strategic move away from planar, aromatic structures towards three-dimensional molecular architectures is a cornerstone of modern drug design.[1] This "escape from flatland" aims to improve physicochemical and pharmacokinetic profiles, ultimately leading to safer and more effective therapeutics.[2][3] Among the scaffolds at the forefront of this movement are azaspirocycles, particularly azaspiro[3.5]nonanes. Their rigid, well-defined three-dimensional structure offers precise exit vectors for substituents, making them highly attractive building blocks.[2]

This guide provides an in-depth comparison of the core physicochemical properties of the azaspiro[3.5]nonane scaffold. We will explore its characteristics relative to analogous structures, detail the experimental protocols for property determination, and explain the causal relationships between molecular structure and function, offering field-proven insights for researchers, scientists, and drug development professionals.

The Azaspiro[3.5]nonane Scaffold: A Structural Overview

Azaspiro[3.5]nonane consists of a four-membered azetidine ring and a six-membered cyclohexane ring fused at a single, shared carbon atom (the spirocenter). This unique arrangement imparts significant rigidity and a distinct spatial arrangement of atoms compared to more flexible aliphatic rings. In drug discovery, azaspiro[3.5]nonane and its derivatives are often employed as bioisosteres for common motifs like piperidine, with the goal of enhancing properties such as metabolic stability, solubility, and novelty of intellectual property.[1][3][4][5] The incorporation of this scaffold has been successfully demonstrated in the development of potent G protein-coupled receptor 119 (GPR119) agonists for potential use in treating metabolic diseases.[2][6]

Core Physicochemical Properties: Measurement and Rationale

The journey of a drug candidate from a lab discovery to a clinical reality is heavily dictated by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME). For the azaspiro[3.5]nonane class, the most critical properties to assess are lipophilicity, aqueous solubility, basicity (pKa), and metabolic stability.

Lipophilicity (logP/logD)

Expertise & Experience: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a paramount parameter. It influences a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity.[7] The partition coefficient (logP) is the measure for the neutral species, while the distribution coefficient (logD) accounts for all ionized and non-ionized species at a given pH, making logD particularly relevant for ionizable compounds like azaspiro[3.5]nonanes at physiological pH (7.4).

Trustworthiness: Accurate determination of lipophilicity is crucial. While computational models provide rapid estimations, experimental validation is the gold standard. The two most widely accepted methods are the Shake-Flask method and determination by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a compound between two immiscible phases, typically 1-octanol and water.[7] 1-octanol is chosen as the organic phase because its properties are considered a reasonable surrogate for the lipid bilayers of cell membranes.[8]

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with 1-octanol. Conversely, saturate 1-octanol with the buffered aqueous solution. This pre-saturation is critical to prevent volume changes during the experiment.[9]

  • Compound Dissolution: Accurately weigh the azaspiro[3.5]nonane derivative and dissolve it in one of the pre-saturated phases.

  • Partitioning: Combine equal volumes of the compound-containing phase and the empty pre-saturated phase in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to ensure thorough mixing, then allow the phases to separate completely by letting it stand or by centrifugation (e.g., 24 hours).[9]

  • Quantification: Carefully sample both the aqueous and 1-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[7]

Aqueous Solubility

Expertise & Experience: A drug must be in solution to be absorbed and to interact with its biological target.[10] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability, unreliable results in in-vitro assays, and formulation challenges.[11][12][13] Therefore, solubility assays are performed from the earliest stages of discovery.

Trustworthiness: Two types of solubility are typically measured: kinetic and thermodynamic. Kinetic solubility is determined by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput method suitable for early-stage screening of large compound libraries.[10][11][12] Thermodynamic solubility, considered the "gold standard," measures the concentration of a saturated solution at equilibrium and is vital for lead optimization and formulation development.[10][14]

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay

  • Sample Preparation: Add an excess of the solid, crystalline azaspiro[3.5]nonane derivative to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step; filtration through a low-binding filter plate or high-speed centrifugation is commonly used.[11]

  • Quantification: Analyze the resulting saturated solution (the filtrate or supernatant) to determine the compound's concentration, typically by HPLC-UV or LC-MS/MS against a calibration curve.[10][11]

Visualization: General Workflow for Aqueous Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid compound to aqueous buffer (pH 7.4) B Agitate for 24-72h at constant temperature A->B Achieve Equilibrium C Filter or Centrifuge to remove solid B->C Isolate Saturated Solution D Collect clear filtrate or supernatant C->D E Analyze concentration by LC-MS/MS D->E Determine Solubility Value

Caption: Workflow for thermodynamic aqueous solubility measurement.

Basicity (pKa)

Expertise & Experience: The nitrogen atom in the azaspiro[3.5]nonane core is basic, meaning it can accept a proton. The pKa is the pH at which the compound is 50% ionized and 50% neutral. This is a critical parameter as the ionization state of a drug affects its solubility, its ability to cross cell membranes (the neutral form is typically more permeable), and its potential for ionic interactions with its biological target.[15]

Trustworthiness: While various methods exist, potentiometric titration is a robust and widely used technique for determining the pKa of basic compounds. Spectrophotometric methods are also common, particularly if the compound possesses a suitable chromophore that changes upon ionization.[16]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the azaspiro[3.5]nonane derivative in a suitable solvent, typically water or a co-solvent system if solubility is low.

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Slowly add a standardized acidic titrant (e.g., HCl) to the solution in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve, which is the point of maximum buffer capacity.[16]

Metabolic Stability

Expertise & Experience: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. A compound that is metabolized too quickly will have a short half-life and poor in vivo exposure, while one that is too stable may accumulate and cause toxicity.[17] Introducing spirocyclic centers is a common strategy to improve metabolic stability by replacing metabolically labile positions.[1][18]

Trustworthiness: The most common in vitro method for assessing metabolic stability involves incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[17] This provides a reliable measure of Phase I metabolic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture in a buffered solution (pH 7.4) containing liver microsomes (e.g., from human, rat, or mouse) and the azaspiro[3.5]nonane test compound at a low concentration (typically 1 µM).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the required cofactor, NADPH.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Comparative Physicochemical Data

The true value of a scaffold is understood through comparison. The following tables summarize key computed physicochemical properties for 7-azaspiro[3.5]nonane and related structures, providing a quantitative basis for scaffold selection. It is important to note that these are computationally predicted values and may differ from experimental results, but they are invaluable for trend analysis.[2]

Table 1: Comparison of 7-Azaspiro[3.5]nonane with Related Scaffolds

PropertySpiro[3.5]nonane (Parent Carbocycle)7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular Formula C₉H₁₆C₈H₁₅NC₈H₁₅N
Molecular Weight ( g/mol ) 124.22[19]125.21[20]125.21[2]
Predicted XLogP3 4.2[19]1.8[20]1.9[2]
Predicted pKa (Strongest Basic) N/A10.5[2]11.2[2]
Topological Polar Surface Area (TPSA) 0 Ų[19]12 Ų[20]12 Ų[2]
Predicted Water Solubility Low (Not reported)15.5 g/L[2]10.3 g/L[2]

Authoritative Grounding & Insights:

  • Impact of Nitrogen: Replacing a methylene group in spiro[3.5]nonane with a nitrogen atom to form 7-azaspiro[3.5]nonane dramatically decreases lipophilicity (XLogP3 drops from 4.2 to 1.8) and introduces a polar surface area (TPSA of 12 Ų).[19][20] This is a classic strategy to improve the "drug-likeness" of a hydrocarbon scaffold.

  • Ring System Comparison: Comparing 7-azaspiro[3.5]nonane (azetidine-cyclohexane) with 1-azaspiro[4.4]nonane (pyrrolidine-cyclopentane) reveals subtle but important differences. The 1-azaspiro[4.4]nonane is predicted to be slightly more basic and lipophilic, with lower aqueous solubility.[2] This highlights how the specific ring sizes and nitrogen position within the spirocycle can be used to fine-tune properties.

Table 2: Impact of Additional Heteroatoms on the Azaspiro[3.5]nonane Scaffold

Property7-Azaspiro[3.5]nonane2-Oxa-7-azaspiro[3.5]nonane7-Oxa-2-azaspiro[3.5]nonane
Molecular Formula C₈H₁₅NC₇H₁₃NOC₇H₁₃NO
Molecular Weight ( g/mol ) 125.21[21]127.18[21]127.18[21][22]
Physical State Liquid (Predicted)Solid (Predicted)Solid (Predicted)

Authoritative Grounding & Insights:

  • Modulating Properties: The introduction of an oxygen atom into the scaffold (oxa-azaspiro[3.5]nonanes) is a powerful strategy to further modulate physicochemical properties. Generally, adding a heteroatom like oxygen increases polarity and can improve solubility, while also providing an additional hydrogen bond acceptor site, which can be beneficial for target engagement.[23]

Visualization: Bioisosteric Replacement Strategy

G cluster_original Original Drug Candidate cluster_replacement Scaffold Hopping Strategy A Lead Compound with Piperidine Ring B Observed Issues: - Poor Metabolic Stability - Undesirable Lipophilicity A->B C Replace Piperidine with 7-Azaspiro[3.5]nonane A->C Bioisosteric Replacement D Potential Improvements: - Increased 3D character - Blocked metabolic sites - Modulated pKa/Solubility C->D

Caption: Bioisosteric replacement of piperidine with an azaspiro scaffold.

Conclusion and Future Outlook

The azaspiro[3.5]nonane scaffold represents a valuable tool in the medicinal chemist's arsenal for designing novel, three-dimensional drug candidates.[2] Its physicochemical properties—moderate lipophilicity, good predicted aqueous solubility, and defined basicity—make it an attractive starting point for optimization. As demonstrated, these properties can be rationally tuned through comparison with other spirocyclic systems and by the introduction of additional heteroatoms.

The key to leveraging this scaffold effectively lies in a robust, data-driven approach. This requires not only the synthesis of novel derivatives but also the rigorous experimental determination of their physicochemical profiles using the validated protocols described herein.[2][24] By understanding the causal links between the rigid 3D structure of azaspiro[3.5]nonanes and their resulting properties, drug discovery teams can make more informed decisions, accelerating the development of the next generation of therapeutics.

References

  • Aqueous Solubility Assays. Creative Bioarray. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Measuring aqueous solubility critical in drug development. Scientist Live. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • 7-Azaspiro(3.5)nonane. PubChem, National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed, National Institutes of Health. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • 6-Azaspiro[3.5]nonane. PubChem, National Institutes of Health. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • 7-Oxa-1-azaspiro[3.5]nonane. PubChem, National Institutes of Health. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • 7-Oxa-2-azaspiro(3.5)nonane. PubChem, National Institutes of Health. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • Experimental lipophilicity for beyond Rule of 5 compounds. ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed, National Institutes of Health. [Link]

  • Lipophilicity assessment of spironolactone by means of reversed phase liquid chromatography and by newly developed calculation procedures. ResearchGate. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. National Institutes of Health. [Link]

  • logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. [Link]

  • Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]

  • How To Determine PKA Of Organic Compounds?. YouTube. [Link]

  • Spiro(3.5)nonane. PubChem, National Institutes of Health. [Link]

  • Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[3.5]nonane from Cryptocarya laevigata. National Institutes of Health. [Link]

  • Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. [Link]

  • Toward the accurate calculation of pKa values in water and acetonitrile.. Semantic Scholar. [Link]

Sources

Navigating the In Silico Landscape: A Comparative Guide to Modeling 5-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary drug discovery paradigm, the quest for novel chemical matter with enhanced three-dimensionality and favorable physicochemical properties is paramount. Spirocyclic scaffolds have emerged as a compelling solution, offering rigid frameworks that can project functional groups into distinct vectors of chemical space. Among these, the 5-Oxa-2-azaspiro[3.5]nonane moiety presents a unique and synthetically accessible scaffold. Its inherent structural features, including a privileged oxetane ring and a versatile piperidine motif, make it an attractive starting point for the design of novel therapeutics targeting a range of biological entities, including G protein-coupled receptors (GPCRs) like GPR119.[1][2]

This guide provides a comprehensive comparison of in silico modeling techniques for the exploration and optimization of this compound derivatives. We will delve into the causality behind choosing specific computational approaches, present objective comparisons of their performance, and provide detailed, field-proven protocols to empower researchers in their drug development endeavors.

The Strategic Application of In Silico Modeling in Spirocycle-Based Drug Discovery

The journey from a promising scaffold to a clinical candidate is fraught with challenges, including optimizing potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico modeling serves as an indispensable compass, guiding medicinal chemists through this complex landscape by predicting molecular behavior and prioritizing synthetic efforts. For a rigid and structurally unique scaffold like this compound, computational methods are not merely ancillary but are central to unlocking its full therapeutic potential.

G cluster_0 In Silico Drug Discovery Workflow Target Identification Target Identification Virtual Screening Virtual Screening Target Identification->Virtual Screening Known/Predicted Target Hit Identification Hit Identification Virtual Screening->Hit Identification Filtering Lead Optimization Lead Optimization Hit Identification->Lead Optimization Iterative Design Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate ADMET Prediction

Caption: A generalized workflow for in silico drug discovery, applicable to the development of this compound derivatives.

Molecular Docking: Predicting Binding Interactions and Poses

Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand within the binding site of a macromolecular target. For this compound derivatives, docking studies are crucial for understanding how the spirocyclic core orients itself and how substituents can be modified to enhance interactions with key residues.

Comparative Analysis of Molecular Docking Software

The choice of docking software can significantly influence the accuracy and computational cost of the predictions. Here, we compare three widely used docking programs:

SoftwareStrengthsWeaknessesIdeal Use Case for this compound Derivatives
AutoDock Vina Open-source and free, good accuracy for most systems, relatively fast.[3]Can be less accurate for ligands with many rotatable bonds, requires more manual setup.Initial virtual screening of a library of derivatives to identify promising candidates.
GOLD High accuracy, particularly for ligands with high flexibility, good for handling complex binding sites.[3][4]Commercial license required, steeper learning curve.Detailed binding mode analysis of a smaller set of high-priority derivatives, especially when protein flexibility is considered.
Glide (Schrödinger) Very fast and accurate, well-integrated into a larger suite of modeling tools, user-friendly interface.[3][5]Commercial and can be expensive.High-throughput virtual screening and lead optimization in an industrial setting where speed and integration are critical.
Experimental Protocol: Molecular Docking of a this compound Derivative to GPR119 using AutoDock Vina

This protocol outlines a typical workflow for docking a hypothetical this compound derivative to the GPR119 receptor. A homology model of GPR119 would be required as no crystal structure is publicly available.

Step 1: Receptor Preparation

  • Obtain a homology model of the human GPR119 receptor.

  • Using AutoDockTools (ADT), remove water molecules and add polar hydrogens.

  • Define the binding site based on known agonists or predicted binding pockets. A grid box encompassing this site will be generated.

Step 2: Ligand Preparation

  • Draw the 3D structure of the this compound derivative using a molecular editor and save it in a suitable format (e.g., .mol2 or .pdb).

  • Use ADT to assign Gasteiger charges and define rotatable bonds. Save the prepared ligand in .pdbqt format.

Step 3: Docking Simulation

  • Create a configuration file specifying the receptor, ligand, and grid box information.

  • Run AutoDock Vina from the command line, providing the configuration file as input.

Step 4: Analysis of Results

  • Visualize the docked poses and their corresponding binding energies using a molecular visualization tool like PyMOL or Chimera.

  • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the top-ranked poses and the receptor residues.

G cluster_0 Molecular Docking Workflow Receptor Preparation Receptor Preparation Grid Generation Grid Generation Receptor Preparation->Grid Generation Docking Simulation Docking Simulation Grid Generation->Docking Simulation Ligand Preparation Ligand Preparation Ligand Preparation->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis

Caption: A simplified workflow for performing molecular docking simulations.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view, accounting for the flexibility of both the ligand and the receptor over time.[6] For the rigid this compound scaffold, MD simulations are particularly valuable for assessing the stability of the docked pose and understanding how subtle conformational changes in the receptor can influence binding.

Comparative Analysis of MD Simulation Software

The choice of MD engine depends on factors like computational performance, force field availability, and the specific analyses required.

SoftwareStrengthsWeaknessesIdeal Use Case for this compound Derivatives
GROMACS Extremely fast and efficient, open-source, large user community and extensive documentation.[7][8]Can have a steeper learning curve for beginners, force field implementation can be less straightforward than AMBER.Long-timescale simulations to assess the stability of the ligand-receptor complex and calculate binding free energies.
AMBER Highly accurate force fields, well-regarded for biomolecular simulations, extensive set of analysis tools.[7][8]Commercial license for the GPU-accelerated version, can be slower than GROMACS for some systems.High-accuracy binding free energy calculations and detailed analysis of intermolecular interactions.
NAMD Highly scalable for large systems and parallel computing environments, good integration with VMD for visualization.Can be more complex to set up and run than GROMACS or AMBER for standard simulations.Simulations of the GPR119 receptor embedded in a lipid bilayer to more accurately model the cellular environment.
Experimental Protocol: MD Simulation of a this compound Derivative-GPR119 Complex using GROMACS

This protocol outlines the steps to perform an MD simulation of a docked complex.

Step 1: System Preparation

  • Start with the docked complex from the previous step.

  • Choose a suitable force field (e.g., AMBER or CHARMM) and generate the topology files for the protein and the ligand.

  • Place the complex in a simulation box and solvate it with water molecules.

  • Add ions to neutralize the system.

Step 2: Energy Minimization and Equilibration

  • Perform energy minimization to remove steric clashes.

  • Run a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.

  • Run a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

Step 3: Production MD Simulation

  • Run the production MD simulation for the desired length of time (e.g., 100 ns or longer).

Step 4: Trajectory Analysis

  • Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy.

  • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Quantitative Structure-Activity Relationship (QSAR): Linking Chemical Structure to Biological Activity

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For this compound derivatives, QSAR can be used to predict the activity of unsynthesized analogs and to identify the key molecular descriptors that govern their potency.

Comparative Analysis of QSAR Methodologies

QSAR models can be broadly categorized into 2D and 3D approaches.

MethodologyStrengthsWeaknessesIdeal Use Case for this compound Derivatives
2D-QSAR Computationally inexpensive, easy to interpret, does not require 3D structural information.[9][10]Does not account for the 3D conformation of the molecules, can be less predictive than 3D-QSAR.Rapidly building a predictive model for a large series of derivatives to guide initial SAR exploration.
3D-QSAR (CoMFA/CoMSIA) Considers the 3D structure of the molecules, provides intuitive 3D contour maps for interpretation, generally more predictive than 2D-QSAR.[11]Requires accurate alignment of the molecules, computationally more intensive.In-depth analysis of the structure-activity relationship to guide lead optimization by visualizing favorable and unfavorable steric and electrostatic regions.
Experimental Protocol: 2D-QSAR Analysis of this compound Derivatives using Multiple Linear Regression (MLR)

This protocol describes the development of a 2D-QSAR model.

Step 1: Data Set Preparation

  • Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 or EC50 values).

  • Convert the biological activities to a logarithmic scale (pIC50 or pEC50).

  • Divide the dataset into a training set (for model building) and a test set (for model validation).

Step 2: Descriptor Calculation

  • For each molecule in the dataset, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, and electronic descriptors) using software like PaDEL-Descriptor.

Step 3: Model Building and Validation

  • Use a statistical software package to perform multiple linear regression (MLR) on the training set, with the pIC50 as the dependent variable and the calculated descriptors as the independent variables.

  • Use a variable selection method (e.g., stepwise regression) to identify the most relevant descriptors.

  • Validate the model using internal (e.g., cross-validation) and external (predicting the activity of the test set) validation techniques.

Pharmacophore Modeling: Identifying Essential Chemical Features for Activity

A pharmacophore model is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. For this compound derivatives, pharmacophore modeling can be used for virtual screening to identify novel scaffolds with similar interaction patterns.[12]

Comparative Analysis of Pharmacophore Modeling Software

Several software packages are available for generating and using pharmacophore models.

SoftwareStrengthsWeaknessesIdeal Use Case for this compound Derivatives
LigandScout User-friendly interface, can generate both ligand-based and structure-based pharmacophores, excellent visualization tools.[12]Commercial license required.Generating a pharmacophore model from a known active this compound derivative and using it to screen large compound libraries.
Phase (Schrödinger) Well-integrated with other Schrödinger tools, robust algorithms for pharmacophore perception and database searching.Commercial and part of a larger suite.Developing and validating pharmacophore models in an industrial drug discovery pipeline.
MOE (Chemical Computing Group) Comprehensive suite of modeling tools, including pharmacophore modeling, good for both ligand- and structure-based approaches.Commercial license required.A versatile platform for various modeling tasks, including pharmacophore-based virtual screening and scaffold hopping.
Experimental Protocol: Ligand-Based Pharmacophore Modeling with LigandScout

This protocol describes the generation of a pharmacophore model from a set of active compounds.

Step 1: Input Preparation

  • Select a set of structurally diverse and potent this compound derivatives with known activity against the target of interest.

  • Generate low-energy conformers for each molecule.

Step 2: Pharmacophore Model Generation

  • Align the molecules based on their common chemical features.

  • LigandScout will then generate a set of pharmacophore hypotheses that represent the common features of the active molecules.

Step 3: Model Validation

  • Validate the best pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to enrich the active compounds.

Step 4: Virtual Screening

  • Use the validated pharmacophore model to screen a large virtual library of compounds to identify novel hits.

G cluster_0 Pharmacophore Modeling Workflow Active Ligands Active Ligands Conformer Generation Conformer Generation Active Ligands->Conformer Generation Pharmacophore Generation Pharmacophore Generation Conformer Generation->Pharmacophore Generation Model Validation Model Validation Pharmacophore Generation->Model Validation Virtual Screening Virtual Screening Model Validation->Virtual Screening

Sources

The Ascendant Spirocycle: Validating 5-Oxa-2-azaspiro[3.5]nonane as a Superior Bioisostere for Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of modern medicinal chemistry, the morpholine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties and synthetic accessibility.[1][2] However, its susceptibility to metabolic degradation often presents a significant hurdle in drug development.[2] This guide provides a comprehensive, data-driven comparison for researchers, scientists, and drug development professionals on the validation of 5-Oxa-2-azaspiro[3.5]nonane as a bioisosteric replacement for morpholine, a strategy aimed at enhancing metabolic stability and overall drug-like properties.

The principle of bioisosterism, the exchange of one functional group for another with similar steric and electronic properties to improve a compound's biological activity or pharmacokinetic profile, is a cornerstone of rational drug design.[3] The replacement of the classic morpholine ring with a spirocyclic counterpart, this compound, represents a compelling application of this principle, offering a pathway to overcome common metabolic liabilities associated with the morpholine moiety.

Physicochemical Properties: A Head-to-Head Comparison

A successful bioisosteric replacement hinges on the similarity of key physicochemical parameters that govern a molecule's behavior in a biological system. While direct experimental data for the parent this compound is limited, we can infer its properties from available data and related spirocyclic systems.

PropertyMorpholineThis compoundRationale for Bioisosteric Similarity
Molecular Weight ( g/mol ) 87.12127.18[4]The increase in molecular weight is a consideration, but the rigid spirocyclic nature can lead to improved ligand-receptor interactions, potentially offsetting the change.
Calculated LogP -0.86~0.2 (Predicted)[4]While slightly more lipophilic, the spirocyclic nature can paradoxically lead to increased aqueous solubility due to a higher pKa and reduced crystal packing energy.
Topological Polar Surface Area (Ų) 32.721.3[4]The lower TPSA of the spirocycle suggests potentially improved cell permeability.
pKa (of conjugate acid) 8.36Higher than morpholine (Predicted)The constrained nature of the spirocycle can increase the basicity of the nitrogen atom, leading to a higher pKa and potentially improved aqueous solubility at physiological pH.
3D Shape Flexible chair/boat conformations[5]Rigid, spirocyclicThe rigid, three-dimensional structure of the spirocycle can provide a more defined vector for substituents, potentially leading to enhanced target binding and selectivity. This "escape from flatland" is a key strategy in modern drug design.[6]

The Metabolic Stability Imperative: Why Replace Morpholine?

The primary driver for seeking alternatives to morpholine is its metabolic lability. The α-carbons to the ring oxygen and nitrogen are susceptible to oxidation by cytochrome P450 enzymes, leading to ring opening and inactivation of the drug molecule.

Spirocyclic systems, such as this compound, are designed to be more metabolically robust. The quaternary spirocyclic carbon atom is inherently resistant to oxidation, and the more rigid ring system can sterically hinder the approach of metabolic enzymes to the susceptible α-carbons. This enhanced metabolic stability is a key advantage of this bioisosteric replacement.[6]

Experimental Validation: A Step-by-Step Guide

To empirically validate the bioisosteric replacement of morpholine with this compound, a series of head-to-head in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be performed on a pair of analogue compounds: the parent drug containing the morpholine moiety and its spirocyclic counterpart.

G cluster_0 Compound Synthesis cluster_1 In Vitro ADME Profiling cluster_2 Data Analysis & Comparison Synthesis Synthesize Morpholine and Spirocycle Analogues Solubility Kinetic Solubility Assay Synthesis->Solubility Permeability Caco-2 Permeability Assay Synthesis->Permeability Metabolism Microsomal Stability Assay Synthesis->Metabolism Binding Plasma Protein Binding Assay Synthesis->Binding Analysis Head-to-Head Comparison of ADME Properties Solubility->Analysis Permeability->Analysis Metabolism->Analysis Binding->Analysis

Caption: Experimental workflow for validating the bioisosteric replacement.

Kinetic Solubility Assay

Objective: To determine the aqueous solubility of the compounds, a critical factor for oral absorption.

Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the morpholine and this compound analogues in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.

  • Addition to Buffer: Add a small volume (e.g., 5 µL) of each DMSO solution to wells containing phosphate-buffered saline (PBS) at pH 7.4.[7]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with shaking.[8]

  • Measurement:

    • Nephelometry: Measure the light scattering of each well using a nephelometer to detect precipitate formation.[9]

    • UV Spectroscopy: Alternatively, filter the solutions to remove any precipitate and measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the compound's λmax.[7]

  • Data Analysis: Construct a calibration curve from standards of known concentration to determine the solubility of the test compounds.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the compounds, a predictor of in vivo oral absorption.

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer.[][11]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Application: Add the test compounds (dissolved in transport buffer) to the apical (A) side of the monolayer.[5]

  • Incubation: Incubate the plate at 37°C.

  • Sampling: At various time points, collect samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the A-to-B transport. A bidirectional assay (B-to-A) can also be performed to determine the efflux ratio.[5]

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of the compounds in the presence of liver enzymes.

Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[12][13]

  • Compound Addition: Add the test compound to the reaction mixture at a final concentration of 1 µM.[14]

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining parent compound against time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12]

Plasma Protein Binding Assay

Objective: To determine the extent to which the compounds bind to plasma proteins, which affects their distribution and availability to reach the target site.

Protocol:

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device with a semi-permeable membrane (MWCO 12-14 kDa).[15]

  • Sample Preparation: Add the test compound to plasma (human or other species) in one chamber of the RED device. Add dialysis buffer (PBS) to the other chamber.[16]

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[17]

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) of the compound in plasma.

G cluster_0 Physicochemical Properties cluster_1 ADME Properties cluster_2 Biological Activity MW Molecular Weight Sol Solubility MW->Sol Perm Permeability MW->Perm MetStab Metabolic Stability MW->MetStab PPB Plasma Protein Binding MW->PPB LogP Lipophilicity (LogP) LogP->Sol LogP->Perm LogP->MetStab LogP->PPB TPSA TPSA TPSA->Sol TPSA->Perm TPSA->MetStab TPSA->PPB pKa pKa pKa->Sol pKa->Perm pKa->MetStab pKa->PPB Shape 3D Shape Shape->Sol Shape->Perm Shape->MetStab Shape->PPB Potency Potency Sol->Potency Selectivity Selectivity Sol->Selectivity Toxicity Toxicity Sol->Toxicity Perm->Potency Perm->Selectivity Perm->Toxicity MetStab->Potency MetStab->Selectivity MetStab->Toxicity PPB->Potency PPB->Selectivity PPB->Toxicity

Caption: Interplay of physicochemical and ADME properties in drug design.

Case Study: Bupivacaine Analogue

A compelling example of the successful application of this bioisosteric replacement strategy is found in the development of analogues of the local anesthetic Bupivacaine. In a study, the piperidine fragment of Bupivacaine was replaced with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivative. The resulting analogue exhibited not only comparable anesthetic activity and ADME properties but also a five-fold lower toxicity and increased water solubility compared to the original drug.[6][18] This case study provides strong evidence for the potential of the this compound scaffold to improve the overall profile of a drug candidate.

Conclusion

The bioisosteric replacement of morpholine with this compound presents a promising strategy for overcoming the metabolic liabilities often associated with the morpholine moiety. The spirocyclic nature of this compound offers the potential for enhanced metabolic stability, improved aqueous solubility, and a more defined three-dimensional structure for optimal target engagement. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison and validation of this bioisosteric pair. By employing these methods, drug discovery teams can make data-driven decisions to advance more promising and developable drug candidates.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. Accessed January 12, 2026. [Link]

  • PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem Website. Accessed January 12, 2026. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Website. Accessed January 12, 2026. [Link]

  • Al-Ghananeem AM, Malkawi AH, Crooks PA. In vitro solubility assays in drug discovery. Expert Opin Drug Discov. 2007;2(8):1055-1065.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io Website. Published December 9, 2024. Accessed January 12, 2026. [Link]

  • BioIVT. Plasma Protein Binding Assay. BioIVT Website. Accessed January 12, 2026. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io Website. Published December 9, 2024. Accessed January 12, 2026. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery Website. Accessed January 12, 2026. [Link]

  • Mercell. metabolic stability in liver microsomes. Mercell Website. Accessed January 12, 2026. [Link]

  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. Sygnature Discovery Website. Accessed January 12, 2026. [Link]

  • Visikol. Plasma Protein Binding Assay. Visikol Website. Published November 3, 2022. Accessed January 12, 2026. [Link]

  • Kourounakis AP, Xanthopoulos D, Tzara A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020;40(2):709-752.
  • Evotec. Caco-2 Permeability Assay. Evotec Website. Accessed January 12, 2026. [Link]

  • Evotec. Microsomal Stability. Evotec Website. Accessed January 12, 2026. [Link]

  • Wernevik, J., Giordanetto, F., & Akerud, T. (2021). Protocol for the Human Liver Microsome Stability Assay. In Methods in Molecular Biology (Vol. 2349, pp. 131-140). Humana, New York, NY.
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. MTTlab Website. Accessed January 12, 2026. [Link]

  • Baran Laboratory. Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Website. Published November 14, 2020. Accessed January 12, 2026. [Link]

  • Pasan, M., Dolenc, M. S., & Stanovnik, B. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876.
  • PubChem. This compound hydrochloride. PubChem Website. Accessed January 12, 2026. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41.
  • Trabocchi, A., et al. (2020). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 8, 590.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Accessed January 12, 2026.
  • ChemRxiv. A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv Website. Published November 4, 2024. Accessed January 12, 2026. [Link]

  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate Website. Accessed January 12, 2026. [Link]

  • PubChem. 2-Oxa-5-azaspiro[3.5]nonane. PubChem Website. Accessed January 12, 2026. [Link]

  • MDPI. Head-To-Head Comparison of Biological Behavior of Biocompatible Polymers Poly(Ethylene Oxide), Poly(2-Ethyl-2-Oxazoline) and Poly[N-(2-Hydroxypropyl)Methacrylamide] as Coating Materials for Hydroxyapatite Nanoparticles in Animal Solid Tumor Model. MDPI Website. Accessed January 12, 2026. [Link]

Sources

A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the strategic move away from planar, aromatic compounds towards three-dimensional scaffolds is a paramount objective for enhancing drug-like properties.[1][2] Azaspirocycles, characterized by their inherent structural rigidity and well-defined substituent exit vectors, have garnered significant attention as valuable building blocks in drug discovery.[3][4] This guide presents an in-depth, head-to-head comparison of two notable azaspirocyclic scaffolds: azaspiro[3.5]nonane and azaspiro[4.4]octane. We will delve into their physicochemical properties, synthetic accessibility, and documented biological relevance to provide a comprehensive resource for scaffold selection and rational drug design.

Physicochemical Properties: A Quantitative Comparison

The foundational physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Below is a summary of key computed properties for the commonly referenced isomers, 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]octane. It is important to note that these are computationally predicted values and may differ from experimental results.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]octaneKey Observations
Molecular Formula C₈H₁₅NC₈H₁₅NBoth scaffolds share the same molecular formula and weight.
Molecular Weight 125.21 g/mol [3]125.21 g/mol
Predicted pKa 10.5 (strongest basic)11.2 (strongest basic)1-Azaspiro[4.4]octane is predicted to be slightly more basic.
Predicted XLogP3 1.8[3]1.91-Azaspiro[4.4]octane is predicted to be slightly more lipophilic.
Predicted Water Solubility 15.5 g/L10.3 g/L7-Azaspiro[3.5]nonane shows a slight advantage in predicted aqueous solubility.[3]
Topological Polar Surface Area 12 Ų[3]12 ŲThe low TPSA for both scaffolds suggests good potential for cell permeability.[3]
Complexity 97.1[3]103The complexity values are similar, reflecting their structural nature.

The introduction of spirocyclic scaffolds generally leads to an increased fraction of sp3-hybridized carbons (Fsp3), which correlates with improved clinical success rates, potentially through better solubility and target selectivity.[2][5] The subtle differences in predicted pKa, lipophilicity, and solubility between these two scaffolds can be exploited during the lead optimization phase to fine-tune a compound's properties for a specific therapeutic target.[2]

Conformational Analysis and Structural Rationale

The rigidity of spirocyclic systems locks the conformation of a molecule, which can optimize the orientation of binding elements in a controlled manner, leading to improved efficacy and selectivity.[1] The distinct ring sizes of azaspiro[3.5]nonane (a cyclobutane fused with a piperidine ring) and azaspiro[4.4]octane (a pyrrolidine fused with a cyclopentane ring) result in unique three-dimensional shapes and substituent vectors.[3][5]

cluster_0 Azaspiro[3.5]nonane cluster_1 Azaspiro[4.4]octane A Azaspiro[3.5]nonane (Cyclobutane + Piperidine) B Azaspiro[4.4]octane (Pyrrolidine + Cyclopentane)

Caption: A generalized workflow for the synthesis of azaspirocyclic scaffolds.

Biological Relevance and Therapeutic Applications

While the parent scaffolds are not biologically active on their own, their derivatives have been explored for a range of therapeutic targets.

Azaspiro[3.5]nonane Derivatives: Derivatives of 7-azaspiro[3.5]nonane have been notably investigated as potent agonists of G protein-coupled receptor 119 (GPR119). [3]GPR119 is a promising target for the treatment of type 2 diabetes and obesity, as it is primarily expressed in pancreatic β-cells and intestinal L-cells. [3] Azaspiro[4.4]octane Derivatives: The 1-azaspiro[4.4]nonane scaffold is a key structural feature in several biologically active natural products. [3][6]Derivatives of this scaffold have demonstrated a variety of biological activities, including the inhibition of the hepatitis C virus and acting as agonists of nicotinic acetylcholine receptors (nAChRs). [3][7]nAChRs are ligand-gated ion channels involved in numerous physiological and neurological processes, making them relevant targets for neurological disorders. [3]

Agonist Azaspiro[4.4]octane-based nAChR Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to IonChannel Ion Channel Opening (Na+, K+, Ca2+) nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Neurotransmitter Neurotransmitter Release Modulation Depolarization->Neurotransmitter Response Neuronal Excitability & Physiological Response Neurotransmitter->Response

Caption: Simplified nAChR signaling pathway activated by an azaspiro[4.4]octane agonist.

Experimental Protocols

To aid researchers in the practical evaluation of novel derivatives based on these scaffolds, we provide the following self-validating experimental protocols.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s. [8][9]A high metabolic stability is often a desirable trait for drug candidates. [10] Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound. [8][11] Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.) from a reputable supplier

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic liability (e.g., Verapamil)

  • Negative control (heat-inactivated microsomes)

  • 96-well incubation plate

  • Acetonitrile with an internal standard for protein precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare the final incubation mixture containing phosphate buffer and microsomes (e.g., final protein concentration of 0.5 mg/mL).

  • Pre-incubation: Aliquot the microsome mixture into the 96-well plate. Add the test compound to achieve the desired final concentration (e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative control wells (add buffer instead).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold solution of acetonitrile containing an internal standard to the respective wells. The 0-minute time point represents 100% of the compound.

  • Sample Processing: Seal the plate and vortex to ensure complete protein precipitation. Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) from the half-life and incubation parameters.

Causality and Self-Validation: The inclusion of a positive control validates the metabolic activity of the microsomes, while the negative control ensures that compound loss is due to enzymatic degradation and not other factors. The use of an internal standard corrects for variations in sample processing and instrument response. [8]

Protocol 2: Competitive Radioligand Binding Assay for Target Affinity (Kᵢ)

This protocol is a common method to determine the binding affinity of a non-labeled test compound by measuring its ability to displace a known radiolabeled ligand from a target receptor. [12][13] Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Cell membranes or purified protein containing the target receptor

  • Radiolabeled ligand with known affinity (Kₔ) for the target

  • Test compound at various concentrations

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Non-specific binding control (a high concentration of a known non-labeled ligand)

  • 96-well filter plates (e.g., with GF/C filters)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess non-labeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).

  • Incubation: Add the assay buffer, cell membranes/protein, and either the non-specific binding control or the test compound to the appropriate wells. Finally, add the radiolabeled ligand to all wells to initiate the binding reaction.

  • Equilibration: Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium. The time required for equilibrium should be determined experimentally. [12]4. Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the membranes with the bound radioligand on the filter while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.

Causality and Self-Validation: The use of a saturating concentration of a known ligand to define non-specific binding is crucial for accurately determining specific binding. The Cheng-Prusoff equation provides a validated method to convert the experimentally determined IC₅₀ to the Kᵢ, which is a true measure of affinity, independent of the assay conditions. [12]

Conclusion and Future Outlook

Both azaspiro[3.5]nonane and azaspiro[4.4]octane are valuable three-dimensional scaffolds that offer significant advantages over traditional flat aromatic systems in drug discovery. [1]

  • Azaspiro[3.5]nonane , with its slightly higher predicted aqueous solubility and demonstrated utility in developing GPR119 agonists, may be a scaffold of choice for metabolic disease targets. [3]* Azaspiro[4.4]octane , being a core component of several natural products and with derivatives showing activity at targets like nAChRs, presents opportunities in neuroscience and infectious disease research. [3] The ultimate decision between these two scaffolds will be dictated by the specific therapeutic target, the desired physicochemical properties of the final drug candidate, and the synthetic strategy. [3]The well-documented synthetic routes for derivatives of both scaffolds facilitate their integration into drug discovery pipelines. [3]As the demand for novel, patentable, and effective therapeutics with improved ADME profiles continues to grow, the exploration and utilization of these and other azaspirocyclic scaffolds are set to expand. [14]

References

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. Available at: [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. BioAgilytix. Available at: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available at: [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. Available at: [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PubMed Central. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]

  • A computational binding affinity estimation protocol with maximum utilization of experimental data : A case study for Adenosine. ChemRxiv. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Computational evaluation of protein – small molecule binding. PubMed Central. Available at: [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PubMed Central. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed Central. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed. Available at: [Link]

  • Design and Evaluation of Azaspirocycles as RNA binders. PubMed. Available at: [Link]

  • Conformational analysis. Fiveable. Available at: [Link]

  • conformational analysis in drug design. The IUPAC Compendium of Chemical Terminology. Available at: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]

  • CONFORMATIONAL ANALYSIS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the 3D Structure of 5-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3D Scaffolds in Modern Drug Discovery

In the realm of medicinal chemistry, the push to "Escape from Flatland" has driven a paradigm shift from planar, aromatic molecules to complex, three-dimensional (3D) scaffolds.[1] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined 3D geometries offer a unique opportunity to orient substituents in precise vectors, enhancing binding affinity, selectivity, and metabolic stability.[2][3] The 5-Oxa-2-azaspiro[3.5]nonane scaffold, which incorporates a four-membered azetidine ring and a six-membered tetrahydropyran ring, is an intriguing motif with significant potential for developing novel therapeutics.[4][5]

This guide provides an in-depth analysis of the 3D structure of this compound. We will explore the synergistic application of experimental techniques and computational modeling to elucidate its conformational preferences. Furthermore, a comparative analysis with its structural isomer, 7-Oxa-2-azaspiro[3.5]nonane, and its carbocyclic analog, 2-azaspiro[3.5]nonane, will highlight the profound impact of heteroatom placement on molecular architecture.

Methodologies for 3D Structural Elucidation: A Multi-Pronged Approach

Determining the precise 3D structure of a molecule as conformationally complex as this compound requires a combination of techniques. While X-ray crystallography provides the "gold standard" for solid-state structures, NMR spectroscopy and computational chemistry offer invaluable insights into its behavior in solution, which is more relevant to biological systems.[6][7]

Experimental Workflow for Structural Determination

The following diagram outlines a comprehensive workflow for elucidating the 3D structure of novel spirocyclic compounds.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 3D Structure Elucidation cluster_3 Analysis & Validation Synthesis Chemical Synthesis Purification Chromatography / Recrystallization Synthesis->Purification MS Mass Spectrometry (HRMS) Verify Molecular Formula Purification->MS NMR1D 1D NMR (¹H, ¹³C) Confirm Connectivity Purification->NMR1D Xray Single Crystal X-ray Diffraction Purification->Xray NMR2D 2D NMR (COSY, HSQC, NOESY/ROESY) Purification->NMR2D NMR1D->NMR2D Structure Definitive 3D Structure (Solid State) Xray->Structure Conformation Solution-Phase Conformational Ensemble NMR2D->Conformation CompChem Computational Modeling (DFT, MD) CompChem->Conformation Comparison Comparative Analysis vs. Analogs Structure->Comparison Conformation->Comparison

Caption: A comprehensive workflow for the 3D structural elucidation of novel spirocyclic scaffolds.

Experimental Protocols

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's 3D structure, including precise bond lengths, angles, and absolute stereochemistry.[8][9]

Protocol:

  • Crystal Growth: Dissolve the purified this compound derivative in a suitable solvent system (e.g., methanol/diethyl ether, ethyl acetate/hexanes). Employ slow evaporation, vapor diffusion, or cooling techniques to promote the formation of single, high-quality crystals.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson synthesis (e.g., using software like SHELXS) to solve the phase problem and generate an initial electron density map. Build the molecular model into the electron density map and refine it using full-matrix least-squares on F² (e.g., with SHELXL).[10]

  • Validation: Assess the quality of the final model by checking parameters such as the R-factor, goodness-of-fit (GooF), and residual electron density. The final structure is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[11][12] For this compound, specific 2D NMR experiments are crucial.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to confirm the basic structure and purity.

  • 2D COSY & HSQC: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons. This confirms atom connectivity.

  • 2D NOESY/ROESY: The Nuclear Overhauser Effect (NOE) is key for conformational analysis.[13] Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. Cross-peaks in these spectra indicate protons that are close in space (< 5 Å), regardless of their bonding connectivity. This data is critical for determining the relative orientation of protons on the azetidine and tetrahydropyran rings.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing insights into the relative energies of different conformations.[14][15]

Protocol:

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic conformational search to identify all low-energy conformers. This is particularly important for the flexible six-membered ring.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G*). Calculate the single-point energies to determine the relative stability of each conformer.

  • Property Calculation: For the lowest energy conformer, calculate key properties such as bond lengths, bond angles, dihedral angles, and simulated NMR parameters for comparison with experimental data.

Structural Analysis of this compound

The 3D structure of this compound is defined by the interplay between the strained, planar-like azetidine ring and the flexible, chair-like tetrahydropyran ring.

G cluster_0 Key Structural Features of this compound cluster_1 Conformational Properties Azetidine Azetidine Ring (4-membered) Spirocenter Spirocyclic Carbon (Quaternary C) Azetidine->Spirocenter Fused via Puckering Ring Puckering Azetidine->Puckering Exhibits slight Tetrahydropyran Tetrahydropyran Ring (6-membered) Tetrahydropyran->Spirocenter Fused via Chair Chair Conformation Tetrahydropyran->Chair Prefers Spirocenter->Puckering Influences Spirocenter->Chair Anchors AxialEquatorial Axial/Equatorial Substituents Chair->AxialEquatorial Defines

Caption: Key structural and conformational elements of the this compound scaffold.

The tetrahydropyran ring is expected to adopt a stable chair conformation to minimize steric and torsional strain.[16][17] The presence of the endocyclic oxygen atom (at position 5) introduces specific stereoelectronic effects. The lone pairs on the oxygen can influence the electron distribution and reactivity of adjacent bonds. The azetidine ring, being a strained four-membered ring, will be nearly planar but may exhibit slight puckering. The spirocyclic fusion point acts as a rigid anchor, restricting the overall flexibility of the molecule compared to non-spirocyclic analogs.

Comparative Structural Analysis

To fully appreciate the unique 3D structure of this compound, it is instructive to compare it with closely related analogs.

Head-to-Head Comparison: Impact of Heteroatom Position
FeatureThis compound 7-Oxa-2-azaspiro[3.5]nonane [18]2-Azaspiro[3.5]nonane [19]
Scaffold Azetidine + TetrahydropyranAzetidine + TetrahydropyranAzetidine + Cyclohexane
Oxygen Position Position 5 (para to spirocenter)Position 7 (ortho to spirocenter)N/A
Predicted Dipole Moment Moderate; influenced by O and N vectorsHigher; O and N are closerLower; N is the primary contributor
Hydrogen Bonding N-H (donor); O (acceptor)N-H (donor); O (acceptor)N-H (donor only)
Conformational Impact Oxygen at C5 influences the chair conformation and anomeric effects.Oxygen at C7 significantly alters the electronic environment near the spirocenter and azetidine ring.Standard cyclohexane chair conformation; lacks oxygen-induced stereoelectronic effects.
Relevance Bioisostere for piperidine-like structures with modified polarity.[1][20]Investigated as a bioisostere for pipecolic acid.[20][21]Core scaffold in various drug candidates, often used to impart 3D character.[3]

This comparison highlights how a simple change in the position of the oxygen atom from C5 to C7 can significantly alter the molecule's electronic properties and its potential interactions with biological targets. The carbocyclic analog, 2-azaspiro[3.5]nonane, serves as a baseline, demonstrating the foundational properties of the spiro[3.5] system before the introduction of the influential oxygen heteroatom.

G cluster_0 Structural Analogs for Comparison node_A This compound (Target Molecule) node_B 7-Oxa-2-azaspiro[3.5]nonane (Isomer) node_A->node_B Different O Position Alters Dipole & Electronics node_C 2-Azaspiro[3.5]nonane (Carbocyclic Analog) node_A->node_C Addition of Oxygen Introduces H-bond Acceptor & Stereoelectronic Effects node_B->node_C Isomeric Heterocycle vs. Parent Carbocycle

Caption: Comparative relationship between this compound and its key structural analogs.

Conclusion and Outlook

The 3D structure of this compound is a testament to the intricate interplay of ring strain, conformational preferences, and stereoelectronic effects. Its rigid spirocyclic core, combined with the specific placement of nitrogen and oxygen heteroatoms, creates a unique scaffold with well-defined substituent vectors. A thorough analysis, combining X-ray crystallography, advanced NMR techniques, and computational modeling, is essential for a complete understanding of its structural landscape.

For drug development professionals, this scaffold offers a compelling starting point for designing molecules with improved physicochemical properties and novel intellectual property. The comparative analysis demonstrates that subtle changes in heteroatom placement can have a significant impact on molecular properties, providing a clear strategy for fine-tuning candidate molecules for specific biological targets. The insights gained from this detailed structural analysis will undoubtedly accelerate the rational design of next-generation therapeutics built upon this promising 3D framework.

References

  • Benchchem. (n.d.). Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professio.
  • Benchchem. (n.d.). Structural Elucidation of 5-Azaspiro[3.5]nonan-2-one: A Comparative Guide to Validation by X-ray Crystallography.
  • Usuki, Y., Wang, Y., & Aube, J. (n.d.). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry - ACS Publications.
  • Benchchem. (n.d.). Application Notes and Protocols for Azaspiro[3.5]nonane Derivatives in Organic Synthesis.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry.
  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn.
  • Benchchem. (n.d.). A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential.
  • Computational Chemistry. (n.d.). SpiroChem.
  • PubChem. (n.d.). 5-Oxa-2-azaspiro[3.5]nonan-8-ylmethanol.
  • PubChemLite. (n.d.). This compound hydrochloride (C7H13NO).
  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • NMR free ligand conformations and atomic resolution dynamics. (n.d.). Recent.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
  • PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane.
  • ResearchGate. (n.d.). Spiro-Heterocycle: Synthesis and Computational Study.
  • PubChem. (n.d.). Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate.
  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • Chemistry LibreTexts. (2020, May 12). 8.2: Conformational Analysis.
  • 3.7. Conformational analysis. (n.d.). Organic Chemistry 1: An open textbook.

Sources

Safety Operating Guide

Navigating the Disposal of 5-Oxa-2-azaspiro[3.5]nonane: A Comprehensive Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Personnel

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 5-Oxa-2-azaspiro[3.5]nonane, a heterocyclic organic compound utilized in various research and development applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds and the known reactivity of its constituent functional groups—a cyclic ether and a secondary amine—to establish a robust and scientifically grounded disposal protocol. Our objective is to furnish researchers, scientists, and drug development professionals with the essential knowledge to handle and dispose of this compound in a manner that ensures both personal safety and regulatory adherence.

Understanding the Hazard Profile of this compound

The chemical structure of this compound incorporates two key functional groups that dictate its hazard profile: a cyclic ether and a secondary amine. Each of these moieties presents distinct risks that must be carefully managed.

  • Cyclic Ether Moiety and the Risk of Peroxide Formation: Ethers are well-documented to form explosive peroxides upon exposure to atmospheric oxygen and light.[1] This process of autooxidation can lead to the accumulation of thermally unstable and shock-sensitive peroxide crystals. Should these peroxides become concentrated, for instance through evaporation of the solvent, they can detonate with significant force.[1] Therefore, all handling and storage procedures must aim to mitigate peroxide formation.

  • Secondary Amine Functionality and Associated Hazards: Amines, as a class of compounds, can be toxic and pose various health risks if not handled correctly.[2][3] They can cause skin and respiratory irritation.[4] Furthermore, secondary amines can react with nitrosating agents to form potentially carcinogenic nitrosamines.[5]

Based on data from similar spirocyclic aza-oxa compounds, this compound should be presumed to be harmful if swallowed and to cause skin and eye irritation.

Mandatory Personal Protective Equipment (PPE) and Handling Precautions

Given the potential hazards, strict adherence to the following PPE and handling protocols is mandatory when working with this compound and its waste.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To prevent contact with corrosive and irritant materials.
Hand Protection Chemically resistant gloves (e.g., nitrile).To protect against skin irritation and absorption.
Skin and Body Laboratory coat and closed-toe shoes.To prevent accidental skin contact.
Respiratory Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of potentially harmful vapors.
Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste. Do not discharge this compound or its solutions into drains or the general environment.

  • Characterization: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be classified as hazardous chemical waste.

  • Segregation: It is imperative to segregate this compound waste from other waste streams. Specifically, do not mix with:

    • Acids and Oxidizing Agents: To prevent potentially violent reactions.

    • Nitrosating Agents: Such as nitrites, to avoid the formation of nitrosamines.[5]

    • Other Incompatible Chemicals: Consult a comprehensive chemical incompatibility chart if there is any doubt.

For any container of this compound that has been opened and stored for an extended period (e.g., over 3-6 months), it is crucial to test for the presence of peroxides before disposal.[6]

  • Testing Method: Commercially available peroxide test strips are a convenient method for detecting peroxides.[6] These strips typically provide a colorimetric indication of the peroxide concentration. A low concentration may be indicated by a yellow color, while a high concentration can be indicated by a blue color.[7]

  • Action Levels: If peroxide concentrations are found to be above 100 ppm, do not handle the container further.[8] Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on emergency disposal.[8]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The original container can be used if it is in good condition and can be securely sealed.[9]

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Potential Peroxide Former")

    • The date of waste accumulation.

  • Storage: Store the sealed and labeled waste container in a cool, dark, and well-ventilated area, away from heat, sunlight, and incompatible chemicals.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[9][10] These professionals are equipped to handle and dispose of such chemicals in compliance with all local, state, and federal regulations.

Emergency Procedures
  • Spills: In the event of a spill, evacuate the area and alert your supervisor and EHS department. The spill should be contained with absorbent materials. All cleanup materials must be collected and disposed of as hazardous waste.[11]

  • Exposure:

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Incompatible Chemicals characterize->segregate check_age Container Opened > 3-6 Months? segregate->check_age test_peroxides Test for Peroxides check_age->test_peroxides Yes containerize Containerize and Label Waste check_age->containerize No peroxides_high Peroxides > 100 ppm? test_peroxides->peroxides_high contact_ehs Contact EHS for Emergency Disposal peroxides_high->contact_ehs Yes peroxides_high->containerize No store Store in a Cool, Dark, Ventilated Area containerize->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose end Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

  • Health, Safety and Environment Office, The Hong Kong University of Science and Technology. Peroxide Tests. [Link]

  • Environmental Health and Safety, Missouri S&T. Appendix A Peroxide Test Protocol. [Link]

  • Environmental Health & Safety, University of Washington. EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022). [Link]

  • Chemistry Department, University of Waterloo. Standard Operating Procedures (SOP) for peroxide forming compounds. [Link]

  • Ohio University. Peroxide Lab Practices. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • Chemistry LibreTexts. 15.12: Cyclic Ethers. (2021). [Link]

  • Technology Catalogue. Disposing Amine Waste. [Link]

  • BME Shared Labs, University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Kim, H. Y., et al. Amines as occupational hazards for visual disturbance. (2014). Annals of Occupational and Environmental Medicine, 26, 28. [Link]

  • WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Khan Academy. Cyclic ethers and epoxide naming. (2010). [Link]

  • Rawsource. What are Amines? Structure, Types, Applications, and Safety. (2024). [Link]

  • JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019). [Link]

  • Diplomata Comercial. What is the Role of Amines in Chemical Synthesis Processes?. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Environmental Protection. How to Dispose of Petroleum Ether?. (2024). [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • European Commission. Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Pearson+. Would you expect the reactivity of a five-membered ring ether suc.... [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 5-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Oxa-2-azaspiro[3.5]nonane is foundational to therapeutic innovation. This spirocyclic scaffold holds significant interest, but with innovation comes the profound responsibility of ensuring safety. This guide provides a direct, field-tested framework for handling this compound, moving beyond a simple checklist to instill a deep understanding of the why behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Foundational Risk Assessment: Understanding the Hazard Profile

While specific toxicological data for this compound is not extensively published, a conservative approach based on the known hazards of structurally similar azaspiro compounds is scientifically prudent and essential for risk mitigation. The primary hazards are identified from aggregated GHS data for analogous molecules.

The key risks associated with this class of compounds are:

  • Skin Contact: Potential for irritation and, more significantly, allergic skin sensitization upon repeated exposure.[1]

  • Ingestion: Harmful if swallowed.[1][2]

  • Eye Contact: Expected to cause irritation.[3][4][5]

  • Inhalation: While the vapor pressure may be low, inhalation of aerosols or dust (if in solid form) could cause respiratory irritation.[4]

These risks dictate a handling procedure centered on preventing direct physical contact and aerosol generation.

Hazard ClassGHS Classification (Based on 2-Oxa-5-azaspiro[3.5]nonane)Primary Route of ExposureKey Precaution
Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed)IngestionAvoid hand-to-mouth contact; thorough hand washing.
Skin Sensitization Category 1 (H317: May cause an allergic skin reaction)Skin ContactUse of appropriate gloves and lab coat is mandatory.
Skin & Eye Irritation Not Classified (but assumed based on analogs)Skin/Eye ContactWear chemical safety goggles and protective clothing.

The Last Line of Defense: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and the chemical hazard. Its effectiveness is entirely dependent on proper selection and consistent use. The following multi-layered approach is mandatory for all work involving this compound.

Hand Protection: The Principle of Double Gloving

Given the skin sensitization risk, hand protection is paramount. A single pair of gloves provides a false sense of security due to the potential for microscopic pinholes and permeation.

  • Protocol: Always wear two pairs of powder-free nitrile gloves.[6][7] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff.

  • The Causality: This creates a robust barrier. The outer glove is considered the primary contact surface and is assumed to be contaminated. Before leaving the immediate work area (e.g., the fume hood), the outer pair must be removed and disposed of as hazardous waste.[8] This prevents the transfer of contamination to door handles, keyboards, and other laboratory surfaces. Gloves should be changed every 30-60 minutes during extended procedures or immediately if contamination is suspected or a tear occurs.[8]

Body Protection: Preventing Dermal Exposure
  • Protocol: A clean, knee-length laboratory coat with long sleeves and tight-fitting knit or elastic cuffs is the minimum requirement.[6] The coat must be kept fully fastened.

  • The Causality: The tight cuffs prevent chemicals from entering the sleeve-glove interface. For procedures with a higher risk of splashes or spills, such as handling stock solutions or performing transfers of >50 mL, a disposable, low-permeability gown worn over the lab coat is strongly recommended.[6] This ensures that any significant contamination does not reach personal clothing.

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Protocol: Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times. Standard safety glasses with side shields are not sufficient. When handling the material outside of a fume hood (a practice that should be avoided) or when there is a significant splash risk, a full-face shield must be worn in addition to safety goggles.[9]

  • The Causality: Goggles protect against direct splashes and aerosols from reaching the sensitive mucous membranes of the eyes. A face shield provides a broader barrier, protecting the entire face from splashes that could otherwise lead to skin exposure or ingestion. This aligns with standards set by OSHA (29 CFR 1910.133).[2]

Respiratory Protection: A Conditional Requirement
  • Protocol: All procedures that may generate aerosols or involve the handling of powdered forms of this compound must be performed within a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.

  • The Causality: A standard surgical mask does not protect the wearer from chemical vapors or fine aerosols; its purpose is to protect the experiment from the user.[10] In the rare event of a large spill or the need to handle the compound outside of a fume hood, a NIOSH-approved N95 or higher-level respirator is required.[10] All personnel requiring the use of a respirator must be medically cleared and properly fit-tested as per their institution's environmental health and safety (EHS) program.

Operational Plan: From Bench to Disposal

A safe workflow is a continuous process. The following diagram and procedural steps outline the mandatory lifecycle for handling this compound.

G RiskAssess 1. Assess Risks (Review SDS/Guide) Gather 2. Gather Materials (Chemicals, Glassware, PPE) RiskAssess->Gather DonPPE 3. Don Required PPE (Gown, Goggles, Double Gloves) Gather->DonPPE FumeHood 4. Work in Fume Hood (Verify Airflow) DonPPE->FumeHood Procedure 5. Perform Chemical Procedure (Weighing, Reaction, Transfer) FumeHood->Procedure Decontaminate 6. Decontaminate Surfaces & Glassware Procedure->Decontaminate DoffPPE 7. Doff PPE Correctly (Outer Gloves First) Decontaminate->DoffPPE Waste 8. Segregate Hazardous Waste DoffPPE->Waste Wash 9. Wash Hands Thoroughly Waste->Wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the work area, ensure you have all necessary equipment, including your PPE, spill kit, and designated hazardous waste containers.

  • Donning PPE: Don PPE in the following order: lab coat/gown, inner gloves, safety goggles, face shield (if needed), outer gloves.

  • Engineering Controls: Conduct all manipulations within a certified chemical fume hood.[11] Keep the sash at the lowest possible height that still allows for comfortable work.

  • Handling: Use a spatula for solid transfers. When making solutions, add the solid to the solvent slowly to avoid splashing. Keep the primary container sealed when not in immediate use.

  • Decontamination: After the procedure, decontaminate any surfaces with an appropriate solvent (e.g., 70% ethanol, depending on compatibility) and wipe clean.

  • Doffing PPE: Remove PPE slowly and deliberately at the exit of the work area in the following order to prevent self-contamination:

    • Remove outer gloves and dispose of in the designated hazardous waste bin inside the hood.

    • Remove face shield (if used) and gown.

    • Remove safety goggles.

    • Remove inner gloves.

  • Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[4][5][11]

Disposal and Emergency Plans

Waste Disposal
  • Protocol: All materials that have come into contact with this compound are to be considered hazardous waste. This includes gloves, gowns, pipette tips, absorbent pads, and contaminated glassware.[2]

  • The Causality: Improper disposal can lead to environmental contamination and unintended exposure of support staff. All waste must be collected in clearly labeled, sealed, and puncture-resistant containers. Follow all local, state, and national regulations for chemical waste disposal.[5]

Spill Response
  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the lab.

  • Contain: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite or a commercial spill pad) to surround and cover the spill. Do not use combustible materials like paper towels.

  • Clean-Up: Wearing full PPE (including respiratory protection if outside a hood), carefully collect the absorbent material and place it in a sealed hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[11]

By integrating these principles of hazard awareness, multi-layered protection, and procedural diligence, you can handle this compound with the highest degree of safety, protecting yourself, your colleagues, and the integrity of your research.

References

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate.
  • Glaze 'N Seal Products Inc. (2021, July 1). SAFETY DATA SHEET: “Wet Look” Lacquer.
  • Polovich, M. (2011). Safe handling of hazardous drugs. PMC - PubMed Central. Retrieved from [Link]

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Propan-2-yl-7-oxa-2-azaspiro[3.5]nonan-3-one.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 2-Oxa-6-azaspiro[3.5]nonane.
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 26). SAFETY DATA SHEET: 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Angene Chemical. (2025, May 28). Safety Data Sheet: 2,7-Diazaspiro[3.5]nonane dihydrochloride.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Nonanes.
  • ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet: 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.